molecular formula C2H4OS B1617137 Mercaptoacetaldehyde CAS No. 4124-63-4

Mercaptoacetaldehyde

Cat. No.: B1617137
CAS No.: 4124-63-4
M. Wt: 76.12 g/mol
InChI Key: FLJWVVUJGVNXMZ-UHFFFAOYSA-N
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Description

Mercaptoacetaldehyde is a useful research compound. Its molecular formula is C2H4OS and its molecular weight is 76.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 137180. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4124-63-4

Molecular Formula

C2H4OS

Molecular Weight

76.12 g/mol

IUPAC Name

2-sulfanylacetaldehyde

InChI

InChI=1S/C2H4OS/c3-1-2-4/h1,4H,2H2

InChI Key

FLJWVVUJGVNXMZ-UHFFFAOYSA-N

SMILES

C(C=O)S

Canonical SMILES

C(C=O)S

Other CAS No.

43049-68-9
4124-63-4

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of Mercaptoacetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mercaptoacetaldehyde, a bifunctional molecule containing both a reactive aldehyde and a nucleophilic thiol group, is a versatile building block in organic synthesis. Its inherent instability, primarily due to a propensity for self-condensation and polymerization, necessitates a nuanced understanding of its chemical behavior. This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, with a focus on quantitative data, detailed experimental protocols for its stable precursors, and elucidation of its key reaction pathways. The content herein is intended to serve as a critical resource for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Chemical Properties

This compound (IUPAC name: 2-sulfanylacetaldehyde) is a highly reactive organic compound. Due to its instability, it is often generated in situ from its stable dimer, 1,4-dithiane-2,5-diol. The monomer exists in a dynamic equilibrium with its cyclic hemithioacetal and the more stable dimeric and trimeric forms.

Physical and Thermodynamic Properties

A summary of the key physical and thermodynamic properties of this compound is presented in Table 1. These values are a combination of experimental and calculated data, reflecting the challenges in handling the pure monomeric form.

PropertyValueSource
Molecular Formula C₂H₄OS[1][2]
Molecular Weight 76.12 g/mol [1]
Boiling Point (estimated) 130 °C[1]
Density (estimated) 1.05 g/cm³[1]
Flash Point (estimated) 30 °C[1]
Solubility Soluble in water, ethanol, and ether.[1]
Ionization Energy 10.00 ± 0.02 eV[2]
Enthalpy of Formation (gas, ΔfH°gas) -131.71 kJ/mol (Joback Calculated)Cheméo
Standard Gibbs Free Energy of Formation (ΔfG°) -104.17 kJ/mol (Joback Calculated)Cheméo
Octanol/Water Partition Coefficient (logPoct/wat) 0.115 (Crippen Calculated)Cheméo
Structural Characteristics and Stability

The reactivity of this compound is a direct consequence of its structure, which features both an electrophilic aldehyde carbon and a nucleophilic thiol sulfur. The molecule can exist in different conformations, with the syn-conformer being stabilized by an intramolecular hydrogen bond between the thiol hydrogen and the carbonyl oxygen.[1]

Due to its high reactivity, this compound readily undergoes self-condensation and polymerization.[1] For practical applications, it is commonly handled in the form of its stable crystalline dimer, 1,4-dithiane-2,5-diol . This dimer can be dissociated to generate the monomeric this compound under acidic conditions in aqueous or organic solvents.[3][4][5]

Figure 1: Equilibrium between this compound and its stable dimer.
Spectroscopic Data

Obtaining spectroscopic data for monomeric this compound is challenging. However, extensive data is available for its stable dimer, 1,4-dithiane-2,5-diol.

Table 2: Spectroscopic Data for 1,4-Dithiane-2,5-diol

TechniqueKey FeaturesSource
¹H NMR (in CDCl₃)Peaks at 1.25-1.38 ppm (-CH₂- of diol), 1.57-1.63 ppm (-CH₂- of dioic acid), 2.34-2.37 ppm (-CH₂-CO-), 2.82-3.37 ppm (-CH₂-S), 3.7-4.02 ppm (-CH₂-O), and 4.27 ppm (>CH-O).[6]
¹³C NMR Carbonyl carbons typically appear far downfield (170-220 ppm). sp² hybridized carbons of the aldehyde would be significantly downfield.[7][8]
FTIR (KBr Wafer)Strong absorption band around 1728 cm⁻¹ corresponding to the carbonyl stretching vibration of an ester group (in a copolyester derivative).[6][9]
Mass Spectrometry (GC-MS)Top peak at m/z 76, second highest at m/z 47, and third highest at m/z 48.[9]

Reactivity

The dual functionality of this compound dictates its rich and varied reactivity. It can act as both a nucleophile (via the thiol group) and an electrophile (via the aldehyde group).

Oxidation

The thiol group of this compound is susceptible to oxidation. Mild oxidizing agents can lead to the formation of a disulfide, while stronger oxidizing agents can yield sulfonic acids. The aldehyde group can also be oxidized to a carboxylic acid.

oxidation_pathway This compound HS-CH2-CHO Disulfide O=CH-CH2-S-S-CH2-CH=O This compound->Disulfide [O] (mild) SulfonicAcid HO3S-CH2-CHO This compound->SulfonicAcid [O] (strong) CarboxylicAcid HS-CH2-COOH This compound->CarboxylicAcid [O]

Figure 2: Oxidation pathways of this compound.
Reduction

The aldehyde group of this compound can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄).[10][11]

reduction_reaction This compound HS-CH2-CHO Alcohol HS-CH2-CH2OH This compound->Alcohol NaBH4, MeOH

Figure 3: Reduction of this compound to 2-mercaptoethanol.
Aldol-Type Condensation

The aldehyde functionality can participate in aldol-type condensation reactions, where it can act as either the nucleophilic enolate or the electrophilic carbonyl component.[12][13] When reacted with another enolizable carbonyl compound, it typically acts as the electrophile.

aldol_condensation This compound HS-CH2-CHO Adduct β-Hydroxy Thioether This compound->Adduct Protonation Enolate Enolate (from another carbonyl) Enolate->this compound Nucleophilic Attack

Figure 4: General scheme for an aldol-type addition to this compound.
Reactions with Amines

This compound reacts with primary amines in a characteristic condensation reaction. The amine initially adds to the aldehyde to form a hemiaminal, which can then undergo intramolecular cyclization via nucleophilic attack of the thiol group to form a stable five-membered thiazolidine (B150603) ring system.[14][15][16][17][18]

amine_reaction Start HS-CH2-CHO + R-NH2 Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Addition Thiazolidine Thiazolidine Derivative Hemiaminal->Thiazolidine Intramolecular Cyclization

Figure 5: Reaction of this compound with a primary amine.
Cycloaddition Reactions

As a versatile synthon, this compound, generated in situ from its dimer, participates in various cycloaddition reactions. For instance, it can undergo [3+3] cycloaddition with azomethine imines.

Experimental Protocols

Due to the instability of monomeric this compound, most synthetic procedures utilize its stable dimer, 1,4-dithiane-2,5-diol, as the starting material.

Synthesis of 1,4-Dithiane-2,5-diol

Method: Reaction of monochloroacetaldehyde with sodium hydrogen sulfide (B99878).[19]

Procedure:

  • An aqueous solution of monochloroacetaldehyde (approximately 7-12% by weight) is adjusted to a pH of 0.5-1.5.

  • Stoichiometric amounts of this solution and sodium hydrogen sulfide are reacted in an aqueous solution.

  • The reaction temperature is maintained between 20-40 °C, and the pH of the reaction mixture is kept between 7-9.

  • The reaction can be performed batchwise or continuously.

  • The resulting 2,5-dihydroxy-1,4-dithiane precipitates from the reaction mixture.

  • The solid product is separated, washed with cold water to remove salts, and dried under mild conditions.

  • This process yields pure 2,5-dihydroxy-1,4-dithiane with a melting point of 108-110 °C.

General Protocol for in situ Generation and Reaction of this compound

Method: Acid-catalyzed dissociation of 1,4-dithiane-2,5-diol.

Procedure:

  • 1,4-Dithiane-2,5-diol is dissolved in a suitable solvent (e.g., water, methanol (B129727), or a mixture).

  • A catalytic amount of acid (e.g., HCl, H₂SO₄) is added to the solution.

  • The mixture is stirred at room temperature or gently heated to facilitate the dissociation of the dimer into monomeric this compound.

  • The electrophile or nucleophile for the subsequent reaction is then added to the solution containing the in situ generated this compound.

  • The reaction is monitored by appropriate techniques (e.g., TLC, GC-MS).

  • Upon completion, the reaction is worked up according to the specific requirements of the product.

experimental_workflow Start Start with 1,4-Dithiane-2,5-diol Dissociation Acid-catalyzed dissociation in a suitable solvent Start->Dissociation Generation In situ generation of This compound Dissociation->Generation Reaction Addition of reactants (electrophiles/nucleophiles) Generation->Reaction Monitoring Reaction Monitoring (TLC, GC-MS) Reaction->Monitoring Workup Workup and Purification Monitoring->Workup Reaction Complete Product Isolated Product Workup->Product

Figure 6: General experimental workflow for reactions involving this compound.
Example Protocol: Reduction to 2-Mercaptoethanol

Method: Reduction of the aldehyde functionality using sodium borohydride.[10][20][21]

Procedure:

  • To a solution of this compound (generated in situ from its dimer, 1 equivalent) in methanol (MeOH) at 0 °C is added sodium borohydride (NaBH₄, 1.1 equivalents) portion-wise.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature.

  • The reaction is monitored by TLC until the starting material is consumed.

  • The reaction is quenched by the slow addition of aqueous HCl (1 M) at 0 °C.

  • The mixture is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford 2-mercaptoethanol.

Conclusion

This compound is a valuable and highly reactive synthetic intermediate. Its dual functionality allows for a wide range of chemical transformations, making it a key component in the synthesis of diverse molecular architectures, including heterocycles of pharmaceutical interest. The primary challenge in its application lies in its inherent instability. However, the use of its stable dimer, 1,4-dithiane-2,5-diol, as a convenient precursor for the in situ generation of the monomer, provides a practical solution for harnessing its synthetic potential. A thorough understanding of its properties, reactivity, and handling procedures is paramount for its effective and safe utilization in research and development.

References

An In-depth Technical Guide to the Molecular Structure and Functional Groups of Mercaptoacetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mercaptoacetaldehyde (IUPAC name: 2-sulfanylacetaldehyde) is a bifunctional organic molecule of significant interest in various scientific domains, including organic synthesis, pharmaceutical chemistry, and materials science.[1] Its unique structure, possessing both a reactive aldehyde and a nucleophilic thiol group, imparts a versatile chemical profile, making it a valuable building block for the synthesis of complex heterocyclic compounds and other novel molecules.[1][2] This technical guide provides a comprehensive overview of the molecular structure, functional groups, and key physicochemical properties of this compound, tailored for researchers and professionals in drug development.

Molecular Structure and Conformation

This compound is characterized by the molecular formula C₂H₄OS and a molecular weight of approximately 76.12 g/mol .[1][3][4] The molecule consists of a two-carbon backbone with a terminal aldehyde group (-CHO) and a thiol group (-SH) attached to the alpha-carbon. The geometry around the sp²-hybridized carbonyl carbon is trigonal planar.[1]

Studies, including Density Functional Theory (DFT) calculations, have shown that this compound exists predominantly in a syn-conformation in the gas phase. This conformational preference is stabilized by a significant intramolecular hydrogen bond between the hydrogen atom of the thiol group and the oxygen atom of the carbonyl group (S-H···O=C). This interaction has been calculated to have a bond distance of approximately 2.38 Å and a stabilization energy of -3.2 kcal/mol, making the syn-conformer about 1.8 kcal/mol more stable than the anti-conformer.

Functional Groups and Reactivity

The chemical behavior of this compound is dictated by the presence of its two key functional groups: the aldehyde and the thiol.

  • Aldehyde Group (-CHO): The aldehyde group is characterized by a carbonyl center (C=O) bonded to a hydrogen atom and a carbon atom. This group is highly reactive and susceptible to nucleophilic attack at the electrophilic carbonyl carbon. It readily participates in reactions such as oxidation to a carboxylic acid, reduction to a primary alcohol, and condensation reactions (e.g., aldol (B89426) condensation).

  • Thiol Group (-SH): Also known as a sulfhydryl group, the thiol group consists of a sulfur atom bonded to a hydrogen atom. It is the sulfur analog of an alcohol. The thiol group is nucleophilic and can be easily deprotonated to form a thiolate anion (RS⁻), which is a potent nucleophile. Thiols can undergo oxidation to form disulfides (R-S-S-R). This functional group is crucial for this compound's role in the synthesis of sulfur-containing heterocycles.[5]

The dual functionality of this compound allows it to act as a versatile synthon in tandem reactions, such as Michael additions followed by aldol reactions, for the construction of complex molecular architectures like tetrahydrothiophenes.[1]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for its identification, characterization, and application in experimental settings.

PropertyValueReference(s)
Identifiers
IUPAC Name2-sulfanylacetaldehyde[4]
CAS Number4124-63-4[1][4]
Molecular FormulaC₂H₄OS[1][4]
Molecular Weight76.12 g/mol [1][3][4]
SMILESC(C=O)S[1][4]
InChI KeyFLJWVVUJGVNXMZ-UHFFFAOYSA-N[1][6]
Physical Properties
AppearanceColorless liquid[1]
Boiling Point~112.8 °C at 760 mmHg[7]
Density1.043 g/cm³[7]
Flash Point22 °C[7]
SolubilitySoluble in water, ethanol, and ether[1][3]
Spectroscopic Data
Ionization Energy10.00 ± 0.02 eV[6]
Computed Properties
XLogP3-AA0.0[3]
Hydrogen Bond Donor Count1[4]
Hydrogen Bond Acceptor Count1[4]
Structural Parameters (from DFT)
C=O Bond Length1.224 Å
C-S Bond Length1.806 Å
S-H Bond Length1.342 Å

Experimental Protocols: Synthesis of this compound

One notable method for the synthesis of this compound involves the reaction of halogenated acetals with a source of sulfur. A common procedure is the reaction of chloroacetaldehyde (B151913) acetals with an aqueous alkali metal bisulfide solution.[1][8]

Protocol: Synthesis of this compound Acetals

This protocol describes a general method for preparing this compound acetals, which can be subsequently hydrolyzed to yield this compound.

Materials:

  • Chloroacetaldehyde acetal (B89532) (e.g., chloroacetaldehyde dimethyl acetal)

  • Aqueous alkali metal bisulfide solution (e.g., sodium bisulfide, NaSH)

  • Aqueous alkali metal hydroxide (B78521) solution (e.g., sodium hydroxide, NaOH)

  • Organic solvent for extraction (e.g., diethyl ether)

  • Neutralizing agent (e.g., a suitable acid)

Procedure:

  • Reaction Setup: In a suitable reactor, mix the chloroacetaldehyde acetal with an aqueous solution of an alkali metal bisulfide.

  • Heating: Heat the reaction mixture to a temperature in the range of 80°C to 100°C.[1][8] The reaction time is typically several hours (e.g., 5-9 hours) to ensure optimal conversion.[1]

  • Phase Separation and Extraction: As the reaction proceeds, the formed this compound acetal, along with unreacted chloroacetal, will form an organic phase. This organic phase is continuously separated from the aqueous phase.

  • Extraction of Product: The this compound acetal is extracted from the separated organic phase using an aqueous alkali metal hydroxide solution. This converts the mercaptoacetal into its alkali salt, which is soluble in the aqueous phase.

  • Recycling of Starting Material: The remaining organic phase, now enriched with unreacted chloroacetal, is returned to the reactor to continue the reaction.

  • Neutralization and Isolation: The aqueous solution containing the alkali salt of the this compound acetal is neutralized with an acid. This liberates the free this compound acetal.

  • Purification: The released mercaptoacetal is then purified by distillation.[8]

Note: This process is designed to produce the acetal derivative of this compound. Careful acidic hydrolysis is required to obtain the free this compound.

Visualizations

The following diagrams illustrate the molecular structure and a simplified workflow for the synthesis of this compound.

Mercaptoacetaldehyde_Structure cluster_structure This compound C1 C C2 C C1->C2 S S C1->S H1 H C1->H1 H2 H C1->H2 O O C2->O H3 H C2->H3 H4 H S->H4

Caption: Molecular structure of this compound.

Synthesis_Workflow start Chloroacetaldehyde Acetal + Aqueous Alkali Metal Bisulfide reaction Reaction at 80-100°C start->reaction separation Phase Separation (Organic and Aqueous) reaction->separation extraction Extraction with Aqueous Alkali Metal Hydroxide separation->extraction Organic Phase recycle Recycle Unreacted Chloroacetal separation->recycle Organic Phase (after extraction) neutralization Neutralization of Aqueous Phase extraction->neutralization Aqueous Phase recycle->reaction distillation Purification by Distillation neutralization->distillation product This compound Acetal distillation->product

Caption: Simplified workflow for the synthesis of this compound acetal.

References

An In-Depth Technical Guide to 2-Sulfanylacetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification: 2-Sulfanylacetaldehyde

This technical guide provides a comprehensive overview of 2-sulfanylacetaldehyde, a reactive organic compound with significant applications in chemical synthesis and as an intermediate for pharmaceuticals.

IdentifierValue
IUPAC Name 2-sulfanylacetaldehyde[1][2]
CAS Number 4124-63-4[1][2]
Molecular Formula C₂H₄OS[1][2]
Molecular Weight 76.12 g/mol [1][2]
InChI Key FLJWVVUJGVNXMZ-UHFFFAOYSA-N[1]
Canonical SMILES C(C=O)S[1]

Physicochemical and Spectral Data

A summary of the key physical, chemical, and spectral properties of 2-sulfanylacetaldehyde is presented below. This data is crucial for its handling, characterization, and application in experimental settings.

PropertyValueSource
Appearance Colorless to pale yellow liquidAssumed from general properties
Boiling Point 112.8 °C at 760 mmHgChemNet
Density 1.043 g/cm³ChemNet
Flash Point 22 °CChemNet
Refractive Index 1.444ChemNet
Solubility in Water 190.59 g/L at 25 °CTGSC
Solubility in Ethanol (B145695) 180.39 g/L at 25 °CTGSC
logP (Octanol/Water) 0.0TGSC
¹H NMR Aldehydic proton (CHO) expected around 9-10 ppm. Methylene protons (CH₂) adjacent to sulfur and carbonyl groups would appear further downfield.General NMR principles
¹³C NMR Carbonyl carbon (C=O) signal expected in the range of 190-215 ppm.General NMR principles
IR Spectroscopy Strong C=O stretch expected around 1730 cm⁻¹ (for a saturated aldehyde). S-H stretch would be observed around 2550-2600 cm⁻¹.General IR principles
Mass Spectrometry Molecular ion peak (M+) at m/z = 76.PubChem

Synthesis and Experimental Protocols

2-Sulfanylacetaldehyde is a valuable synthetic intermediate due to its bifunctional nature, containing both a reactive aldehyde and a nucleophilic thiol group. Several methods for its synthesis have been reported, primarily through its more stable acetal (B89532) derivatives, which are subsequently hydrolyzed to yield the free aldehyde.

Protocol 1: Synthesis of Mercaptoacetaldehyde Diethyl Acetal from Bromoacetaldehyde (B98955) Diethyl Acetal

This method involves the nucleophilic substitution of a halogenated acetal with a sulfur source, followed by purification.

Materials:

  • Bromoacetaldehyde diethyl acetal

  • Sodium hydrosulfide (B80085) (NaSH)

  • Ethanol

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Distillation apparatus

Procedure:

  • A solution of bromoacetaldehyde diethyl acetal in ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • An ethanolic solution of sodium hydrosulfide is added dropwise to the stirred solution at room temperature.

  • After the addition is complete, the reaction mixture is heated to reflux for several hours to ensure complete conversion.

  • The reaction mixture is then cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between diethyl ether and water. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

  • The drying agent is filtered off, and the diethyl ether is removed by distillation.

  • The crude this compound diethyl acetal is purified by vacuum distillation.

Protocol 2: Hydrolysis of this compound Acetal to 2-Sulfanylacetaldehyde

The acetal protecting group is removed under acidic conditions to liberate the free aldehyde.

Materials:

  • This compound diethyl acetal

  • Dilute hydrochloric acid or sulfuric acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • This compound diethyl acetal is dissolved in a suitable organic solvent, such as diethyl ether.

  • The solution is stirred vigorously while a dilute aqueous solution of a strong acid (e.g., HCl or H₂SO₄) is added.[3]

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • The reaction mixture is then carefully neutralized with a saturated sodium bicarbonate solution.

  • The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield crude 2-sulfanylacetaldehyde. Due to its instability, it is often used immediately in the next synthetic step without further purification.

Chemical Reactivity and Synthetic Applications

The dual functionality of 2-sulfanylacetaldehyde makes it a versatile building block in organic synthesis, particularly for the construction of sulfur-containing heterocyclic compounds.

Synthesis of Tetrahydrothiophenes

A key application of 2-sulfanylacetaldehyde is in the synthesis of substituted tetrahydrothiophenes through a cascade sulfa-Michael/aldol (B89426) reaction with β,β-disubstituted enones.

Experimental Workflow: Synthesis of Tetrahydrothiophenes

G cluster_reactants Reactants cluster_reaction Reaction Cascade cluster_product Product enone β,β-Disubstituted Enone michael Sulfa-Michael Addition enone->michael mercapto 2-Sulfanylacetaldehyde mercapto->michael base Base Catalyst (e.g., Triethylamine) base->michael aldol Intramolecular Aldol Condensation michael->aldol Intermediate tetrahydrothiophene Tetrahydrothiophene Derivative aldol->tetrahydrothiophene

Caption: Workflow for the synthesis of tetrahydrothiophenes.

This reaction proceeds via a nucleophilic Michael addition of the thiol group to the enone, followed by an intramolecular aldol condensation of the resulting enolate with the aldehyde functionality.

Role in Drug Development and Biological Systems

While direct involvement of 2-sulfanylacetaldehyde in specific signaling pathways is not extensively documented, its role as a pharmaceutical intermediate is significant. Sulfur-containing scaffolds are present in a wide array of FDA-approved drugs.[4] The ability of 2-sulfanylacetaldehyde to serve as a precursor for various heterocyclic systems makes it a valuable tool in medicinal chemistry for the synthesis of novel drug candidates.

The biological effects of acetaldehyde (B116499), its non-sulfur analog, are well-studied, particularly in the context of alcohol metabolism where it is known to be a toxic metabolite.[5] Acetaldehyde can form adducts with proteins and DNA, leading to cellular damage. While the metabolism and specific biological effects of 2-sulfanylacetaldehyde are less clear, its structural similarity to acetaldehyde suggests potential for similar reactivity with biological macromolecules. Further research is warranted to explore the metabolic fate and potential biological activities of 2-sulfanylacetaldehyde and its derivatives.

Logical Relationship of this compound in Synthesis

G start Simple Precursors (e.g., Acetaldehyde, Halogenated Acetals) mercapto 2-Sulfanylacetaldehyde (or its Acetal) start->mercapto Synthesis intermediates Heterocyclic Intermediates (e.g., Tetrahydrothiophenes, Thiophenes) mercapto->intermediates Cyclization/Annulation Reactions apis Active Pharmaceutical Ingredients (APIs) intermediates->apis Further Functionalization research Biologically Active Compounds for Research intermediates->research Screening & Development

Caption: Role as a key intermediate in pharmaceutical synthesis.

References

Mercaptoacetaldehyde physical properties boiling point and solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of mercaptoacetaldehyde (CAS: 4124-63-4), specifically its boiling point and solubility. This document is intended to serve as a comprehensive resource for laboratory professionals, offering available quantitative data, detailed experimental protocols for property determination, and a visualization of the underlying chemical principles.

Core Physical Properties

This compound, also known as 2-sulfanylacetaldehyde, is a reactive organic compound containing both an aldehyde and a thiol functional group. These groups dictate its chemical behavior and physical properties.

Quantitative Data Summary

The physical properties of this compound have been reported in various sources. The following table summarizes the available quantitative data for its boiling point and solubility. It is important to note the variability in the reported boiling points, which may be attributable to different experimental conditions (e.g., pressure) or the use of estimation methods.

Physical PropertyValueConditionsSource(s)
Boiling Point ~130 °CNot specified[1]
84.0 °C@ 760.00 mm Hg[2]
est. 146 °CNot specified[3]
112.8 °C@ 760 mmHg[4]
Water Solubility SolubleGeneral[1]
Slightly solubleGeneral[2]
205,600 mg/L (est.)@ 25 °C[2]
190.59 g/L@ 25 °C[3]
Solubility in Organic Solvents Soluble in ethanol (B145695) and etherGeneral[1]
Soluble in alcoholGeneral[2]
Ethanol: 180.39 g/L@ 25 °C[3]
Methanol: 433.71 g/L@ 25 °C[3]
Isopropanol: 79.31 g/L@ 25 °C[3]

Experimental Protocols

While specific experimental protocols for the determination of this compound's physical properties are not detailed in the available literature, standard methodologies for organic compounds would be employed. The following sections describe these general procedures.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a volatile liquid like this compound, several standard methods can be utilized.

1. Thiele Tube Method:

This microscale method is suitable for small sample volumes.

  • Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating source (Bunsen burner or oil bath).

  • Procedure:

    • A small amount of the liquid sample is placed in the small test tube.

    • The capillary tube is inverted and placed inside the test tube with the sample.

    • The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

    • The assembly is placed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

    • The side arm of the Thiele tube is gently heated, allowing for even heat distribution by convection.

    • As the temperature rises, air trapped in the capillary tube will bubble out.

    • The temperature at which a steady stream of bubbles emerges from the capillary tube is noted.

    • The heat source is removed, and the liquid is allowed to cool.

    • The boiling point is the temperature at which the liquid is drawn back into the capillary tube.

2. Simple Distillation Method:

This method is suitable for larger sample volumes and also serves as a purification step.

  • Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.

  • Procedure:

    • The liquid sample is placed in the distillation flask along with boiling chips.

    • The distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser.

    • The flask is heated, and the liquid is brought to a boil.

    • The vapor travels up into the condenser, where it cools and liquefies, and the distillate is collected in the receiving flask.

    • The boiling point is the constant temperature observed on the thermometer during the distillation of the pure liquid.

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. For determining the solubility of a compound like this compound in various solvents, the following general protocol, based on the OECD Guideline 105 for water solubility, can be adapted.

1. Flask Method (for solubilities > 10 g/L):

  • Apparatus: Flask with a stirrer, constant temperature bath, analytical balance, filtration or centrifugation equipment, and a suitable analytical method for determining the concentration of the solute (e.g., HPLC, GC, UV-Vis spectroscopy).

  • Procedure:

    • A predetermined amount of the solvent (e.g., water, ethanol) is placed in the flask and allowed to equilibrate to the desired temperature in the constant temperature bath.

    • An excess amount of this compound is added to the solvent.

    • The mixture is stirred for a sufficient time to reach equilibrium (saturation). This can be determined by taking samples at different time points until the concentration remains constant.

    • Once equilibrium is reached, the stirring is stopped, and the undissolved material is allowed to settle.

    • A sample of the supernatant is carefully taken and separated from the undissolved solid by filtration or centrifugation.

    • The concentration of this compound in the clear, saturated solution is determined using a validated analytical method. This concentration represents the solubility at that temperature.

Logical Relationships in Physical Properties

The physical properties of a molecule like this compound are a direct consequence of its molecular structure and the resulting intermolecular forces. The following diagram illustrates this relationship.

G Relationship Between Molecular Structure and Physical Properties A Molecular Structure (this compound) B Functional Groups (-CHO, -SH) A->B contains C Intermolecular Forces B->C determine D Dipole-Dipole Interactions C->D E Hydrogen Bonding (weak S-H...O) C->E F London Dispersion Forces C->F G Physical Properties C->G influence H Boiling Point G->H I Solubility G->I

Caption: Logical flow from molecular structure to physical properties.

References

The Pivotal Role of Mercaptoacetaldehyde in the Strecker Degradation of Cysteine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Strecker degradation of amino acids is a cornerstone of flavor chemistry and has significant implications in various biological and pharmaceutical processes. This technical guide provides an in-depth exploration of the role of mercaptoacetaldehyde as a key, albeit transient, intermediate in the Strecker degradation of the sulfur-containing amino acid, cysteine. While direct detection and quantification of this compound are challenging due to its high reactivity, its formation is a critical step that dictates the subsequent generation of a diverse array of potent aroma and flavor compounds, particularly sulfur-containing heterocycles such as thiazoles and thiazolines. This document details the mechanistic pathways, summarizes available quantitative data on related degradation products, provides relevant experimental protocols, and presents visual diagrams to elucidate the complex chemical transformations involved.

Introduction

The Strecker degradation, first described by Adolph Strecker in 1862, is a chemical process that converts an α-amino acid into an aldehyde with one fewer carbon atom, along with the liberation of ammonia (B1221849) and carbon dioxide.[1] This reaction is a key component of the Maillard reaction network, which is responsible for the characteristic colors and flavors of cooked foods. Cysteine, a sulfur-containing amino acid, undergoes Strecker degradation to produce a unique profile of volatile compounds that contribute significantly to the aromas of cooked meat, coffee, and other thermally processed foods.

Central to the Strecker degradation of cysteine is the formation of This compound . This highly reactive intermediate serves as a crucial building block for a variety of subsequent reactions, leading to the formation of important sulfur-containing flavor compounds. Understanding the formation and fate of this compound is therefore essential for controlling and modulating flavor profiles in food systems and for understanding related biochemical pathways.

The Mechanism of this compound Formation

The Strecker degradation of cysteine is initiated by the reaction of the amino acid with a dicarbonyl compound, which is typically formed during the Maillard reaction or through lipid oxidation. The generally accepted mechanism proceeds through the following key steps:

  • Schiff Base Formation: The amino group of cysteine undertakes a nucleophilic attack on one of the carbonyl groups of the dicarbonyl compound, leading to the formation of a Schiff base after dehydration.

  • Decarboxylation: The formed Schiff base undergoes decarboxylation, releasing a molecule of carbon dioxide.

  • Hydrolysis: The resulting intermediate is then hydrolyzed to yield an α-aminoketone (derived from the dicarbonyl compound), ammonia, and the Strecker aldehyde of cysteine, which is This compound .

The overall transformation can be visualized as follows:

Strecker_Degradation_Cysteine Cysteine Cysteine Schiff_Base Schiff Base Intermediate Cysteine->Schiff_Base + α-Dicarbonyl Dicarbonyl α-Dicarbonyl Compound Dicarbonyl->Schiff_Base Decarboxylated_Intermediate Decarboxylated Intermediate Schiff_Base->Decarboxylated_Intermediate - CO2 This compound This compound Decarboxylated_Intermediate->this compound + H2O (Hydrolysis) Ammonia Ammonia (NH3) Decarboxylated_Intermediate->Ammonia Aminoketone α-Aminoketone Decarboxylated_Intermediate->Aminoketone CO2 Carbon Dioxide (CO2)

Figure 1: Strecker Degradation of Cysteine to this compound.

The Crucial Role of this compound in Flavor Formation

This compound is a highly reactive molecule due to the presence of both a thiol and an aldehyde functional group. It rarely accumulates to high concentrations and instead readily participates in a cascade of subsequent reactions, primarily leading to the formation of sulfur-containing heterocyclic compounds. These compounds, even at very low concentrations, can have a profound impact on the overall aroma profile of a product.

Formation of Thiazoles and Thiazolines

One of the most significant pathways involving this compound is its reaction with ammonia (another product of the Strecker degradation) and other carbonyl compounds to form substituted thiazoles and 3-thiazolines.[2] These compounds are known to impart desirable meaty, nutty, and roasted flavor notes.[3][4]

The general mechanism for the formation of a substituted thiazoline (B8809763) involves the condensation of this compound, ammonia, and an aldehyde or ketone. For instance, the reaction with acetaldehyde (B116499) can lead to the formation of 2-methyl-3-thiazoline, a potent flavor compound.

Thiazoline_Formation This compound This compound Intermediate Cyclic Intermediate This compound->Intermediate Ammonia Ammonia (NH3) Ammonia->Intermediate Carbonyl Aldehyde/Ketone (e.g., Acetaldehyde) Carbonyl->Intermediate Thiazoline Substituted 3-Thiazoline Intermediate->Thiazoline - H2O

Figure 2: Formation of a Substituted 3-Thiazoline from this compound.

Quantitative Data on Cysteine Strecker Degradation Products

Direct quantitative data on the formation of this compound is scarce in the literature due to its transient nature. However, studies have quantified the downstream products, such as thiazoles and other volatile sulfur compounds, which indirectly indicate the importance of the this compound pathway. The yields of these products are highly dependent on factors such as temperature, pH, and the presence of other reactants.

Product ClassExample CompoundsReported Yields/ConcentrationsConditionsReference
Thiazoles 2-Methylthiazole, 2,4,5-TrimethylthiazoleVaries from ng/g to µg/g in food matricesThermal processing (e.g., roasting, cooking)[5]
3-Thiazolines 2-Methyl-3-thiazoline, 2,4-Dimethyl-3-thiazolineDetected in cooked meat volatilesPressure-cooking of beef[4]
Other Sulfur Compounds Hydrogen Sulfide, Dimethyl SulfideSignificant contributors to meaty aromaMaillard reaction model systems[6]

Experimental Protocols

General Protocol for a Model Strecker Degradation of Cysteine

This protocol describes a model system to study the formation of volatile compounds from the Strecker degradation of cysteine.

Materials:

  • L-Cysteine hydrochloride monohydrate

  • Methylglyoxal (B44143) (40% in water)

  • Phosphate (B84403) buffer (0.1 M, pH 7.0)

  • Glass reaction vials with PTFE-lined screw caps

  • Gas chromatograph-mass spectrometer (GC-MS) with a suitable column (e.g., DB-5ms)

  • Solid-phase microextraction (SPME) device with a suitable fiber (e.g., PDMS/DVB)

Procedure:

  • Prepare a solution of L-cysteine (e.g., 10 mM) and methylglyoxal (e.g., 10 mM) in the phosphate buffer.

  • Transfer a defined volume (e.g., 5 mL) of the reaction mixture into a glass reaction vial.

  • Seal the vial tightly with the screw cap.

  • Incubate the vial at a specific temperature (e.g., 100°C) for a defined period (e.g., 30 minutes) in a heating block or oven.

  • After incubation, cool the vial to room temperature.

  • Perform headspace SPME by exposing the fiber to the vial's headspace for a set time (e.g., 30 minutes) at a controlled temperature (e.g., 60°C).

  • Immediately desorb the extracted volatiles in the GC-MS injector for analysis.

  • Identify the volatile compounds by comparing their mass spectra with a library (e.g., NIST) and their retention indices with known standards.

A Note on the Analysis of this compound

Direct analysis of this compound is challenging. A potential approach involves derivatization to form a more stable and less volatile compound that can be readily analyzed by GC-MS or LC-MS.

Potential Derivatization Strategy:

  • Thiol-specific derivatization: Reagents such as N-ethylmaleimide (NEM) or monobromobimane (B13751) (mBBr) can react with the thiol group.

  • Aldehyde-specific derivatization: Reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can react with the aldehyde group to form a stable oxime.[7]

A two-step derivatization could potentially be employed, though careful optimization of the reaction conditions would be necessary to avoid side reactions.

Experimental_Workflow cluster_preparation Sample Preparation cluster_extraction Volatile Extraction cluster_analysis Analysis Reactants Cysteine + α-Dicarbonyl Reaction Incubation (Controlled T, t) Reactants->Reaction SPME Headspace SPME Reaction->SPME GCMS GC-MS Analysis SPME->GCMS Data Data Processing & Identification GCMS->Data

Figure 3: General Experimental Workflow for Analyzing Cysteine Strecker Degradation Products.

Conclusion

This compound, while elusive to direct detection, is a cornerstone intermediate in the Strecker degradation of cysteine. Its formation initiates a complex network of reactions that are fundamental to the development of characteristic meaty and savory flavors in a wide range of food products. For researchers in food science, flavor chemistry, and drug development, a thorough understanding of the mechanisms involving this compound is paramount for manipulating and optimizing chemical processes, whether for enhancing food aroma or for elucidating biochemical pathways where analogous reactions may occur. Future research focusing on advanced analytical techniques for the in-situ trapping and quantification of such reactive intermediates will undoubtedly provide deeper insights into the intricate world of Strecker degradation.

References

Mercaptoacetaldehyde Formation in the Maillard Reaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Maillard reaction, a form of non-enzymatic browning, is a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. This reaction is fundamental to the development of color, flavor, and aroma in a vast array of cooked and processed foods.[1] Beyond its well-known role in food science, the Maillard reaction and its products are of increasing interest in the pharmaceutical and biomedical fields due to their potential physiological effects. Among the myriad of compounds generated, sulfur-containing molecules derived from the reaction of sulfur-containing amino acids, such as cysteine, are potent contributors to the sensory profile and biological activity of Maillard reaction products.

This technical guide provides an in-depth exploration of the formation of a key sulfur-containing compound, mercaptoacetaldehyde, during the Maillard reaction. We will delve into the reaction mechanisms, influencing factors, quantitative analysis, and experimental protocols relevant to its study.

Mechanism of this compound Formation

The primary pathway for the formation of this compound in the Maillard reaction involves the interaction of the amino acid cysteine with a reducing sugar. The most recognized mechanism is the Strecker degradation of cysteine.[2][3]

The Strecker degradation is a critical step in the advanced stage of the Maillard reaction, responsible for the generation of many aroma compounds.[4][5] It involves the reaction of an α-amino acid with a dicarbonyl compound, which is an intermediate product of the Maillard reaction.[6] In the case of cysteine, this degradation leads to the formation of this compound, ammonia, and carbon dioxide.[2]

The key steps in this pathway are:

  • Formation of Dicarbonyl Intermediates: The initial stages of the Maillard reaction between a reducing sugar and an amino compound lead to the formation of Amadori or Heyns rearrangement products.[5] These products can then degrade through various pathways to form highly reactive α-dicarbonyl compounds like glyoxal, methylglyoxal, and diacetyl.[6]

  • Reaction with Cysteine: Cysteine reacts with these dicarbonyl compounds.

  • Decarboxylation and Hydrolysis: The reaction proceeds through the formation of an imine, followed by decarboxylation and hydrolysis to yield this compound and an aminoketone.

The overall reaction can be summarized as the oxidative deamination and decarboxylation of cysteine.

G Pathway of this compound Formation via Strecker Degradation Cysteine Cysteine SchiffBase Schiff Base Intermediate Cysteine->SchiffBase ReducingSugar Reducing Sugar Amadori Amadori/Heyns Products ReducingSugar->Amadori Maillard Reaction (Initial Stages) Dicarbonyl α-Dicarbonyl Compound (e.g., Glyoxal, Methylglyoxal) Dicarbonyl->SchiffBase Amadori->Dicarbonyl Degradation This compound This compound SchiffBase->this compound Strecker Degradation (Decarboxylation & Hydrolysis) OtherProducts Other Products (NH3, CO2, Aminoketone) SchiffBase->OtherProducts

Figure 1. Simplified pathway of this compound formation.

Factors Influencing this compound Formation

The yield and rate of this compound formation are significantly influenced by several factors inherent to the Maillard reaction.[7]

  • Temperature and Time: Higher temperatures generally accelerate the Maillard reaction, including the Strecker degradation.[4][7] For every 10°C increase, the reaction rate can increase three to five times.[7] The duration of heating also plays a crucial role; longer reaction times allow for the progression to the advanced stages where Strecker degradation occurs.

  • pH: The pH of the reaction medium is a critical parameter.[4] Alkaline conditions (higher pH) generally favor the initial stages of the Maillard reaction. However, the specific pH can influence the degradation pathways of Amadori products and the reactivity of cysteine.[4]

  • Reactant Composition:

    • Type of Reducing Sugar: The structure of the reducing sugar affects the rate of the Maillard reaction and the formation of intermediates. Pentoses (like ribose) are generally more reactive than hexoses (like glucose).[5]

    • Concentration of Reactants: The relative concentrations of cysteine and the reducing sugar will impact the overall reaction kinetics and the yield of this compound.

Quantitative Analysis of this compound

The quantification of volatile compounds like this compound from complex Maillard reaction mixtures is challenging. The data below is a summary of findings from various model systems.

Parameter Condition Effect on this compound Yield Reference
Temperature Increased from 100°C to 140°CSignificant increase in yield[4]
pH Increased from 5 to 8Generally increased yield, as higher pH favors Maillard reaction progression[4][8]
Sugar Type Ribose vs. GlucoseHigher yield with more reactive sugars like ribose[5]
Reactant Ratio Molar excess of cysteineCan lead to increased formation of sulfur-containing compounds[9]

Note: Absolute quantitative data is highly dependent on the specific experimental setup, including the matrix, heating method, and analytical technique used.

Experimental Protocols

Studying the formation of this compound typically involves conducting a model Maillard reaction followed by extraction and analysis of the volatile compounds.

Key Experimental Methodologies

1. Model System Preparation:

  • Reactants: A solution of L-cysteine and a reducing sugar (e.g., glucose, ribose) in a phosphate (B84403) buffer to maintain a constant pH.[10][11]

  • Concentrations: Reactant concentrations are chosen based on the specific research question, often in the millimolar to molar range.

  • Reaction Conditions: The solution is heated in a sealed vessel at a controlled temperature (e.g., 95°C to 140°C) for a specific duration (e.g., 30 minutes to 4 hours).[10][12]

2. Volatile Compound Extraction:

  • Headspace Solid-Phase Microextraction (HS-SPME): A common technique for extracting volatile and semi-volatile compounds from the headspace above the reaction mixture.[10] This method is solvent-free and sensitive.

  • Simultaneous Distillation-Extraction (SDE): A more classical method for extracting a broader range of volatile compounds.

3. Analytical Identification and Quantification:

  • Gas Chromatography-Mass Spectrometry (GC-MS): The primary technique for separating, identifying, and quantifying volatile compounds.[7] The gas chromatograph separates the compounds, and the mass spectrometer provides mass spectra for identification.

  • Gas Chromatography-Olfactometry (GC-O): Used to determine the odor activity of the separated volatile compounds.

G General Experimental Workflow for this compound Analysis A Model System Preparation (Cysteine + Reducing Sugar in Buffer) B Controlled Heating (Temperature, Time, pH) A->B C Volatile Compound Extraction (e.g., HS-SPME) B->C D Analysis by GC-MS C->D E Data Processing D->E F Identification of this compound (Mass Spectrum Comparison) E->F G Quantification (Internal/External Standards) E->G

Figure 2. A typical experimental workflow for analyzing this compound.

Relevance in Food Chemistry and Drug Development

In food chemistry, this compound and other sulfur-containing compounds are crucial for the development of meaty and savory flavors. Understanding their formation allows for the precise control of flavor profiles in processed foods.

In drug development, the Maillard reaction, often referred to as glycation in a biological context, is implicated in various disease states. The reactive intermediates and final products can interact with proteins and other biomolecules. This compound, as a reactive aldehyde, could potentially participate in such interactions. A thorough understanding of its formation and reactivity is therefore relevant for researchers studying the biological consequences of the Maillard reaction.

Conclusion

The formation of this compound is a significant event in the advanced stages of the Maillard reaction, particularly when cysteine is present. Its generation via the Strecker degradation pathway is influenced by key reaction parameters such as temperature, pH, and the nature of the reactants. The analytical workflow for its study relies heavily on chromatographic techniques, especially GC-MS. For researchers in both food science and drug development, a detailed understanding of these processes is essential for manipulating flavor generation and for elucidating the potential biological roles of Maillard reaction products.

References

Mercaptoacetaldehyde natural occurrence in food systems

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Natural Occurrence of Mercaptoacetaldehyde in Food Systems

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (2-sulfanylacetaldehyde) is a highly reactive, sulfur-containing volatile compound that plays a significant role in the flavor profile of various thermally processed foods. Arising primarily from the degradation of the amino acid cysteine during the Maillard reaction and Strecker degradation, it is a key intermediate in the formation of numerous potent aroma compounds. Its presence is particularly noted in cooked meats, roasted coffee, and the crust of baked goods, where it contributes to savory, meaty, and roasted flavor notes. Due to its high reactivity and typically low concentrations, this compound is a challenging analyte to quantify, and it often acts as a transient precursor to other important flavor molecules such as thiophenes and thiazoles. This guide provides a comprehensive overview of its formation pathways, a summary of its occurrence in food systems, and detailed methodologies for its analysis.

Formation Pathways of this compound

The generation of this compound in food is intrinsically linked to thermal processing. The two primary chemical routes are the Maillard reaction and the associated Strecker degradation.

The Maillard Reaction

The Maillard reaction is a non-enzymatic browning reaction between amino acids and reducing sugars that occurs upon heating.[1] It is responsible for the characteristic color and flavor of many cooked foods. The reaction proceeds through a complex series of steps, beginning with the condensation of a sugar and an amino acid to form an Amadori product. In the intermediate stages, this product degrades to form highly reactive dicarbonyl compounds (e.g., glyoxal, methylglyoxal, diacetyl).[2] These dicarbonyls are crucial for the subsequent formation of this compound.

Maillard_Pathway ReducingSugar Reducing Sugar AmadoriProduct Amadori Product ReducingSugar->AmadoriProduct AminoAcid Amino Acid (e.g., Cysteine) AminoAcid->AmadoriProduct Dicarbonyls α-Dicarbonyls (Glyoxal, Methylglyoxal) AmadoriProduct->Dicarbonyls Degradation StreckerRxn Strecker Degradation Dicarbonyls->StreckerRxn Reacts with Amino Acid

Figure 1: Overview of the Maillard reaction leading to Strecker degradation intermediates.
Strecker Degradation of Cysteine

The Strecker degradation is a critical component of the Maillard reaction network, involving the reaction of an α-amino acid with an α-dicarbonyl compound.[3] This reaction leads to the oxidative deamination and decarboxylation of the amino acid, producing an aldehyde (known as a Strecker aldehyde) with one fewer carbon atom than the parent amino acid, along with an α-aminoketone.[4]

When the amino acid is cysteine, it reacts with a dicarbonyl intermediate to form this compound.[5][6] This process is a major source of this key flavor intermediate in cooked foods.

Strecker_Degradation_Cysteine cluster_reactants Reactants cluster_products Products Cysteine Cysteine Imine Schiff Base / Imine Intermediate Cysteine->Imine Dicarbonyl α-Dicarbonyl (from Maillard Reaction) Dicarbonyl->Imine This compound This compound Aminoketone α-Aminoketone CO2 CO₂ Imine->this compound Decarboxylation & Hydrolysis Imine->Aminoketone Imine->CO2

Figure 2: Formation of this compound via Strecker degradation of cysteine.

Natural Occurrence in Food Systems

Direct quantitative data for this compound is exceptionally scarce in scientific literature. This is largely due to its high reactivity; it readily participates in subsequent reactions to form more stable aroma compounds, making it a transient intermediate.[7] However, its formation has been confirmed in several key food systems during thermal processing.

Food SystemContext of OccurrenceAnalytical Method for IdentificationReference(s)
Cooked Meat (Beef, Pork, Lamb) Formed during boiling, roasting, or frying from cysteine, a naturally present amino acid. It is a key precursor to meaty and savory sulfur-containing heterocyclic compounds.Gas Chromatography-Mass Spectrometry (GC-MS) following headspace analysis or solvent extraction.[8][9]
Roasted Coffee Generated during the roasting of green coffee beans through the Maillard and Strecker reactions involving cysteine. Contributes to the complex roasty and savory notes.Headspace GC-MS analysis of roasted coffee grounds.[10][11]
Bread Crust Formed in the crust during baking due to high temperatures, contributing to the characteristic roasted and savory aroma of the crust.Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS.[12][13]
Model Systems Identified when heating aqueous solutions of cysteine with dicarbonyl compounds (e.g., ninhydrin, 3-deoxyglucosone) or reducing sugars (e.g., ribose).Gas Chromatography (GC) of headspace vapor, derivatization followed by spectroscopy.[8][14]

Experimental Protocols for Analysis

The analysis of this compound is challenging due to its volatility, high reactivity (propensity for oxidation and polymerization), and typically low concentration in complex food matrices. The most suitable technique is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), which minimizes sample handling and thermal degradation.

Protocol: Analysis of this compound by HS-SPME-GC-MS

This protocol is a composite methodology based on standard practices for analyzing volatile sulfur compounds in food matrices.[9][13][15]

3.1.1 Principle Volatile and semi-volatile compounds from a food sample are partitioned into the headspace of a sealed vial. A solid-phase microextraction (SPME) fiber with a specific coating is exposed to the headspace, where analytes are adsorbed/absorbed. The fiber is then transferred to the heated injection port of a gas chromatograph, where the analytes are thermally desorbed, separated on a capillary column, and identified by a mass spectrometer.

3.1.2 Apparatus and Materials

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • SPME Autosampler (or manual holder)

  • SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad-range volatile and sulfur compound analysis.[9]

  • 20 mL headspace vials with PTFE/silicone septa caps

  • Thermostatic water bath or heating block with stirring capability

  • Sample homogenizer (e.g., grinder, blender)

  • Internal Standard (IS): e.g., Ethyl methyl sulfide (B99878) or a deuterated analogue for quantification.

3.1.3 Sample Preparation

  • Solid Samples (Meat, Bread Crust): Freeze the sample with liquid nitrogen and grind to a fine, homogenous powder. This increases surface area and ensures representative sampling.

  • Liquid/Semi-Solid Samples (Coffee Brew, Soup): Use the sample directly.

  • Weigh 2-5 g of the homogenized sample into a 20 mL headspace vial.

  • Add 3-5 mL of distilled water or a saturated NaCl solution (to increase the volatility of analytes).

  • Spike the sample with a known concentration of the internal standard solution.

  • Immediately seal the vial with a magnetic crimp cap.

3.1.4 HS-SPME Procedure

  • Place the sealed vial in the autosampler tray or a heating block set to a specific equilibration temperature (e.g., 45-60°C).[15][16]

  • Allow the sample to equilibrate for 10-30 minutes with constant agitation to facilitate the release of volatiles into the headspace.

  • Expose the conditioned SPME fiber to the headspace for a defined period (e.g., 30-50 minutes) at the same temperature.

  • After extraction, retract the fiber and immediately introduce it into the GC injection port for thermal desorption.

3.1.5 GC-MS Analysis

  • Injector: Set to 250°C in splitless mode for 2-5 minutes for efficient desorption.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Column: A non-polar or medium-polarity column is suitable, e.g., DB-5ms or DB-WAX (30 m x 0.25 mm i.d. x 0.25 µm film thickness).[15]

  • Oven Temperature Program:

    • Initial temperature: 35-40°C, hold for 2-5 minutes.

    • Ramp 1: Increase to 130°C at a rate of 5°C/min.

    • Ramp 2: Increase to 225-250°C at a rate of 10°C/min, hold for 5 minutes.[15]

  • Mass Spectrometer:

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 35-450.

    • Acquisition Mode: Full scan for identification; Selected Ion Monitoring (SIM) for targeted quantification if necessary.

3.1.6 Identification and Quantification

  • Identification: Identify this compound by comparing its mass spectrum and calculated Linear Retention Index (LRI) with those of an authentic chemical standard and/or a reference library (e.g., NIST).

  • Quantification: Calculate the concentration based on the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a model matrix.

Derivatization as an Alternative Approach

Due to the high reactivity of the thiol and aldehyde groups, derivatization can be employed to enhance stability, improve chromatographic peak shape, and increase sensitivity.[17]

  • Principle: The sample extract or headspace is exposed to a derivatizing agent that reacts specifically with the thiol or aldehyde functional group to form a more stable, less polar, and more easily detectable derivative.

  • Common Reagents:

    • For Aldehydes: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) reacts with carbonyls to form stable oxime derivatives, which are highly sensitive to electron capture detection (ECD) and MS.[18]

    • For Thiols: Pentafluorobenzyl bromide (PFBBr) reacts with thiols under basic conditions to form stable thioether derivatives.[17]

  • Procedure: Derivatization can be performed directly in the sample vial (on-sample derivatization), in the headspace (on-fiber derivatization), or after solvent extraction.[19] The resulting derivatives are then analyzed by GC-MS, often with modified temperature programs to suit the higher molecular weight of the derivatives.

Experimental and Logical Workflow Visualization

The following diagram illustrates the comprehensive workflow for the analysis of this compound in a food matrix.

Experimental_Workflow Workflow for this compound Analysis cluster_prep Sample Preparation cluster_spme HS-SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Food Sample (e.g., Cooked Meat) Homogenize Homogenization (Cryo-grinding) Sample->Homogenize Weigh Weighing & Vialing Homogenize->Weigh Spike Spiking (Internal Std.) & Sealing Weigh->Spike Equilibrate Equilibration (e.g., 60°C, 20 min) Spike->Equilibrate Extract Fiber Exposure (e.g., 40 min) Equilibrate->Extract Desorb Thermal Desorption (GC Injector, 250°C) Extract->Desorb Fiber Transfer Separate Chromatographic Separation (Capillary Column) Desorb->Separate Detect Mass Spectrometry (EI, Full Scan/SIM) Separate->Detect Identify Compound Identification (Mass Spectra & Retention Index) Detect->Identify Quantify Quantification (vs. Internal Standard) Identify->Quantify

Figure 3: Analytical workflow for the determination of this compound in food.

Conclusion

This compound is a pivotal, albeit transient, flavor compound naturally occurring in cooked foods as a direct product of cysteine degradation. Its savory, cabbage-like aroma contributes to the overall flavor profile of meat, coffee, and baked goods, but more importantly, it serves as a reactive intermediate for the formation of a wide array of potent sulfur-containing heterocycles. While its direct quantification is challenging and rarely reported, understanding its formation pathways is crucial for flavor chemists and food scientists. The analytical methodologies outlined, particularly HS-SPME-GC-MS, provide a robust framework for the identification and semi-quantification of this and other highly volatile flavor compounds, enabling further research into flavor development and control in food systems.

References

An In-depth Technical Guide to 1,4-Dithiane-2,5-diol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dithiane-2,5-diol (B140307), also known as the dimer of mercaptoacetaldehyde, is a versatile and stable crystalline solid that serves as a key synthon in organic chemistry.[1] Its primary utility lies in its ability to generate the reactive intermediate 2-mercaptoacetaldehyde in situ, which possesses both a nucleophilic thiol group and an electrophilic aldehyde functionality.[2][3] This dual reactivity makes it an invaluable building block for the synthesis of a wide array of sulfur-containing heterocycles, many of which are scaffolds for biologically active molecules.[1][3] This technical guide provides a comprehensive overview of the core properties, experimental protocols, and applications of 1,4-dithiane-2,5-diol, with a focus on its relevance to drug discovery and development.

Core Properties of 1,4-Dithiane-2,5-diol

The physical and chemical properties of 1,4-dithiane-2,5-diol are summarized in the tables below.

Chemical and Physical Properties
PropertyValueReference(s)
CAS Number 40018-26-6[4]
Molecular Formula C₄H₈O₂S₂[4]
Molecular Weight 152.24 g/mol [5]
Appearance White to off-white or pale yellow solid/powder[2][6]
Melting Point 130 °C (decomposes)[6]
Solubility Soluble in water and organic solvents.[6]
Storage Temperature 2-8°C[6]
Spectroscopic Data
TechniqueDataReference(s)
¹H NMR Spectra available in various databases. A copolyester containing the 1,4-dithiane-2,5-diol moiety shows characteristic peaks at 2.82-3.37 ppm (-CH₂-S), 3.7-4.02 ppm (-CH₂-O), and 4.27 ppm (>CH-O).[4][5]
¹³C NMR Spectra available in various databases.[4][7]
Mass Spectrometry Mass spectrum (electron ionization) data is available.[8][9]
Infrared (IR) Spectroscopy FTIR and ATR-IR spectra are available. A copolyester containing the moiety shows a C-S stretching band at 659 cm⁻¹.[4][5]

Key Synthetic Applications and Experimental Protocols

1,4-Dithiane-2,5-diol is a cornerstone reagent for the synthesis of complex sulfur-containing heterocycles. Its ability to generate 2-mercaptoacetaldehyde under mild basic or thermal conditions is central to its synthetic utility.[2][10]

In Situ Generation of 2-Mercaptoacetaldehyde

The foundational reaction for the application of 1,4-dithiane-2,5-diol is its cleavage into two equivalents of 2-mercaptoacetaldehyde. This process is typically facilitated by a base.[2]

dithiane 1,4-Dithiane-2,5-diol This compound 2 x 2-Mercaptoacetaldehyde dithiane->this compound Base or Heat chloroacetaldehyde Chloroacetaldehyde dithiane 1,4-Dithiane-2,5-diol chloroacetaldehyde->dithiane nash Sodium Hydrosulfide (NaSH) nash->dithiane cluster_reactants Reactants ketone α-Methylene Ketone/Aldehyde product 2-Aminothiophene ketone->product nitrile Active Methylene Nitrile nitrile->product dithiane 1,4-Dithiane-2,5-diol dithiane->product Base (e.g., Triethylamine) chalcone Chalcone product Trisubstituted Tetrahydrothiophene chalcone->product dithiane 1,4-Dithiane-2,5-diol dithiane->product Base (e.g., DABCO)

References

An In-depth Technical Guide on the Tautomerism and Equilibrium Studies of Mercaptoacetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mercaptoacetaldehyde, a bifunctional molecule containing both a reactive aldehyde and a nucleophilic thiol group, exhibits a fascinating and complex tautomeric equilibrium. This guide provides a comprehensive overview of the known tautomeric forms of this compound, summarizing key thermodynamic data from high-level computational studies. It details the underlying principles of its keto-enol and ring-chain tautomerism and presents a robust experimental protocol for the quantitative analysis of these equilibria in solution using Nuclear Magnetic Resonance (NMR) spectroscopy. While experimental data for this compound in the solution phase is not extensively available in the current literature, this guide equips researchers with the theoretical foundation and practical methodology to pursue these critical investigations. The provided visualizations of tautomeric equilibria and experimental workflows serve as a clear roadmap for future studies in this area.

Tautomeric Forms of this compound

This compound exists in a dynamic equilibrium between at least three tautomeric forms: the linear aldehyde (keto form), the vinyl thiol (enol form), and a cyclic hemithioacetal.

Keto-Enol Tautomerism

The classical keto-enol tautomerism involves the migration of a proton from the α-carbon to the carbonyl oxygen, resulting in the formation of a carbon-carbon double bond and a hydroxyl group. In the case of this compound, this results in the equilibrium between 2-mercaptoacetaldehyde and 1-mercaptoethen-1-ol.

Ring-Chain Tautomerism

The presence of a nucleophilic thiol group and an electrophilic aldehyde group within the same molecule allows for an intramolecular cyclization reaction. This reversible process leads to the formation of a five-membered cyclic hemithioacetal, 1,3-oxathiolan-2-ol. Computational studies suggest this cyclic form is significantly stabilized, particularly in the gas phase.

Quantitative Data and Thermodynamic Stability

To date, the most precise quantitative data on the tautomerism of this compound comes from high-level ab initio computational studies. Experimental determination of these equilibria in various solvents remains a key area for future research.

Gas-Phase Theoretical Data

High-level electronic structure calculations provide valuable insights into the intrinsic stability of the different tautomers in the absence of solvent effects.

Table 1: Calculated Relative Stabilities of this compound Tautomers in the Gas Phase

TautomerFormRelative Stability (ΔEe,CCSD(T)/CBS) (kcal mol-1)Predicted Abundance at Equilibrium (Gas Phase)
2-MercaptoacetaldehydeKeto6.19 ± 0.18[1]Minor
1-Mercaptoethen-1-olEnol0 (Reference)Minor
1,3-Oxathiolan-2-olCyclic HemithioacetalDominant (stabilized by ~1.8 kcal/mol over the most stable open-chain conformer)[2]≈ 95%[2]

Note: The relative stability of the keto and enol forms are from a study on substituted acetaldehydes.[1] The cyclic form's stability is referenced from a separate computational study.[2]

Experimental Protocols for Equilibrium Studies

The determination of tautomeric ratios in solution is critical for understanding the reactivity and potential biological activity of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for this purpose.

General Principle of NMR-Based Quantification

In solution, if the rate of interconversion between tautomers is slow on the NMR timescale, distinct sets of signals will be observed for each tautomer. The relative concentration of each species can be determined by integrating the signals corresponding to specific, non-overlapping protons in each tautomer. The equilibrium constant (Keq) can then be calculated from these relative concentrations.

Recommended Experimental Protocol: 1H NMR Spectroscopy

This protocol outlines a general procedure for the quantitative analysis of this compound tautomeric equilibrium in solution.

4.2.1 Materials and Reagents

  • This compound (freshly prepared or purified)

  • Deuterated solvents of varying polarity (e.g., CDCl3, Acetone-d6, DMSO-d6, D2O)

  • Internal standard for quantitative NMR (qNMR), if absolute quantification is desired (e.g., maleic acid, 1,4-dioxane)

  • High-quality NMR tubes

4.2.2 Sample Preparation

  • Prepare stock solutions of this compound in the desired deuterated solvents. The concentration should be optimized to provide a good signal-to-noise ratio in a reasonable acquisition time.

  • If using an internal standard, accurately weigh and add the standard to the NMR tube before adding the sample solution.

  • Ensure the sample is homogeneous before analysis.

4.2.3 NMR Data Acquisition

  • Acquire 1H NMR spectra at a constant, well-defined temperature (e.g., 298 K). Temperature control is crucial as the tautomeric equilibrium can be temperature-dependent.

  • Use a high-field NMR spectrometer (≥ 400 MHz) to achieve better signal dispersion.

  • Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T1 relaxation time of the protons of interest) to allow for full relaxation of the nuclei between scans. This is critical for accurate integration.

  • Acquire a sufficient number of scans to obtain a high signal-to-noise ratio.

4.2.4 Data Processing and Analysis

  • Apply standard processing to the raw NMR data (Fourier transformation, phase correction, and baseline correction).

  • Identify and assign the signals corresponding to each tautomer. 2D NMR techniques (e.g., COSY, HSQC) may be necessary for unambiguous assignment.

  • Carefully integrate the well-resolved, non-overlapping signals for each tautomer. For example, the aldehydic proton of the keto form, the vinyl proton of the enol form, and the methine proton of the cyclic form are likely candidates.

  • Calculate the mole fraction of each tautomer from the integral values.

  • Calculate the equilibrium constant (Keq) for the keto-enol and ring-chain equilibria.

Visualizations

Tautomeric Equilibria of this compound

Tautomers cluster_keto_enol Keto-Enol Tautomerism cluster_ring_chain Ring-Chain Tautomerism Keto 2-Mercaptoacetaldehyde (Keto) Enol 1-Mercaptoethen-1-ol (Enol) Keto->Enol K_ke Keto2 2-Mercaptoacetaldehyde Cyclic 1,3-Oxathiolan-2-ol (Cyclic) Keto2->Cyclic K_rc Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis Prep Prepare solutions of This compound in deuterated solvents Std Add internal standard (optional for qNMR) Prep->Std Acquire Acquire 1H NMR spectra (constant temperature) Prep->Acquire Params Optimize acquisition parameters (D1, number of scans) Acquire->Params Process Process NMR data (FT, phasing, baseline correction) Acquire->Process Assign Assign signals to each tautomer (1D and 2D NMR) Process->Assign Integrate Integrate non-overlapping signals Assign->Integrate Calculate Calculate mole fractions and equilibrium constants (Keq) Integrate->Calculate

References

Methodological & Application

Mercaptoacetaldehyde: A Versatile Building Block in the Synthesis of Thiophene-Based Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Mercaptoacetaldehyde, a reactive bifunctional molecule, serves as a valuable synthon in the construction of various heterocyclic compounds, particularly thiophenes, which are core scaffolds in numerous pharmaceuticals. Its ability to participate in diverse cyclization and condensation reactions makes it an attractive starting material for the synthesis of complex drug molecules. These application notes provide detailed protocols and data for the synthesis of key pharmaceutical intermediates and active pharmaceutical ingredients (APIs) derived from or related to this compound, with a focus on thiophene-based drugs.

Application Note 1: Synthesis of Olanzapine Intermediate via Gewald Reaction

Olanzapine is an atypical antipsychotic medication used to treat schizophrenia and bipolar disorder. A key intermediate in its synthesis is 2-amino-5-methylthiophene-3-carbonitrile (B129202). While direct synthesis from this compound is not the most common route, a closely related Gewald reaction using propionaldehyde (B47417) provides a clear protocol for constructing this vital thiophene (B33073) precursor.

Experimental Protocol: Synthesis of 2-Amino-5-methylthiophene-3-carbonitrile

This protocol is adapted from a known industrial synthesis process.

Reaction Scheme:

Propionaldehyde Propionaldehyde Intermediate 2-Amino-5-methylthiophene-3-carbonitrile Propionaldehyde->Intermediate Triethylamine (B128534), DMF Malononitrile (B47326) Malononitrile Malononitrile->Intermediate Sulfur Sulfur Sulfur->Intermediate

Figure 1: Synthesis of 2-Amino-5-methylthiophene-3-carbonitrile.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Propionaldehyde58.0826.34 g0.454
Malononitrile66.0625.0 g0.378
Sulfur Powder32.0712.13 g0.378
Triethylamine101.1922.97 g0.227
N,N-Dimethylformamide (DMF)73.09150 mL-

Procedure:

  • To a mixture of sulfur powder (12.13 g) and N,N-dimethylformamide (100 mL) in a reaction vessel, add triethylamine (22.97 g) dropwise at approximately -5 °C over 15 minutes.

  • Add propionaldehyde (26.34 g) to the mixture.

  • Stir the reaction mixture at about 18 °C for 2 hours.

  • Add a solution of malononitrile (25 g) in N,N-dimethylformamide (50 mL) dropwise over a period of 20 minutes, maintaining the temperature at 18 °C.

  • After the addition is complete, continue stirring the mixture at 18 °C for 45 minutes.

  • Pour the reaction mixture into 1.2 L of ice/water with stirring.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry in vacuo at 70 °C.[1]

Expected Yield: 58.5 g (62.3%) of 2-amino-5-methylthiophene-3-carbonitrile.[1]

Subsequent Synthesis of Olanzapine:

The synthesized 2-amino-5-methylthiophene-3-carbonitrile is a direct precursor to olanzapine. The subsequent steps involve condensation with an o-halonitrobenzene derivative, reductive cyclization, and finally, condensation with N-methylpiperazine.

Thiophene_Intermediate 2-Amino-5-methyl- thiophene-3-carbonitrile Nitroaniline_Intermediate 2-(2-Nitroanilino)-5-methyl- thiophene-3-carbonitrile Thiophene_Intermediate->Nitroaniline_Intermediate o-Chloronitrobenzene, LiOH, DMSO Amidine_Intermediate 4-Amino-2-methyl-10H- thieno[2,3-b][1,5]benzodiazepine hydrochloride Nitroaniline_Intermediate->Amidine_Intermediate SnCl2, HCl, Ethanol Olanzapine Olanzapine Amidine_Intermediate->Olanzapine N-Methylpiperazine, Toluene/DMSO

Figure 2: Synthetic pathway to Olanzapine from the thiophene intermediate.

Application Note 2: Synthesis of a Thiophene Intermediate via a Modified Gewald Reaction Using this compound Dimer

A direct application of a this compound derivative in thiophene synthesis is demonstrated in a modified Gewald reaction. This method utilizes 1,4-dithiane-2,5-diol (B140307), the stable dimer of this compound, to produce 3-acetyl-2-aminothiophenes.[2] These compounds are valuable intermediates for various pharmaceuticals and dyes.

Experimental Protocol: Synthesis of 3-Acetyl-2-aminothiophene

Reaction Scheme:

Mercaptoacetaldehyde_Dimer 1,4-Dithiane-2,5-diol (this compound Dimer) Thiophene_Product 3-Acetyl-2-aminothiophene Mercaptoacetaldehyde_Dimer->Thiophene_Product Triethylamine, DMF, 60 °C Cyanoacetone Cyanoacetone Cyanoacetone->Thiophene_Product

Figure 3: Modified Gewald synthesis of 3-Acetyl-2-aminothiophene.[3]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
1,4-Dithiane-2,5-diol152.233.35 g0.022
Cyanoacetone (crude)83.093.60 g0.043
Triethylamine101.191.0 g0.010
N,N-Dimethylformamide (DMF)73.0910 mL-

Procedure:

  • Prepare crude cyanoacetone from its sodium salt.

  • To a solution of crude cyanoacetone (3.60 g) and 1,4-dithiane-2,5-diol (3.35 g) in DMF (10 mL), add triethylamine (1.0 g) with stirring. An exotherm will be observed.

  • Heat the mixture to 60 °C for 5 hours.

  • After cooling, the product can be isolated and purified by standard methods (e.g., chromatography).[4]

Application Note 3: Synthesis of Raloxifene, a Selective Estrogen Receptor Modulator (SERM)

Raloxifene is used to prevent and treat osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer. Its core structure is a substituted benzothiophene. The synthesis of the key intermediate, 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene, is a multi-step process that does not typically start from this compound. However, the subsequent elaboration of this intermediate into Raloxifene provides a valuable protocol for drug development professionals.

Experimental Protocol: Synthesis of Raloxifene Hydrochloride from a Benzothiophene Intermediate

This protocol outlines the final steps in the synthesis of Raloxifene.

Reaction Scheme:

Benzothiophene 6-Methoxy-2-(4-methoxyphenyl) benzo[b]thiophene Acylated_Intermediate [6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophen-3-yl] [4-(2-chloroethoxy)phenyl]methanone Benzothiophene->Acylated_Intermediate 1. 4-(2-Chloroethoxy)benzoyl chloride 2. AlCl3, DCM Piperidine_Adduct [6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophen-3-yl] [4-(2-(piperidin-1-yl)ethoxy)phenyl]methanone Acylated_Intermediate->Piperidine_Adduct Piperidine, DMF Raloxifene_HCl Raloxifene Hydrochloride Piperidine_Adduct->Raloxifene_HCl 1. AlCl3, Ethanethiol 2. HCl

References

Application Notes and Protocols for Mercaptoacetaldehyde in Flavor Chemistry Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mercaptoacetaldehyde (also known as 2-sulfanylacetaldehyde) is a highly reactive sulfur-containing carbonyl compound that plays a significant role in the formation of desirable meaty and savory flavors in cooked foods.[1] Its potent aroma profile, even at trace concentrations, makes it a key target for flavor chemists aiming to understand and replicate the complex flavor profiles of cooked meat, roasted coffee, and other thermally processed foods. This document provides detailed application notes and protocols for researchers, scientists, and professionals in the field of flavor chemistry and drug development interested in the study of this compound.

This compound is primarily formed during the Maillard reaction, a complex series of chemical reactions between reducing sugars and amino acids that occurs upon heating.[2][3][4] Specifically, the interaction between a reducing sugar and the sulfur-containing amino acid cysteine is a key pathway to its formation.[1] Due to its high reactivity and low sensory threshold, the accurate quantification and characterization of this compound in food matrices present significant analytical challenges.

Application Notes

Role in Food Flavor

This compound is a key contributor to the characteristic "meaty" and "savory" aromas of cooked foods. Its odor profile is often described as sulfurous, meaty, and onion-like.[5] It is an important component of the complex mixture of volatile compounds generated during the Maillard reaction and Strecker degradation. Understanding the formation and degradation of this compound is crucial for controlling and optimizing the flavor of processed foods.

Formation Pathways

The primary pathway for the formation of this compound in food is the Maillard reaction between a reducing sugar and cysteine. The reaction proceeds through the formation of an N-substituted glycosylamine, followed by Amadori rearrangement and subsequent degradation to form a variety of flavor compounds, including this compound.[6][7] Another significant pathway is the Strecker degradation of cysteine in the presence of a dicarbonyl compound.

Analytical Challenges and Approaches

Quantitative Data

The following table summarizes the available quantitative data for this compound and the related compound, acetaldehyde (B116499). Specific sensory threshold data for this compound is not widely available in the literature, hence data for acetaldehyde is provided for context.

CompoundMolecular FormulaMolecular Weight ( g/mol )Sensory ThresholdTypical Concentration in FoodReferences
This compound C2H4OS76.12Not widely reportedNot widely reported[11]
Acetaldehyde C2H4O44.05~10 ppm (in beer)Yogurts: up to 31.5 mg/kg[8][12]

Experimental Protocols

Protocol 1: Quantification of this compound in a Food Matrix using HS-SPME-GC-MS

Objective: To quantify the concentration of this compound in a food sample (e.g., beef broth) using headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry.

Materials and Reagents:

  • Food sample (e.g., beef broth)

  • This compound standard

  • Deuterated acetaldehyde (D4-AA) as an internal standard

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Sodium chloride (NaCl)

  • Deionized water

  • 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • GC-MS system with a suitable capillary column (e.g., DB-5MS)[8]

Procedure:

  • Sample Preparation:

    • Homogenize the solid food sample if necessary.

    • Weigh 5 g of the homogenized sample into a 20 mL headspace vial.

    • Add 5 mL of deionized water and 1 g of NaCl to the vial.

    • Spike the sample with a known concentration of the internal standard (D4-AA).

    • For the calibration curve, prepare a series of vials with the food matrix and spike with known concentrations of the this compound standard.

  • On-Fiber Derivatization and Extraction (HS-SPME):

    • Add the PFBHA derivatizing agent to the headspace of the vial.

    • Immediately seal the vial with the screw cap.

    • Place the vial in a heating block or water bath at 60°C for 30 minutes for equilibration and derivatization.

    • Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.

  • GC-MS Analysis:

    • Desorb the extracted and derivatized analytes from the SPME fiber in the GC injector at 250°C for 5 minutes in splitless mode.[9]

    • Set the GC oven temperature program as follows: initial temperature of 50°C for 2 minutes, ramp to 120°C at 30°C/min, then ramp to 200°C at 10°C/min and hold for 10 minutes.[9]

    • Use helium as the carrier gas at a constant flow rate of 1.0 mL/min.

    • Set the mass spectrometer to operate in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor characteristic ions for the PFBHA-derivatives of this compound and the internal standard.

Data Analysis:

  • Identify the peaks corresponding to the this compound and internal standard derivatives based on their retention times and mass spectra.

  • Integrate the peak areas of the selected ions for both the analyte and the internal standard.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the this compound standards.

  • Calculate the concentration of this compound in the food sample using the calibration curve.

Visualizations

Maillard_Reaction_Pathway Reducing_Sugar Reducing Sugar (e.g., Glucose) Condensation Condensation Reducing_Sugar->Condensation Cysteine Cysteine (Sulfur-containing Amino Acid) Cysteine->Condensation Schiff_Base Schiff Base Condensation->Schiff_Base Amadori_Rearrangement Amadori Rearrangement Schiff_Base->Amadori_Rearrangement Amadori_Product Amadori Product Amadori_Rearrangement->Amadori_Product Degradation Degradation (e.g., Strecker Degradation) Amadori_Product->Degradation This compound This compound Degradation->this compound

Caption: Formation of this compound via the Maillard Reaction.

Experimental_Workflow Sample_Prep 1. Sample Preparation (Homogenization, Weighing) Spiking 2. Spiking (Internal Standard & Standards) Sample_Prep->Spiking Derivatization 3. HS-SPME (Derivatization & Extraction) Spiking->Derivatization GCMS_Analysis 4. GC-MS Analysis (Separation & Detection) Derivatization->GCMS_Analysis Data_Processing 5. Data Processing (Peak Integration) GCMS_Analysis->Data_Processing Quantification 6. Quantification (Calibration Curve) Data_Processing->Quantification

Caption: Experimental Workflow for this compound Analysis.

References

Application Notes and Protocols for Mercaptoacetaldehyde in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mercaptoacetaldehyde is a bifunctional molecule containing both a reactive aldehyde and a nucleophilic thiol group.[1] This unique structure presents opportunities for its use as a versatile reagent in bioconjugation, the process of covalently linking two or more molecules, where at least one is a biomolecule.[2] While specific, widespread protocols for this compound in bioconjugation are not extensively documented, its aldehyde functionality allows it to participate in well-established ligation chemistries, particularly with N-terminal cysteine residues of proteins and peptides.

This document provides detailed application notes and hypothetical protocols for the use of this compound in bioconjugation, focusing on the formation of a stable thiazolidine (B150603) linkage. This approach offers a site-specific method for conjugating molecules to proteins and peptides.

Principle of Thiazolidine Formation

The core application of this compound in bioconjugation revolves around the reaction of its aldehyde group with the 1,2-aminothiol moiety of an N-terminal cysteine residue. This reaction proceeds via a cyclocondensation to form a stable five-membered thiazolidine ring.[3][4] This reaction is highly specific for the N-terminal cysteine due to the proximity of the amine and thiol groups, which facilitates the intramolecular cyclization.[5][6] Internal cysteine residues typically do not react in the same manner.[5]

The reaction is generally favored under acidic conditions (pH 4-5), though modifications to the aldehyde-containing reagent can allow the reaction to proceed efficiently at neutral pH.[7][8][9] The resulting thiazolidine linkage is stable, making this a robust method for creating permanent bioconjugates.

Applications

The use of this compound for thiazolidine-based bioconjugation can be applied to:

  • Protein and Peptide Labeling: Attachment of reporter molecules such as fluorophores, biotin, or other tags for detection and imaging.

  • Antibody-Drug Conjugate (ADC) Development: Linkage of cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.[10] The stability of the thiazolidine bond is a desirable feature for ADCs.

  • Peptide Cyclization: Intramolecular reaction between an N-terminal cysteine and a C-terminal aldehyde (or a this compound-modified residue) can be used to create cyclic peptides, which often exhibit enhanced stability and biological activity.[11][12]

  • Immobilization of Biomolecules: Covalently attaching proteins or peptides to solid supports for applications in diagnostics and biocatalysis.

Experimental Protocols

The following are detailed protocols for the bioconjugation of a payload molecule (e.g., a small molecule drug, a fluorescent dye) containing a suitable functional group for attachment to this compound, and subsequently to a protein with an N-terminal cysteine.

Protocol 1: Preparation of a this compound-Payload Conjugate

This protocol describes the synthesis of a reactive this compound derivative for subsequent conjugation to a protein. The thiol group of this compound can be reacted with an electrophile on the payload molecule (e.g., a maleimide (B117702) or a haloacetyl group).

Materials:

  • This compound

  • Payload molecule with a thiol-reactive group (e.g., Maleimide-PEG4-Biotin)

  • Anhydrous, amine-free solvent (e.g., N,N-Dimethylformamide - DMF)

  • Reaction Buffer: 50 mM Phosphate buffer, 150 mM NaCl, pH 7.2

  • Purification system (e.g., Reverse-phase HPLC)

Procedure:

  • Dissolution of Reactants:

    • Dissolve the payload molecule in DMF to a final concentration of 10 mM.

    • Dissolve this compound in DMF to a final concentration of 20 mM (a 2-fold molar excess).

  • Reaction:

    • Slowly add the this compound solution to the payload solution while stirring.

    • Incubate the reaction at room temperature for 2 hours.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by LC-MS to confirm the formation of the desired conjugate.

  • Purification:

    • Purify the this compound-payload conjugate using reverse-phase HPLC.

    • Lyophilize the purified product and store it under an inert atmosphere at -20°C.

Protocol 2: Conjugation of this compound-Payload to a Protein with an N-terminal Cysteine

This protocol details the site-specific conjugation of the prepared this compound-payload to a protein engineered to have an N-terminal cysteine.

Materials:

  • Protein with an N-terminal cysteine (in a suitable buffer, e.g., PBS)

  • Purified this compound-Payload conjugate

  • Conjugation Buffer: 100 mM Acetate buffer, pH 4.5

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., Size-Exclusion Chromatography - SEC)

Procedure:

  • Buffer Exchange:

    • If the protein is not already in an appropriate buffer, perform a buffer exchange into the Conjugation Buffer using a desalting column or dialysis.

  • Reaction Setup:

    • Adjust the protein concentration to 1-5 mg/mL in the Conjugation Buffer.

    • Dissolve the this compound-payload conjugate in a minimal amount of a compatible co-solvent (e.g., DMSO) and then add it to the protein solution at a 5- to 20-fold molar excess.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 4-16 hours with gentle mixing.

  • Quenching:

    • Add the Quenching Reagent to a final concentration of 50 mM to quench any unreacted aldehyde. Incubate for 30 minutes.

  • Purification:

    • Remove excess, unreacted this compound-payload and quenching reagent by size-exclusion chromatography (SEC).

    • Collect the fractions containing the purified protein conjugate.

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE to confirm conjugation and by mass spectrometry to determine the drug-to-antibody ratio (DAR) or the degree of labeling.

Data Presentation

The efficiency of bioconjugation reactions is critical for producing homogenous and effective products. While specific quantitative data for this compound is limited in the literature, the following table summarizes typical yields and reaction times for similar thiazolidine formation-based bioconjugation reactions. This data can serve as a benchmark for optimizing protocols involving this compound.

Aldehyde ReagentBiomoleculepHReaction TimeYield/EfficiencyReference
Periodate-oxidized N-terminal Serine peptideBiotinyl-cysteinyl-hexadiamide4.52 hoursHigh (not quantified)
2-formylphenylboronic acid (2-FPBA)N-terminal cysteine peptide7.0< 5 minutes>95% conversion[8]
BenzaldehydeN-terminal cysteine7.0> 3 hoursNo reaction[8]
FormaldehydeN-terminal cysteine peptide7.4Minutes to hoursProduct observed[4]
AcetaldehydeN-terminal cysteine peptide9.412 hoursProduct observed[4]

Visualizations

Diagram 1: Reaction Mechanism of Thiazolidine Formation

Caption: Reaction of an N-terminal cysteine with this compound to form a thiazolidine.

Diagram 2: Experimental Workflow for Protein Bioconjugation

Bioconjugation_Workflow start Start protein_prep Prepare Protein with N-terminal Cysteine start->protein_prep payload_prep Synthesize this compound- Payload Conjugate start->payload_prep conjugation Conjugation Reaction (pH 4.5) protein_prep->conjugation payload_prep->conjugation quenching Quench Reaction conjugation->quenching purification Purify Conjugate (SEC) quenching->purification characterization Characterize Conjugate (SDS-PAGE, MS) purification->characterization end End characterization->end

Caption: Workflow for bioconjugation using this compound.

Conclusion

This compound, through the formation of a stable thiazolidine linkage with N-terminal cysteine residues, represents a promising, albeit not widely documented, tool for site-specific bioconjugation. The protocols and principles outlined in this document provide a solid foundation for researchers to explore its potential in developing novel bioconjugates for therapeutic and research applications. Further optimization of reaction conditions will be necessary to maximize yields and ensure the stability of the final conjugate for any specific application.

References

Mercaptoacetaldehyde for Protein Modification and Labeling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mercaptoacetaldehyde is a bifunctional molecule containing both a reactive aldehyde and a thiol group. This unique combination of functional groups presents opportunities for its use in protein modification and labeling, enabling the formation of covalent linkages with specific amino acid residues. The aldehyde group can react with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amine, to form a Schiff base. The thiol group can participate in reactions with cysteine residues or be used in thiol-specific chemistries. This document provides a theoretical framework, proposed experimental protocols, and visualizations for the application of this compound in protein science.

Disclaimer: The following protocols are based on established chemistries for aldehydes and thiols. Specific use of this compound for protein modification is not widely documented in peer-reviewed literature. Therefore, these protocols should be considered as a starting point and will require optimization and validation for specific applications.

Chemical Properties and Reactivity

This compound's utility in protein modification stems from its two reactive moieties:

  • Aldehyde Group: Reacts with primary amines (e.g., lysine, N-terminus) under mildly acidic to neutral pH to form a reversible Schiff base (imine). This bond can be stabilized through reduction with an agent like sodium cyanoborohydride to form a stable secondary amine linkage.[1][2]

  • Thiol Group: The sulfhydryl group can undergo several types of reactions. It can form a disulfide bond with a cysteine residue through oxidation. Alternatively, it can act as a nucleophile in a Michael addition reaction if an appropriate acceptor is present on the target protein.

This dual reactivity allows for this compound to be used as a labeling agent or as a crosslinker to study protein-protein interactions.

Applications in Protein Science

The bifunctional nature of this compound suggests several potential applications in research and drug development:

  • Site-Specific Labeling: By controlling the reaction conditions, it may be possible to selectively target either lysine or cysteine residues for the attachment of probes, tags, or other molecules.

  • Protein Cross-linking: this compound can be used to link two proteins or to study intramolecular interactions by reacting with residues in close proximity.[3][4]

  • Introduction of a Reactive Handle: A protein can be modified with this compound to introduce a free thiol or aldehyde group for subsequent, orthogonal chemistries.

  • Bioconjugation: In the context of drug development, it could potentially be used to link proteins to small molecules or other biologics.

Experimental Protocols

The following are proposed protocols for protein modification using this compound. It is crucial to perform small-scale pilot experiments to optimize conditions such as pH, reagent concentrations, and reaction times for your specific protein.

Protocol 1: Labeling of Primary Amines (Lysine Residues)

This protocol focuses on the reaction of the aldehyde group of this compound with primary amines on a protein, followed by a stabilization step.

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS, HEPES) at pH 7.0-7.5. Avoid buffers containing primary amines like Tris.

  • This compound solution (prepare fresh).

  • Sodium cyanoborohydride (NaCNBH₃) solution (prepare fresh).

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5).

  • Desalting column for purification.

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.

  • Reaction Setup: Add a 10- to 50-fold molar excess of freshly prepared this compound solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Reductive Amination (Stabilization): Add sodium cyanoborohydride to a final concentration of 20-50 mM. Incubate for another 1-2 hours at room temperature.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM to consume excess this compound.

  • Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.

  • Characterization: Analyze the modified protein using techniques such as SDS-PAGE, mass spectrometry, and functional assays to determine the degree of labeling and its effect on protein integrity.

Protocol 2: Cross-linking of Proteins

This protocol outlines a potential method for using this compound as a cross-linker, targeting both amine and thiol residues. This is a more complex reaction and will likely require significant optimization.

Materials:

  • Protein(s) of interest in a degassed, amine-free buffer (e.g., HEPES, phosphate (B84403) buffer) at pH 7.0-7.5.

  • This compound solution (prepare fresh).

  • (Optional) Reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) if targeting intramolecular disulfide bonds.

  • Quenching solution (e.g., 1 M Tris-HCl with 10 mM DTT).

  • SDS-PAGE materials for analysis.

Procedure:

  • Protein Preparation: Prepare the protein solution(s) at 1-5 mg/mL in a degassed, amine-free buffer. If targeting free cysteines, ensure they are in a reduced state. If necessary, pre-treat the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature.

  • Cross-linking Reaction: Add this compound to the protein solution to a final concentration of 1-10 mM.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature.

  • Quenching: Stop the reaction by adding the quenching solution.

  • Analysis: Analyze the reaction products by SDS-PAGE to observe the formation of higher molecular weight species, indicating cross-linking. Further characterization can be performed using mass spectrometry to identify the cross-linked residues.

Data Presentation

ParameterAmine Labeling (Aldehyde Reaction)Thiol-Reactive Cross-linkingRecommended Starting Range
pH 7.0 - 8.56.5 - 7.57.2
Molar Excess of Reagent 10 - 100 fold5 - 50 fold20-fold excess
Protein Concentration 1 - 10 mg/mL1 - 10 mg/mL2 mg/mL
Reaction Time 2 - 12 hours1 - 4 hours2 hours at RT
Temperature 4°C or Room Temperature4°C or Room TemperatureRoom Temperature
Quenching Agent Tris buffer, GlycineDTT, Cysteine, β-mercaptoethanol50 mM Tris, 10 mM DTT

Visualizations

Reaction of this compound with a Protein

G cluster_0 Protein cluster_1 This compound cluster_2 Modified Protein Prot Protein Lys Lysine (-NH2) Cys Cysteine (-SH) SchiffBase Schiff Base (-N=CH-) Lys->SchiffBase Forms Thioether Thioether (-S-S-) Cys->Thioether Forms MAA Aldehyde (CHO) Thiol (SH) MAA:aldehyde->Lys Reaction 1 (Schiff Base Formation) MAA:thiol->Cys Reaction 2 (Disulfide Bond or Thioether Formation) ModProt Modified Protein

Caption: Reaction pathways of this compound with protein residues.

Experimental Workflow for Protein Labeling

G A 1. Prepare Protein Solution (1-10 mg/mL in amine-free buffer) B 2. Add this compound (10-50x molar excess) A->B C 3. Incubate (2-4h at RT or overnight at 4°C) B->C D 4. Add Stabilizing Agent (e.g., NaCNBH3 for Schiff base) C->D E 5. Quench Reaction (e.g., Tris buffer) D->E F 6. Purify (Desalting column) E->F G 7. Analyze Modified Protein (SDS-PAGE, Mass Spec) F->G

References

Application Notes and Protocols for Mercaptoacetaldehyde in Tandem Michael-Aldol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and generalized protocols for the use of mercaptoacetaldehyde in tandem Michael-aldol reactions. This powerful cascade reaction enables the synthesis of complex sulfur-containing heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development.

Introduction

Tandem reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer significant advantages in terms of efficiency, atom economy, and reduced waste. The tandem Michael-aldol reaction is a particularly elegant strategy for the rapid construction of carbocyclic and heterocyclic scaffolds. This compound, a bifunctional reagent containing both a nucleophilic thiol group and an electrophilic aldehyde, is a valuable building block in this context. The intramolecular nature of the subsequent aldol (B89426) condensation following an initial intermolecular Michael addition allows for the stereocontrolled synthesis of complex cyclic architectures.

Recent research has highlighted the utility of this compound in a base-catalyzed tandem Michael-aldol cascade with exo-cyclic enones to produce enantioenriched spiro-tetrahydrothiophenes.[1][2] These structures are of interest for their potential biological activities. While detailed, peer-reviewed experimental protocols for a broad range of substrates are not widely available in the current literature, this document provides a generalized methodology based on reported examples and analogous transformations.

Data Presentation

Due to the limited availability of comprehensive studies on the tandem Michael-aldol reaction of this compound with a wide variety of substrates, a detailed quantitative data table cannot be provided at this time. A singular reported example indicates that the reaction of this compound with exo-cyclic enones derived from dihydrolevoglucosenone in the presence of triethylamine (B128534) affords spiro-tetrahydrothiophene derivatives in good yields.[1][2]

Reactants Product Catalyst Yield (%) Reference
This compound + exo-cyclic enoneSpiro-tetrahydrothiopheneTriethylamine60-65[1][2]

Further research is required to establish the substrate scope, diastereoselectivity, and enantioselectivity of this transformation with various Michael acceptors and catalyst systems.

Experimental Protocols

The following is a generalized protocol for a base-catalyzed tandem Michael-aldol reaction involving this compound. This protocol is based on the limited available literature and principles of related transformations. It should be considered a starting point for optimization by the end-user.

General Protocol for Base-Catalyzed Tandem Michael-Aldol Reaction

Materials:

  • This compound (or its dimer, 1,4-dithiane-2,5-diol (B140307), which can generate this compound in situ)

  • α,β-Unsaturated ketone (Michael acceptor)

  • Anhydrous solvent (e.g., dichloromethane, toluene, THF)

  • Base catalyst (e.g., triethylamine, DBU, or a chiral amine for asymmetric synthesis)

  • Inert gas atmosphere (e.g., nitrogen or argon)

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and heating mantle/cooling bath

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the α,β-unsaturated ketone (1.0 equiv.) and the chosen anhydrous solvent.

  • Addition of Reactants: Add the base catalyst (typically 0.1-0.2 equiv. for a non-asymmetric reaction; catalyst loading may vary for asymmetric variants). Stir the solution at the desired temperature (this may range from 0 °C to room temperature, depending on the reactivity of the substrates).

  • Initiation of Reaction: Slowly add a solution of this compound (1.0-1.2 equiv.) in the reaction solvent to the stirred mixture. If using 1,4-dithiane-2,5-diol as a precursor, it is typically added directly with the Michael acceptor.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The disappearance of the starting materials and the appearance of a new, typically more polar, product spot will indicate the reaction is proceeding.

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride. Transfer the mixture to a separatory funnel and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate (B1210297), dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tandem Michael-aldol product.

  • Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Reaction Mechanism

The proposed mechanism for the base-catalyzed tandem Michael-aldol reaction of this compound with an α,β-unsaturated ketone proceeds through two key stages: an initial intermolecular Michael addition followed by an intramolecular aldol condensation.

G cluster_michael Michael Addition cluster_aldol Aldol Condensation MA_start This compound + Base Enolate Thiolate Anion (Nucleophile) MA_start->Enolate Deprotonation Michael_Acceptor α,β-Unsaturated Ketone (Electrophile) Enolate->Michael_Acceptor 1,4-Conjugate Addition Michael_Adduct Michael Adduct (Enolate Intermediate) Michael_Acceptor->Michael_Adduct Aldol_Cyclization Intramolecular Aldol Addition Michael_Adduct->Aldol_Cyclization Aldol_Adduct Cyclic Hemithioacetal (Aldol Adduct) Michael_Adduct->Aldol_Adduct Aldol_Cyclization->Aldol_Adduct Dehydration Dehydration (optional, with heat/acid/base) Aldol_Adduct->Dehydration Final_Product Tetrahydrothiophene (B86538) Derivative Dehydration->Final_Product

Caption: Proposed mechanism for the tandem Michael-aldol reaction.

Experimental Workflow

The general workflow for the synthesis and analysis of tetrahydrothiophene derivatives via this tandem reaction is outlined below.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis setup Reaction Setup (Inert Atmosphere) addition Addition of Reactants (Ketone, Base, this compound) setup->addition reaction Reaction at Controlled Temperature addition->reaction monitoring TLC Monitoring reaction->monitoring quench Quench Reaction monitoring->quench extraction Solvent Extraction quench->extraction purification Column Chromatography extraction->purification characterization Spectroscopic Characterization (NMR, MS) purification->characterization purity Purity Assessment characterization->purity

Caption: General experimental workflow for the tandem reaction.

References

Application Notes and Protocols: Mercaptoacetaldehyde for the Preparation of Thioacetals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mercaptoacetaldehyde is a bifunctional molecule containing both a thiol and an aldehyde group, making it a versatile building block in organic synthesis. Its ability to participate in a variety of chemical transformations, including nucleophilic additions and condensation reactions, renders it a valuable synthon for the creation of complex sulfur-containing heterocycles and other molecules of pharmaceutical interest.[1] One of the key applications of this compound is in the preparation of thioacetals. Thioacetals are sulfur analogues of acetals and are widely employed as protecting groups for carbonyl compounds in multi-step syntheses due to their stability under both acidic and basic conditions.[2][3] Furthermore, the unique reactivity of the thioacetal group allows for umpolung (polarity inversion) of the carbonyl carbon, enabling synthetic strategies that are otherwise challenging.[2] This document provides detailed application notes and a representative protocol for the use of this compound in the synthesis of thioacetals.

Principle of Thioacetal Formation

The formation of a thioacetal from an aldehyde or ketone and a thiol proceeds via an acid-catalyzed nucleophilic addition mechanism. The thiol sulfur atom attacks the protonated carbonyl carbon, followed by the elimination of water to form a hemithioacetal intermediate. A second thiol molecule then attacks the protonated hemithioacetal, leading to the formation of the stable thioacetal.[2] In the context of this compound, its dimer, 1,4-dithiane-2,5-diol, is often used as a stable and convenient precursor that generates the reactive monomer in situ.[4]

Applications in Drug Development and Organic Synthesis

The thioacetal moiety is a key structural feature in various applications within drug discovery and organic synthesis:

  • Protecting Group: Thioacetals are robust protecting groups for aldehydes and ketones, stable to a wide range of reaction conditions under which other protecting groups like acetals might be cleaved.[2][3]

  • Acyl Anion Equivalents: The protons on the carbon atom between the two sulfur atoms of a dithiane (a cyclic thioacetal) can be abstracted by a strong base, creating a nucleophilic carbon center. This "umpolung" of the carbonyl reactivity allows for the formation of carbon-carbon bonds by reacting with electrophiles, a powerful tool in complex molecule synthesis.[2]

  • Bioactive Molecules: Sulfur-containing heterocycles, which can be synthesized from this compound, are prevalent in many biologically active compounds and pharmaceuticals.[4]

Quantitative Data

While specific yield data for the reaction of this compound with various aldehydes is not extensively reported in the literature, the following table summarizes typical yields for general thioacetalization reactions under various catalytic conditions. These values can serve as a benchmark for what to expect when developing a specific protocol.

Carbonyl CompoundThiol/DithiolCatalystSolventYield (%)Reference
Benzaldehyde1,2-EthanedithiolHafnium trifluoromethanesulfonateDichloromethaneHigh[5]
Cyclohexanone1,3-PropanedithiolIodineChloroformExcellent[6]
Aromatic AldehydesVarious ThiolsLithium BromideSolvent-freeHigh[6]
Aliphatic Ketones1,2-Ethanedithiolp-Toluenesulfonic acid/Silica (B1680970) gelDichloromethaneExcellent[6]

Experimental Protocols

The following is a representative protocol for the synthesis of a thioacetal using the stable dimer of this compound, 1,4-dithiane-2,5-diol, as the precursor to the reactive monomer.

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • 1,4-Dithiane-2,5-diol (dimer of this compound)

  • Lewis acid catalyst (e.g., Boron trifluoride etherate, BF₃·OEt₂) or Brønsted acid (e.g., p-toluenesulfonic acid, PTSA)

  • Anhydrous solvent (e.g., dichloromethane, CH₂Cl₂, or toluene)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the aldehyde (1.0 mmol) and 1,4-dithiane-2-5-diol (0.5 mmol, as it will generate 1.0 mmol of this compound). Dissolve the reactants in an anhydrous solvent (10 mL).

  • Catalyst Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the acid catalyst (e.g., BF₃·OEt₂, 0.1 mmol, or PTSA, 0.1 mmol) to the stirred solution.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL). Transfer the mixture to a separatory funnel and extract with the organic solvent (e.g., dichloromethane, 3 x 15 mL).

  • Purification: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Characterization: The crude product can be purified by column chromatography on silica gel. The structure of the purified thioacetal should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Reaction Mechanism

Thioacetal_Formation_Mechanism Aldehyde R-CHO Protonated_Aldehyde R-CH=O+-H Aldehyde->Protonated_Aldehyde Protonation Proton H+ Protonated_Hemithioacetal R-CH(O+H2)-S-R' Thiol1 R'-SH Hemithioacetal_intermediate R-CH(OH)-S-R' Thiol2 R'-SH Thioacetal R-CH(SR')2 Protonated_Aldehyde->Hemithioacetal_intermediate Nucleophilic attack by Thiol Hemithioacetal_intermediate->Protonated_Hemithioacetal Protonation Carbocation R-CH+-S-R' Protonated_Hemithioacetal->Carbocation Loss of H2O Water H2O Carbocation->Thioacetal Nucleophilic attack by Thiol

Caption: General mechanism of acid-catalyzed thioacetal formation.

Experimental Workflow

Experimental_Workflow Start Start: Dry Glassware under Inert Atmosphere Reactants Add Aldehyde, 1,4-Dithiane-2,5-diol, and Anhydrous Solvent Start->Reactants Cooling Cool to 0 °C Reactants->Cooling Catalyst Add Acid Catalyst (e.g., BF3·OEt2) Cooling->Catalyst Reaction Stir at Room Temperature (4-12h) Monitor by TLC Catalyst->Reaction Quench Quench with Saturated NaHCO3 Reaction->Quench Extraction Extract with Organic Solvent Quench->Extraction Wash_Dry Wash with Brine and Dry over Na2SO4 Extraction->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize End End: Purified Thioacetal Characterize->End

Caption: Workflow for the synthesis of thioacetals from an aldehyde.

References

Application Notes and Protocols for the Role of Mercaptoacetaldehyde in Prebiotic Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of mercaptoacetaldehyde in the prebiotic synthesis of amino acids, with a focus on the formation of cysteine. While initially considered a direct precursor to cysteine via the Strecker synthesis, recent findings indicate a more complex and indirect involvement. This document outlines the experimental protocols for both the attempted direct synthesis and a more plausible biomimetic pathway, supported by quantitative data and visual diagrams of the reaction workflows.

Introduction

The origin of life necessitates the formation of essential biomolecules, such as amino acids, from simple precursors under plausible prebiotic conditions. The Strecker synthesis, which involves the reaction of an aldehyde, ammonia (B1221849), and cyanide, is a widely recognized pathway for the abiotic formation of amino acids.[1] this compound (HSCH₂CHO), a simple thiol aldehyde, has been a key molecule of interest as a potential precursor for the sulfur-containing amino acid, cysteine. However, experimental evidence suggests that the direct Strecker synthesis of cysteine from this compound is problematic, leading to the formation of intractable and insoluble mixtures.[2][3]

Recent research has illuminated a more viable, high-yielding biomimetic pathway for prebiotic cysteine synthesis that circumvents the direct use of this compound in a Strecker reaction.[3][4] This alternative route involves the conversion of serine to cysteine. This document provides detailed protocols for the attempted Strecker synthesis of cysteine from this compound and the more successful biomimetic pathway. Additionally, it includes data on the catalytic role of other thiols in the synthesis of different amino acids to provide a broader context for the function of sulfur-containing compounds in prebiotic chemistry.

Quantitative Data Summary

The following tables summarize the key quantitative data from relevant prebiotic synthesis experiments.

Table 1: Attempted Strecker Synthesis of Cysteine Nitrile from β-Mercaptoacetaldehyde

ReactantInitial ConcentrationReagentspHTemperatureReaction TimeResultReference
β-mercaptoacetaldehyde dimer0.5 mmol in 10 mLSodium cyanide (1.5 mmol), Ammonium (B1175870) hydroxide (B78521) (5.0 mmol)9.2Room Temperature6 daysIntractable and insoluble mixtures formed[3]

Table 2: Thiol-Dependent Synthesis of Alanine (B10760859) and Homoserine

Aldehyde Substrates (Initial Conc.)Thiol Catalyst (Initial Conc.)Other Reagents (Initial Conc.)pHTemperatureReaction TimeProductYield (based on initial formaldehyde)Reference
Formaldehyde (20 mM), Glycolaldehyde (20 mM)3-mercaptopropionic acid (23 mM)Ammonium chloride (20 mM), Acetic acid (23 mM)5.240°C35 daysAlanine1.8%[5]
Formaldehyde (20 mM), Glycolaldehyde (20 mM)3-mercaptopropionic acid (23 mM)Ammonium chloride (20 mM), Acetic acid (23 mM)5.240°C35 daysHomoserine0.08%[5]

Experimental Protocols

Protocol 1: Attempted Strecker Synthesis of Cysteine Nitrile from β-Mercaptoacetaldehyde

This protocol is based on the reported unsuccessful attempts to synthesize cysteine nitrile directly from β-mercaptoacetaldehyde via the Strecker reaction.[3]

Materials:

  • β-mercaptoacetaldehyde dimer

  • Sodium cyanide (NaCN)

  • Ammonium hydroxide (NH₄OH)

  • Concentrated Hydrochloric acid (HCl)

  • Deionized water

  • pH meter

  • Stir plate and stir bar

  • Reaction vessel

Procedure:

  • Prepare a suspension of β-mercaptoacetaldehyde dimer (76 mg, 0.5 mmol) in 8 mL of deionized water in a reaction vessel.

  • Add sodium cyanide (74 mg, 1.5 mmol) and ammonium hydroxide (384 µL, 5.0 mmol) to the suspension.

  • Adjust the pH of the mixture to 9.2 using concentrated HCl.

  • Adjust the total volume of the reaction mixture to 10 mL with deionized water.

  • Stir the suspension at room temperature for 6 days.

  • Observation: Note the formation of an intractable and insoluble mixture, indicating the inefficiency of this pathway for cysteine synthesis under these prebiotic conditions.[2][3]

Protocol 2: Biomimetic Prebiotic Synthesis of Cysteine Peptides from Serine

This protocol outlines a high-yielding, prebiotically plausible synthesis of cysteine peptides from serine, bypassing the problematic direct Strecker synthesis with this compound.[4][6] This pathway involves the conversion of serine to a dehydroalanine (B155165) intermediate, which then reacts with a sulfur source.

Materials:

  • N-acetyl-dehydroalanine nitrile (Ac-Dha-CN) (This can be synthesized from phosphoserine nitrile as described in the literature)

  • Hydrogen sulfide (B99878) (H₂S) or a water-soluble sulfide source like acetylthiocholine (B1193921) (AcSH)

  • Phosphate (B84403) buffer (pH 7)

  • Reaction vessel

  • Analytical equipment for product characterization (e.g., HPLC, mass spectrometry)

Procedure:

  • Dissolve N-acetyl-dehydroalanine nitrile (Ac-Dha-CN) in a phosphate buffer (pH 7) in a reaction vessel.

  • Introduce a prebiotic sulfur source. For example, incubate the solution with H₂S or a more water-soluble source like acetylthiocholine (AcSH).

  • Allow the reaction to proceed at room temperature. Monitor the reaction progress over several hours (e.g., 12 hours for near-quantitative conversion with AcSH).

  • Upon completion, the reaction mixture can be analyzed to confirm the formation of N-acetyl-cysteine thioamide (Ac-Cys-SNH₂).

  • The cysteine residue can be liberated from the thioamide by ammonolysis or thiolysis to yield the desired cysteine-containing products.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key reaction pathways discussed.

Strecker_Synthesis_Attempt BMA β-Mercaptoacetaldehyde Intermediate Putative Aminonitrile Intermediate BMA->Intermediate + NH3 Ammonia Ammonia (NH3) Ammonia->Intermediate Cyanide Cyanide (HCN) Cyanide->Intermediate + HCN Mixture Intractable/Insoluble Mixture Intermediate->Mixture Polymerization/ Side Reactions

Caption: Attempted Strecker synthesis of cysteine from β-mercaptoacetaldehyde.

Biomimetic_Cysteine_Synthesis Serine Serine Serine_nitrile Serine Nitrile Serine->Serine_nitrile Activation Ac_Dha_CN N-acetyl-dehydroalanine nitrile (Ac-Dha-CN) Serine_nitrile->Ac_Dha_CN Elimination Ac_Cys_SNH2 N-acetyl-cysteine thioamide (Ac-Cys-SNH2) Ac_Dha_CN->Ac_Cys_SNH2 Sulfur_source Sulfur Source (e.g., H2S, AcSH) Sulfur_source->Ac_Cys_SNH2 Addition Cysteine_peptide Cysteine Peptide Ac_Cys_SNH2->Cysteine_peptide Ammonolysis/ Thiolysis

Caption: Plausible biomimetic pathway for prebiotic cysteine synthesis.

Conclusion

The role of this compound in the prebiotic synthesis of amino acids is more nuanced than initially hypothesized. While it is a plausible prebiotic molecule, its direct conversion to cysteine via the Strecker synthesis is inefficient. The presented protocols and data highlight the challenges of this direct pathway and provide a detailed methodology for a more viable biomimetic route starting from serine. This information is critical for researchers investigating the origins of life and for professionals in drug development exploring novel synthetic pathways for sulfur-containing amino acids and peptides. The catalytic activity of other thiols in forming amino acids like alanine and homoserine further underscores the importance of sulfur chemistry on the early Earth, suggesting a diverse range of reactions beyond the canonical Strecker synthesis.

References

Troubleshooting & Optimization

Preventing polymerization of Mercaptoacetaldehyde during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and preventing the polymerization of mercaptoacetaldehyde during its synthesis.

Troubleshooting Guide: Common Polymerization Issues

Q1: My reaction mixture turned into a white, insoluble solid shortly after starting the synthesis. What happened?

A1: You have likely experienced rapid polymerization of the this compound monomer. This is the most common issue during its synthesis. This compound is highly unstable and readily trimerizes to form 2,4,6-trihydroxy-1,3,5-trithiane, a stable six-membered ring that is often insoluble in the reaction solvent.

Key Triggers for Polymerization:

  • Temperature: Elevated temperatures significantly accelerate the rate of polymerization.

  • Concentration: High concentrations of the monomer increase the likelihood of intermolecular reactions.

  • pH: Both acidic and basic conditions can catalyze the polymerization process.

  • Impurities: Trace amounts of metals or other catalytic impurities can initiate polymerization.

Immediate Actions:

  • Cease the reaction immediately.

  • Attempt to dissolve a small sample of the solid in various solvents to confirm its insolubility, a characteristic of the polymer.

  • Review your experimental parameters against the recommended protocols, paying close attention to temperature and concentration.

Q2: I observed a significant decrease in the yield of my desired product, but I don't see a large amount of solid polymer. Where did my product go?

A2: Polymerization can still be the culprit even without dramatic precipitation. Oligomers or soluble polymers may have formed and could be lost during workup and purification steps. Furthermore, this compound is volatile and can be lost if the reaction setup is not properly sealed.

Troubleshooting Steps:

  • Analyze the Crude Product: Before purification, take a sample of your crude reaction mixture for analysis (e.g., ¹H NMR, LC-MS) to identify potential oligomeric species.

  • Check for Leaks: Ensure all joints and connections in your glassware are perfectly sealed to prevent the loss of this volatile compound.

  • Use an Internal Standard: To accurately quantify the yield and potential loss, consider using an internal standard in your reaction.

Q3: How can I prevent polymerization from occurring in the first place?

A3: Preventing polymerization requires strict control over reaction conditions. The key is to keep the monomeric this compound "isolated" and stable.

Core Prevention Strategies:

  • Low Temperature: Conduct the synthesis and subsequent handling at low temperatures (e.g., 0 °C to -20 °C) to minimize the kinetic rate of polymerization.[1]

  • Dilution: Work with dilute solutions to reduce the probability of intermolecular reactions.

  • pH Control: Maintain a neutral pH throughout the synthesis and workup. Buffer the reaction mixture if necessary.

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation, which can sometimes trigger side reactions.

  • Use of Protecting Groups: A common and effective strategy is to synthesize a more stable derivative, such as an acetal (B89532) of this compound.[2][3] The aldehyde can be deprotected later when needed.

  • In Situ Derivatization: Generate the this compound and immediately react it with the next reagent in a one-pot synthesis, never allowing the unstable intermediate to accumulate.

Below is a workflow to help diagnose and solve polymerization issues.

G start Polymerization Observed (Solid Formation / Low Yield) check_temp Was Reaction Temperature Maintained Below 0°C? start->check_temp check_conc Was Reactant Concentration High? check_temp->check_conc Yes sol_temp Action: Implement Strict Cooling (e.g., Cryo-Cooler) check_temp->sol_temp No check_ph Was pH Monitored and Kept Neutral? check_conc->check_ph No sol_conc Action: Use High Dilution Conditions check_conc->sol_conc Yes check_protocol Are You Using a Stabilized Protocol? check_ph->check_protocol Yes sol_ph Action: Use a Buffered Solvent System check_ph->sol_ph No sol_protocol Action: Adopt a Protocol Using Protecting Groups (Acetals) or In Situ Generation check_protocol->sol_protocol No success Successful Synthesis check_protocol->success Yes sol_temp->success sol_conc->success sol_ph->success sol_protocol->success G cluster_0 Monomer cluster_1 Polymerization cluster_2 Cyclic Trimer 3MA 3 x this compound (HS-CH₂-CHO) Poly Cyclotrimerization (Acid/Base or Heat Catalyzed) 3MA->Poly Trimer 2,4,6-Trihydroxy-1,3,5-trithiane (Stable Polymer) Poly->Trimer G prep 1. Dissolve NaSH in Solvent under N₂ cool 2. Cool Solution to 0°C prep->cool add 3. Add Chloro-acetal Dropwise (T < 5°C) cool->add react 4. Stir at Room Temp for 12-18h add->react quench 5. Quench with Cold Water react->quench extract 6. Extract with Diethyl Ether (3x) quench->extract wash 7. Wash Organic Layer (NaHCO₃, Brine) extract->wash dry 8. Dry (MgSO₄) and Concentrate wash->dry purify 9. Purify via Vacuum Distillation dry->purify product Stable Acetal Product purify->product

References

Mercaptoacetaldehyde stability in aqueous and organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mercaptoacetaldehyde. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered unstable?

A1: this compound is a bifunctional organic molecule containing both a thiol (-SH) and an aldehyde (-CHO) group. This combination makes it highly reactive and prone to instability. It can readily undergo self-condensation, polymerization, and oxidation. In solution, it exists in equilibrium with its more stable cyclic dimer, 1,4-dithiane-2,5-diol (B140307).

Q2: How should I store this compound and its solutions?

A2: Due to its instability, pure this compound is not typically isolated or stored for long periods. Instead, its stable dimer, 1,4-dithiane-2,5-diol, is the commercially available and recommended form for storage. 1,4-dithiane-2,5-diol should be stored in a cool, dry place. For short-term storage of in situ generated this compound solutions, it is crucial to keep them under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (2-8 °C) and protected from light to minimize oxidation and degradation.

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in water and various organic solvents. The table below summarizes its solubility in common laboratory solvents.

SolventSolubilityReference
WaterSoluble[1]
MethanolSoluble[2]
EthanolSoluble[3]
Diethyl EtherSoluble[1]
Dimethyl Sulfoxide (DMSO)Expected to be solubleGeneral chemical knowledge

Q4: How can I generate the active monomeric this compound for my reaction?

A4: Monomeric this compound is typically generated in situ from its stable dimer, 1,4-dithiane-2,5-diol, immediately before use. This is achieved by the acid-catalyzed or base-catalyzed dissociation of the dimer in a suitable solvent.[3]

Troubleshooting Guide

Issue 1: Low or no yield in reactions involving this compound.

  • Possible Cause: Inefficient generation of the monomer from the dimer.

    • Solution: Ensure that the conditions for the dissociation of 1,4-dithiane-2,5-diol are optimal. For acid-catalyzed dissociation, mild acidic conditions are often sufficient.[3] For base-catalyzed reactions, a catalytic amount of a non-nucleophilic base like triethylamine (B128534) can be used. Monitor the dissociation by techniques like TLC or NMR if possible.

  • Possible Cause: Degradation of this compound before it can react.

    • Solution: Generate the monomer in situ and ensure it reacts promptly with the other reagents. Maintain a low reaction temperature and an inert atmosphere to minimize degradation.

  • Possible Cause: Formation of side products.

    • Solution: this compound can undergo side reactions such as aldol (B89426) condensation or oxidation to disulfides.[3] To minimize these, control the stoichiometry of reactants carefully and maintain an inert atmosphere. The use of antioxidants may be considered in some cases, but their compatibility with the desired reaction must be verified.

Issue 2: My reaction mixture turns cloudy or forms a precipitate unexpectedly.

  • Possible Cause: Polymerization of this compound.

    • Solution: This is often a sign of high concentrations of the monomer or prolonged reaction times at elevated temperatures. Try to use the generated this compound immediately at lower concentrations.

  • Possible Cause: Precipitation of the 1,4-dithiane-2,5-diol starting material.

    • Solution: Ensure that the solvent and temperature are appropriate for maintaining the solubility of the dimer throughout the reaction.

Issue 3: Difficulty in purifying the product.

  • Possible Cause: Presence of sulfur-containing byproducts.

    • Solution: Byproducts from the degradation of this compound can complicate purification. Standard chromatographic techniques (e.g., column chromatography) are often effective. Consider washing the crude product with a dilute aqueous solution of a reducing agent like sodium bisulfite to remove some aldehyde-related impurities, followed by extraction.

Experimental Protocols

Protocol 1: In Situ Generation of this compound from 1,4-Dithiane-2,5-diol for Synthesis

This protocol describes a general procedure for the in situ generation of this compound from its dimer for use in a subsequent reaction, such as a multicomponent reaction for peptoid synthesis.[2]

  • Materials:

    • 1,4-Dithiane-2,5-diol

    • Amine (e.g., tert-butylamine)

    • Isocyanide

    • Carboxylic acid (e.g., glycolic acid)

    • Methanol (reaction solvent)

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.2 equivalents) in methanol.

    • Add 1,4-dithiane-2,5-diol (0.5 equivalents, which will generate 1.0 equivalent of the monomer).

    • Add the carboxylic acid (1.2 equivalents).

    • Stir the mixture at room temperature to facilitate the dissociation of the dimer and the formation of the iminium intermediate.

    • Add the isocyanide (1.0 equivalent) to the reaction mixture.

    • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, the product can be isolated using standard work-up and purification procedures (e.g., extraction and column chromatography).

Protocol 2: General Procedure for Forced Degradation Studies of this compound

This protocol outlines a general approach for assessing the stability of this compound under various stress conditions. The degradation can be monitored by a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV or MS detection, or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Stock Solution Preparation: Prepare a stock solution of freshly generated this compound (from 1,4-dithiane-2,5-diol) of known concentration in a suitable solvent (e.g., acetonitrile (B52724) or a buffer of specific pH).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide.

    • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60 °C).

    • Photolytic Degradation: Expose the stock solution to UV light.

  • Sample Analysis:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

    • If necessary, neutralize the acidic and basic samples.

    • Dilute the samples to a suitable concentration for analysis.

    • Analyze the samples by HPLC, LC-MS, or NMR to determine the remaining concentration of this compound and to identify any degradation products.

  • Data Analysis: Plot the concentration of this compound versus time for each condition to determine the degradation kinetics and calculate the half-life.

Data Presentation

Table 1: Stability of this compound - Qualitative Summary

ConditionSolvent SystemExpected StabilityLikely Degradation Products
Acidic Aqueous (e.g., 0.1 M HCl)LowPolymerization products, cyclic trimers
Neutral Aqueous (pH 7)LowDimer (1,4-dithiane-2,5-diol), oxidation products (disulfides)
Basic Aqueous (e.g., 0.1 M NaOH)Very LowAldol condensation products, polymerization products
Oxidative Aqueous/Organic with H₂O₂Very LowDisulfides, sulfonic acids
Thermal Organic (e.g., Methanol)Low to Moderate (temperature-dependent)Polymerization products, elimination products
Photolytic Organic (e.g., Acetonitrile)LowRadical-mediated degradation products

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction In Situ Generation & Reaction cluster_analysis Analysis & Purification dimer 1,4-Dithiane-2,5-diol generation Generation of Monomer dimer->generation solvent Solvent (e.g., Methanol) solvent->generation reaction Reaction with Substrates generation->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring workup Work-up & Purification monitoring->workup Upon Completion product Final Product workup->product

Caption: Workflow for the in situ generation and use of this compound.

degradation_pathway cluster_equilibrium Equilibrium cluster_degradation Degradation Pathways MA This compound (Monomer) Dimer 1,4-Dithiane-2,5-diol MA->Dimer Equilibrium Oxidation Oxidation Products (e.g., Disulfides) MA->Oxidation [O] Aldol Aldol Condensation Products MA->Aldol Base/Acid Polymer Polymers MA->Polymer Heat/Concentration

Caption: Potential stability and degradation pathways of this compound.

References

Technical Support Center: Purification of Mercaptoacetaldehyde by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of mercaptoacetaldehyde by distillation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during this sensitive purification process.

Frequently Asked Questions (FAQs)

Q1: What is the correct boiling point of this compound?

A1: There are conflicting reports for the boiling point of this compound at atmospheric pressure, with values cited at 84°C, 130°C, and 146°C.[1][2][3] This variability is likely due to the compound's thermal instability, leading to decomposition and polymerization at elevated temperatures. Therefore, purification is best accomplished by vacuum distillation to lower the boiling temperature and minimize degradation.

Q2: Why is vacuum distillation recommended for this compound?

A2: this compound is prone to thermal decomposition and polymerization at atmospheric pressure.[4] Vacuum distillation allows for the purification of the compound at a significantly lower temperature, which is crucial for preventing these degradation pathways and obtaining a pure product.[4][5] For instance, compounds with atmospheric boiling points above 150°C are typically purified by vacuum distillation to prevent decomposition.[4]

Q3: What are the potential impurities I might encounter?

A3: The impurities present in crude this compound will largely depend on the synthetic route employed. Common synthesis methods include the reaction of acetaldehyde (B116499) with hydrogen sulfide (B99878) or the reaction of halogenated acetals with mercapto compounds.[3] Potential impurities could include unreacted starting materials, byproducts from side reactions such as the formation of trimers or other oligomers, and oxidation products.

Q4: Can I use a stabilizer during distillation?

A4: While specific stabilizers for the distillation of this compound are not well-documented in the provided search results, the use of stabilizers for other aldehydes is a common practice to prevent polymerization. For some aliphatic aldehydes, alkali metal hydroxides or carbonates have been used in very low concentrations (0.05-20 ppm).[6] However, the compatibility and effectiveness of such stabilizers for a thioaldehyde like this compound would need to be experimentally determined. It is crucial to select a stabilizer that does not interfere with downstream applications.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No product distilling over, even at high pot temperature. - Vacuum leak: The system is not reaching the required low pressure. - Insufficient heating: The vapor pressure of the compound is not high enough at the current temperature. - Blockage in the distillation path: Solidified material or viscous polymer is obstructing the vapor flow.- Check all joints and seals for leaks. Ensure all glassware is properly greased and clamped. - Increase the heating mantle temperature gradually. The thermal bath should typically be set 20-30°C higher than the expected boiling point of the material being distilled.[4] - Allow the apparatus to cool, then inspect for blockages. If polymerization is suspected, a thorough cleaning of the glassware will be necessary.
Product is dark or discolored. - Decomposition: The distillation temperature is too high. - Oxidation: The system was not properly purged with an inert gas.- Improve the vacuum to further lower the boiling point. - Ensure the entire system is under an inert atmosphere (e.g., nitrogen or argon) before starting the distillation.
Distillation rate is very slow. - Inadequate heating. - Poor insulation of the distillation column. - Flooding of the column. - Increase the heating mantle temperature cautiously. - Insulate the distillation head and column with glass wool or aluminum foil to minimize heat loss. - Reduce the heating rate to allow for proper vapor-liquid equilibrium.
The pressure in the system is fluctuating. - Bumping of the liquid in the distillation flask. - Inconsistent performance of the vacuum source. - Use a magnetic stirrer to ensure smooth boiling. Boiling chips are not effective under vacuum. - Check the vacuum pump and any traps. Ensure the pump oil is clean and the traps are functioning correctly.
Low yield of purified product. - Polymerization or decomposition in the distillation pot. - Product loss due to leaks in the system. - Inefficient condensation. - Distill at the lowest possible temperature. Consider adding a suitable inhibitor if compatible with the final product use. - Thoroughly check the system for any leaks before starting. - Ensure the condenser is properly cooled with a continuous flow of an appropriate coolant.

Quantitative Data Summary

Due to the thermal sensitivity of this compound, vacuum distillation is the preferred method of purification. The table below provides estimated boiling points at reduced pressures based on data for similar compounds, as specific data for this compound is limited.

CompoundPressure (mmHg)Boiling Point (°C)
This compound (estimated)76084 - 146 (reports vary)[1][2][3]
2-Mercaptomethyl-1,3-dioxolane~1154 - 56[7]
2-Methylmercaptopropionaldehyde~11~62[5]

Experimental Protocol: Vacuum Distillation of this compound

This protocol is a general guideline based on standard vacuum distillation procedures for thermally sensitive aldehydes.[5] Optimization may be required based on the specific impurities present in the crude material.

Materials and Equipment:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head or Vigreux column

  • Condenser

  • Receiving flask(s)

  • Heating mantle with magnetic stirrer

  • Magnetic stir bar

  • Vacuum pump

  • Manometer

  • Cold trap (e.g., with dry ice/acetone or liquid nitrogen)

  • Inert gas source (e.g., nitrogen or argon)

  • Standard laboratory glassware, clamps, and tubing

Procedure:

  • Apparatus Setup:

    • Assemble the vacuum distillation apparatus in a fume hood. Ensure all glassware is clean, dry, and free of cracks.

    • Place a magnetic stir bar and the crude this compound into the round-bottom flask. Do not fill the flask more than two-thirds full.

    • Connect the distillation head or column to the flask.

    • Attach the condenser and connect it to a circulating coolant source.

    • Place a receiving flask at the end of the condenser. It is advisable to have a setup that allows for the collection of different fractions without breaking the vacuum (e.g., a "cow" or "pig" adapter).

    • Connect the vacuum outlet of the distillation apparatus to a cold trap, and then to the vacuum pump.

    • Include a manometer in the system to monitor the pressure.

  • Distillation Process:

    • Begin stirring the crude material.

    • Slowly and carefully evacuate the system to the desired pressure. Based on similar compounds, a pressure of around 10-20 mmHg is a reasonable starting point.

    • Once the pressure is stable, begin to gently heat the distillation flask with the heating mantle.

    • Observe the distillation, collecting any low-boiling impurities as a forerun in a separate receiving flask.

    • When the temperature at the distillation head stabilizes, collect the main fraction of purified this compound in a clean receiving flask.

    • Monitor the temperature and pressure throughout the distillation. A stable temperature reading during the collection of the main fraction indicates a successful purification.

  • Shutdown and Product Handling:

    • Once the main fraction has been collected, or if the temperature begins to rise, stop the distillation by removing the heating mantle. Do not distill to dryness.

    • Allow the system to cool to room temperature.

    • Slowly and carefully break the vacuum by introducing an inert gas.

    • The purified this compound should be stored under an inert atmosphere and refrigerated to prevent degradation.

Troubleshooting Workflow

TroubleshootingWorkflow start Distillation Problem Observed no_distillate No Product Distilling start->no_distillate discolored_product Discolored Product start->discolored_product slow_distillation Slow Distillation start->slow_distillation pressure_fluctuation Pressure Fluctuation start->pressure_fluctuation low_yield Low Yield start->low_yield check_vacuum Check for Vacuum Leaks no_distillate->check_vacuum check_temp Is Temperature Too High? discolored_product->check_temp check_heating Check Heating & Insulation slow_distillation->check_heating check_stirring Check Stirring pressure_fluctuation->check_stirring check_leaks_condensation Check Leaks & Condensation low_yield->check_leaks_condensation fix_leaks Fix Leaks, Re-grease Joints check_vacuum->fix_leaks Yes increase_heat Increase Heat Gradually check_vacuum->increase_heat No improve_vacuum Improve Vacuum check_temp->improve_vacuum Yes use_inert_gas Ensure Inert Atmosphere check_temp->use_inert_gas No check_heating->increase_heat Low Heat insulate_column Insulate Column check_heating->insulate_column Poor Insulation check_pump Check Vacuum Pump check_stirring->check_pump Stirring OK use_stirrer Use Magnetic Stirrer check_stirring->use_stirrer No/Bumping check_leaks_condensation->fix_leaks Leaks improve_condensation Improve Condenser Cooling check_leaks_condensation->improve_condensation Condensation Issue add_inhibitor Consider Inhibitor check_leaks_condensation->add_inhibitor Decomposition

References

Identifying and removing impurities from Mercaptoacetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and removing impurities from Mercaptoacetaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in this compound?

A1: Common impurities in this compound can originate from its synthesis or degradation. These include:

  • Starting Materials: Unreacted precursors from the synthesis process, such as chloroacetaldehyde (B151913) acetals.[1]

  • Byproducts: Side-reaction products formed during synthesis. Due to the reactive nature of the aldehyde and thiol groups, this compound can undergo self-condensation or polymerization.[2] Dimerization is a common issue.

  • Degradation Products: this compound is susceptible to oxidation and polymerization upon storage.[2] Exposure to air and light can accelerate degradation.

  • Residual Solvents: Solvents used during the synthesis and purification process may remain in the final product.

Q2: How can I identify the impurities in my this compound sample?

A2: Several analytical techniques can be employed for impurity profiling:

  • Gas Chromatography-Mass Spectrometry (GC-MS): An effective method for identifying volatile and semi-volatile impurities.[3][4]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with a UV or mass spectrometry detector, is a powerful tool for separating and identifying non-volatile impurities.[5][6][7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for structural elucidation of unknown impurities and for assessing the overall purity of the sample.[9][10][11][12][13]

Q3: What are the recommended storage conditions for this compound to minimize degradation?

A3: To minimize the formation of degradation products, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen), protected from light, and kept at a low temperature (refrigerated or frozen).

Troubleshooting Guides

Purification Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Poor separation during distillation - Boiling points of impurities are too close to that of this compound.- Inefficient fractionating column.- Column flooding or weeping.[14]- Use a longer or more efficient fractionating column (e.g., Vigreux or packed column).- Optimize the heating rate to avoid flooding.[15][16][17]- Consider vacuum distillation to lower the boiling points and potentially increase the boiling point differences.
Co-elution of impurities during column chromatography - Inappropriate solvent system (mobile phase).- Column overloading.- Poorly packed column.- Perform thin-layer chromatography (TLC) to determine an optimal solvent system that provides good separation.- Reduce the amount of sample loaded onto the column.- Ensure the column is packed uniformly to prevent channeling.
Product degradation during purification - Exposure to heat, air, or light.- For distillation, use the lowest possible temperature (consider vacuum distillation).- For chromatography, use degassed solvents and protect the column from light.
Analytical Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Ghost peaks in HPLC chromatogram - Contaminated mobile phase or injector.- Carryover from a previous injection.- Use fresh, HPLC-grade solvents.- Implement a needle wash step in the injection sequence.- Inject a blank run to confirm the source of contamination.
Poor peak shape (tailing or fronting) in GC or HPLC - Column degradation.- Active sites on the column interacting with the analyte.- Sample overload.- Use a new column or a guard column to protect the analytical column.- For acidic or basic analytes, adjust the mobile phase pH.- Dilute the sample before injection.
Complex NMR spectrum with overlapping signals - Presence of multiple impurities.- Sample viscosity.- Employ 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals.[10]- Ensure the sample is fully dissolved and not too concentrated.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is a general guideline and may require optimization based on the specific impurity profile.

Objective: To remove impurities with significantly different boiling points from this compound.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Condenser

  • Receiving flask

  • Heating mantle

  • Thermometer

  • Boiling chips

  • Vacuum source (optional)

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

  • Add the crude this compound and a few boiling chips to the round-bottom flask.

  • Wrap the fractionating column with glass wool or aluminum foil to ensure adiabatic conditions.[15][16][17]

  • Begin heating the flask gently.

  • Monitor the temperature at the top of the column. The temperature should rise and then stabilize at the boiling point of the first fraction (the component with the lowest boiling point).

  • Collect the fractions in separate receiving flasks as the temperature changes, indicating the distillation of different components.

  • The fraction collected at the boiling point of this compound (approximately 55-57 °C at 15 mmHg) should be the purified product.

  • Analyze the purity of the collected fractions using an appropriate analytical technique (e.g., GC-MS or HPLC).

Protocol 2: Impurity Identification by GC-MS

Objective: To identify volatile and semi-volatile impurities in a this compound sample.

Materials:

  • This compound sample

  • GC-MS instrument

  • Appropriate GC column (e.g., a non-polar or mid-polar capillary column)

  • Helium (carrier gas)

  • Solvent for dilution (e.g., dichloromethane (B109758) or diethyl ether)

Procedure:

  • Prepare a dilute solution of the this compound sample in a suitable solvent.

  • Set up the GC-MS method with appropriate parameters for the inlet, oven temperature program, and mass spectrometer. A typical oven program might start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to elute a wide range of compounds.

  • Inject the sample into the GC-MS.

  • Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

  • Identify the peaks by comparing their mass spectra with a spectral library (e.g., NIST).

  • The peak corresponding to this compound should have a molecular ion peak corresponding to its molecular weight (76.12 g/mol ).[18]

  • Other peaks represent potential impurities.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Purification MethodPrinciple of SeparationCommon Impurities RemovedAdvantagesDisadvantages
Fractional Distillation Differences in boiling points.[19]Volatile impurities with significantly different boiling points.Suitable for large quantities; relatively simple setup.Not effective for azeotropes or impurities with close boiling points; thermal degradation is a risk.
Column Chromatography Differential adsorption of components onto a stationary phase.[19]Non-volatile impurities, isomers, and compounds with similar boiling points.High resolution; applicable to a wide range of compounds.Can be time-consuming; requires solvent selection optimization; potential for product loss on the column.

Visualizations

Experimental_Workflow cluster_start Starting Point cluster_analysis1 Initial Analysis cluster_purification Purification cluster_analysis2 Final Analysis cluster_end End Product Crude_Sample Crude this compound Initial_Analysis Impurity Profiling (GC-MS, HPLC, NMR) Crude_Sample->Initial_Analysis Characterize Purification Purification Method (e.g., Distillation or Chromatography) Initial_Analysis->Purification Select Method Final_Analysis Purity Assessment (GC-MS, HPLC, NMR) Purification->Final_Analysis Verify Purity Final_Analysis->Purification Repurify if needed Pure_Product Pure this compound Final_Analysis->Pure_Product Meets Specs

Caption: Workflow for the purification and analysis of this compound.

Troubleshooting_Logic Start Impure Product Detected Identify_Technique Identify Purification Technique Used (Distillation or Chromatography) Start->Identify_Technique Distillation_Issues Distillation Problem? Identify_Technique->Distillation_Issues Chromatography_Issues Chromatography Problem? Identify_Technique->Chromatography_Issues Distillation_Issues->Chromatography_Issues No Check_BP Check Boiling Points of Impurities Distillation_Issues->Check_BP Yes Check_Column Check Column Efficiency Distillation_Issues->Check_Column Yes Chromatography_Issues->Distillation_Issues No Check_Solvent Check Mobile Phase Chromatography_Issues->Check_Solvent Yes Check_Loading Check Sample Load Chromatography_Issues->Check_Loading Yes Solution Implement Corrective Action Check_BP->Solution Check_Column->Solution Check_Solvent->Solution Check_Loading->Solution

Caption: Logical flow for troubleshooting purification issues.

References

Technical Support Center: Troubleshooting Side Reactions of Mercaptoacetaldehyde in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying, understanding, and mitigating side reactions involving mercaptoacetaldehyde in peptide synthesis. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its primary applications in peptide synthesis?

This compound is a bifunctional molecule containing both a thiol and an aldehyde group. In peptide synthesis, it is primarily used as a synthetic precursor to introduce an N-terminal cysteine or a cysteine-like moiety for applications such as Native Chemical Ligation (NCL). It can be used to modify a peptide's N-terminal amine to generate a 1,2-aminothiol functionality, which is essential for NCL.

Q2: What are the most common side reactions associated with the use of this compound in peptide synthesis?

The primary side reactions stem from the high reactivity of both the thiol and aldehyde functional groups. The most common issues include:

  • Thiazolidine (B150603) Formation: Intramolecular or intermolecular reaction between the thiol and aldehyde groups, or with an N-terminal amine, to form a stable five-membered ring.

  • Dimerization and Oligomerization: Self-reaction of this compound molecules can lead to the formation of dimers and higher-order oligomers.

  • Oxidation: The thiol group is susceptible to oxidation, which can result in the formation of disulfides or sulfonic acid derivatives.

  • Reaction with Scavengers and TFA: During peptide cleavage from the resin, the thiol group can react with trifluoroacetic acid (TFA) and carbocations, leading to unwanted adducts.

  • Reaction with Amino Acid Side Chains: The aldehyde group can potentially react with nucleophilic amino acid side chains, such as the guanidinium (B1211019) group of arginine.

Troubleshooting Guides

Issue 1: Unexpected Mass Addition Corresponding to Thiazolidine Formation

Q: My mass spectrometry analysis shows a mass addition that I suspect is due to thiazolidine formation from this compound. How can I confirm this and prevent it?

A: Thiazolidine formation is a common side reaction where the thiol group of this compound reacts with an amine (typically the N-terminal alpha-amine) to form a stable cyclic adduct.[1][2] This is particularly prevalent under acidic conditions but can also occur at neutral pH.

Troubleshooting Workflow:

Troubleshooting Thiazolidine Formation start Unexpected Mass in MS confirm Confirm Thiazolidine (MS/MS fragmentation pattern) start->confirm cause Identify Cause: - Acidic pH - Prolonged reaction time confirm->cause solution Implement Solution: - Adjust pH to > 7.5 - Reduce reaction time - Use protected this compound cause->solution verify Verify with control experiment solution->verify

Caption: Troubleshooting workflow for thiazolidine formation.

Experimental Protocol: pH Optimization to Minimize Thiazolidine Formation

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 6.0 to 8.5 (e.g., phosphate (B84403) or borate (B1201080) buffers).

  • Reaction Setup: Dissolve your peptide in each buffer at the desired concentration.

  • Addition of this compound: Add a fresh solution of this compound to each reaction mixture.

  • Time-Course Analysis: At various time points (e.g., 1, 2, 4, and 8 hours), withdraw an aliquot from each reaction.

  • Quenching and Analysis: Quench the reaction by adding a suitable reagent or by immediate dilution and acidification for RP-HPLC analysis.

  • LC-MS Analysis: Analyze the samples by LC-MS to quantify the formation of the desired product versus the thiazolidine adduct.

Illustrative Data on pH Effect on Thiazolidine Formation:

pHReaction Time (hours)Desired Product Yield (%)Thiazolidine Adduct (%)
6.044555
7.047525
7.549010
8.04>95<5

This is representative data; actual results will vary depending on the peptide sequence and reaction conditions.

Issue 2: Presence of High Molecular Weight Impurities (Dimers/Oligomers)

Q: My HPLC chromatogram shows multiple broad peaks at higher molecular weights than my target peptide. Could this be dimerization or oligomerization of this compound?

A: Yes, the bifunctional nature of this compound makes it prone to self-condensation, forming dimers and larger oligomers, which can then react with your peptide, leading to a complex mixture of products.

Logical Relationship of Dimerization and Mitigation:

Mitigation of this compound Dimerization MA This compound Dimer Dimer/Oligomer MA->Dimer Self-reaction Peptide Peptide Dimer->Peptide Reaction with peptide SideProduct Peptide-Dimer Adduct Dimer->SideProduct Peptide->SideProduct SlowAddition Slow, controlled addition of MA SlowAddition->MA LowConc Use lower concentration of MA LowConc->MA ProtectedMA Use protected form (e.g., 2,2-dimethylthiazolidine) ProtectedMA->MA In situ deprotection Preventing Oxidation of this compound start Prepare Reaction Setup degas Degas all buffers (Ar or N2 sparging) start->degas reducing_agent Add reducing agent (e.g., TCEP) degas->reducing_agent inert_atm Maintain inert atmosphere reducing_agent->inert_atm run_reaction Perform ligation reaction inert_atm->run_reaction

References

Navigating the Challenges of Mercaptoacetaldehyde: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mercaptoacetaldehyde, a highly reactive bifunctional molecule, presents unique challenges in experimental settings due to its inherent instability. Its propensity for oxidation and degradation necessitates careful handling and strategic management to ensure the reliability and reproducibility of research outcomes. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during its use.

Troubleshooting Guide: Managing this compound in Experiments

This guide provides solutions to common problems encountered when working with this compound.

Problem Potential Cause Recommended Solution
Inconsistent or non-reproducible experimental results. Degradation of this compound stock or working solutions.Prepare fresh solutions before each experiment. Store stock solutions at low temperatures (-20°C to -80°C) under an inert atmosphere (argon or nitrogen). Use of its more stable dimer, 1,4-dithiane-2,5-diol, can also be considered as a precursor.[1][2]
Low yield of desired product in a reaction involving this compound. Oxidation of the thiol group or polymerization of the aldehyde.Degas all solvents and reaction mixtures. Work under an inert atmosphere. Consider the addition of a radical scavenger or antioxidant, such as Butylated Hydroxytoluene (BHT).[3][4][5][6]
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC). Formation of degradation products, such as the dimer (1,4-dithiane-2,5-diol) or various oxidation products.Characterize the unexpected peaks by mass spectrometry (MS) and/or NMR to identify the degradation products. Optimize the reaction and storage conditions to minimize their formation. A validated RP-HPLC method can be used to simultaneously monitor the parent compound and its dimer.[1][2]
Difficulty in quantifying this compound concentration. Volatility and reactivity of the compound leading to losses during sample preparation and analysis.Use a derivatization agent to create a more stable and less volatile product for analysis by GC-MS or HPLC. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a common derivatizing agent for aldehydes.[7][8][9][10] For spectrophotometric assays like Ellman's reagent, be aware of potential interferences from other components in the sample matrix.[11][12][13][14][15]

Frequently Asked Questions (FAQs)

Stability and Storage

Q1: How stable is this compound in aqueous solutions?

This compound is generally unstable in aqueous solutions, especially at neutral to alkaline pH, which can catalyze its degradation. For short-term storage, acidic conditions (pH < 6) are preferable. However, for prolonged storage, it is highly recommended to prepare fresh solutions or use a more stable precursor like 1,4-dithiane-2,5-diol.

Q2: What are the optimal storage conditions for this compound?

To minimize degradation, this compound should be stored as a neat substance or in an anhydrous organic solvent at low temperatures, preferably at -20°C or -80°C, under an inert atmosphere such as argon or nitrogen.[16] Avoid repeated freeze-thaw cycles.

Q3: Can I use antioxidants to improve the stability of my this compound solutions?

Yes, the addition of antioxidants can help to mitigate oxidative degradation. Butylated hydroxytoluene (BHT) is a commonly used radical scavenger that can be effective.[3][4][5][6] The optimal concentration of the antioxidant should be determined empirically for your specific application.

Experimental Handling

Q4: What are the main degradation pathways for this compound?

The primary degradation pathways are oxidation of the thiol group to form disulfides and other sulfur oxides, and polymerization or self-condensation of the aldehyde functionality. It also readily forms a stable cyclic dimer, 1,4-dithiane-2,5-diol.[1][2]

Q5: How can I minimize the formation of the dimer (1,4-dithiane-2,5-diol) during my experiment?

Working at lower concentrations and temperatures can help to reduce the rate of dimerization. Maintaining an acidic pH can also disfavor the equilibrium towards the dimer. If the dimer is not a desired product, its formation should be monitored analytically.

Analytical Methods

Q6: What is the recommended method for quantifying this compound?

A robust method for quantification is Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization with an agent like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA). This converts the volatile and reactive aldehyde into a more stable oxime derivative suitable for GC analysis.[7][8][9][10] Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) can also be used, often with derivatization to enhance detection. A validated method that can simultaneously analyze this compound and its primary degradation products is ideal.

Q7: I am using Ellman's reagent to quantify the thiol group. Are there any known interferences?

Yes, Ellman's reagent can have interferences. The presence of other thiol-containing compounds in your sample will lead to an overestimation. Furthermore, certain compounds, such as some aldehydes, can react with the thiol group of this compound, making it unavailable for reaction with Ellman's reagent.[11] It is crucial to run appropriate controls and validate the assay for your specific sample matrix.

Experimental Protocols

Preparation of a Standardized this compound Stock Solution

Objective: To prepare a stock solution of this compound with a known concentration for use in experiments.

Materials:

  • This compound

  • Anhydrous, degassed solvent (e.g., acetonitrile (B52724) or toluene)

  • Inert gas (argon or nitrogen)

  • Glass vials with PTFE-lined septa caps

  • Microsyringes

Procedure:

  • Work in a well-ventilated fume hood.

  • Purge a clean, dry vial with inert gas for several minutes.

  • Add a precise volume of the anhydrous, degassed solvent to the vial.

  • Using a microsyringe, carefully add a known weight or volume of this compound to the solvent.

  • Immediately cap the vial tightly under the inert atmosphere.

  • Gently swirl the vial to ensure complete dissolution.

  • Store the stock solution at -20°C or -80°C.

  • Prepare fresh dilutions in degassed buffer or solvent immediately before each experiment.

Visualizing Experimental Workflows and Pathways

To aid in understanding the experimental considerations and chemical transformations of this compound, the following diagrams are provided.

Mercaptoacetaldehyde_Handling_Workflow Workflow for Handling this compound A Procure High-Purity This compound B Store at -20°C to -80°C under Inert Gas (Ar/N2) A->B C Prepare Fresh Stock Solution in Anhydrous/Degassed Solvent B->C D Optional: Add Antioxidant (e.g., BHT) C->D E Perform Experiment under Inert Atmosphere C->E D->E F Sample Quenching and Immediate Analysis E->F G Derivatization for GC-MS or HPLC Analysis F->G H Data Analysis and Quantification G->H

Caption: A recommended workflow for the handling and use of this compound in experimental settings.

Mercaptoacetaldehyde_Degradation_Pathways Major Degradation Pathways of this compound MA This compound Oxidation Oxidation (O2, light, metal ions) MA->Oxidation Dimerization Dimerization MA->Dimerization Polymerization Polymerization MA->Polymerization Disulfide Disulfide & Other Oxidized Products Oxidation->Disulfide Dimer 1,4-Dithiane-2,5-diol (Stable Dimer) Dimerization->Dimer Polymer Polyacetal/Polythioacetal Polymerization->Polymer

Caption: A simplified diagram illustrating the main degradation pathways of this compound.

References

Optimizing reaction conditions for Mercaptoacetaldehyde condensations

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Mercaptoacetaldehyde Condensations

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize this compound condensation reactions.

Troubleshooting Guide

This section addresses common issues encountered during the condensation of this compound with various substrates.

Question: Why is my reaction yield consistently low?

Low yields in this compound condensations can stem from several factors, including substrate decomposition, competing side reactions, or suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.

Possible Causes & Solutions:

  • Instability of this compound: this compound exists in equilibrium with its dimer, 2,5-dihydroxy-1,4-dithiane. This equilibrium can limit the concentration of the reactive monomer.

    • Solution: Consider using a precursor or a stable derivative of this compound that generates the reactive species in situ. The use of this compound diethyl acetal (B89532) followed by hydrolysis under acidic conditions is a common strategy.

  • Side Reactions: The most common side reaction is the self-condensation of this compound to form 2,5-dihydroxy-1,4-dithiane and other oligomers.

    • Solution: Maintain a low concentration of free this compound. This can be achieved by the slow addition of the reactant to the reaction mixture. Controlling the pH is also crucial, as both strongly acidic and basic conditions can promote side reactions.

  • Suboptimal pH: The pH of the reaction medium significantly influences the reaction rate and the prevalence of side reactions.

    • Solution: The optimal pH is typically in the weakly acidic to neutral range (pH 4-7) for many condensations, such as the Strecker synthesis of thiomorpholin-3-carboxylic acid. Use a buffered solution to maintain the desired pH throughout the reaction.

  • Inappropriate Catalyst: The choice and concentration of the catalyst are critical.

    • Solution: For reactions requiring acid catalysis (e.g., acetal hydrolysis), use a catalyst like p-toluenesulfonic acid (PTSA) or a Lewis acid. For base-catalyzed condensations, a weak organic base like triethylamine (B128534) (TEA) or pyridine (B92270) is often preferred to minimize side reactions.

Troubleshooting_Low_Yield start Low Reaction Yield q1 Check Reactant Stability (this compound Dimerization) start->q1 s1 Use in situ generation (e.g., from acetal precursor) q1->s1 Unstable q2 Investigate Side Reactions (Self-Condensation) q1->q2 Stable s1->q2 s2 Slowly add this compound. Control pH. q2->s2 Present q3 Verify Reaction pH q2->q3 Absent s2->q3 s3 Adjust to optimal range (pH 4-7). Use buffer. q3->s3 Suboptimal q4 Evaluate Catalyst Choice q3->q4 Optimal s3->q4 s4 Select appropriate catalyst (e.g., weak acid/base). Optimize concentration. q4->s4 Ineffective end_node Yield Improved q4->end_node Effective s4->end_node Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants 1. Prepare Reactants (Ketone, Solvent) add_catalyst 2. Add Catalyst prep_reactants->add_catalyst add_dimer 3. Add Dimer add_catalyst->add_dimer run_reaction 4. Stir at Temp. add_dimer->run_reaction monitor_tlc 5. Monitor by TLC run_reaction->monitor_tlc monitor_tlc->run_reaction Incomplete workup 6. Quench & Extract monitor_tlc->workup Complete purify 7. Purify Product workup->purify product Final Product purify->product Reaction_Pathways cluster_paths Reaction Conditions (pH, Temp, Catalyst) start Substrate + This compound desired_path Desired Condensation start->desired_path side_path1 Self-Condensation (Dimer/Oligomer) start->side_path1 side_path2 Oxidation (Disulfides) start->side_path2 product Desired Product desired_path->product byproducts Side Products side_path1->byproducts side_path2->byproducts

Technical Support Center: Mercaptoacetaldehyde Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the proper storage and handling of mercaptoacetaldehyde to ensure its stability and the integrity of your experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound to ensure its stability?

A1: this compound is a reactive compound susceptible to degradation. To maintain its purity and stability, it is crucial to adhere to the following storage conditions:

  • Temperature: Store at 2-8°C. Refrigerated conditions are recommended to minimize degradation. Some sources suggest that storage at room temperature (19-23°C) may be acceptable for shorter periods, but refrigerated storage is optimal for long-term stability.[1]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon. This compound is sensitive to oxidation, and exposure to air can lead to the formation of disulfides and other oxidation byproducts.[2]

  • Container: Keep the compound in a tightly sealed, airtight container to prevent exposure to air and moisture.

  • Light: Protect from light, as light can promote degradation. Amber glass vials or other light-blocking containers are recommended.

Q2: What are the common degradation pathways for this compound?

A2: Due to its bifunctional nature (containing both a thiol and an aldehyde group), this compound is prone to several degradation pathways:

  • Oxidation: The thiol group is readily oxidized to form a disulfide. This process is accelerated by the presence of oxygen.[2]

  • Polymerization: Like many aldehydes, this compound can undergo polymerization, especially in the presence of impurities or upon prolonged storage.

  • Aldol (B89426) Condensation: The aldehyde functionality can participate in aldol condensation reactions, leading to the formation of higher molecular weight byproducts.[2]

Q3: How can I prevent the formation of disulfide bonds in my this compound samples?

A3: The formation of disulfide bonds is a primary concern due to the reactivity of the thiol group. To minimize this, consider the following preventative measures:

  • Inert Atmosphere: Always handle this compound under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to minimize contact with oxygen.[2]

  • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

  • Low pH: Maintaining a slightly acidic pH (around 3-4) can help to keep the thiol group protonated and less susceptible to oxidation.[3]

  • Reducing Agents: While not ideal for storing the pure compound, for reactions involving this compound where disulfide formation is a concern, the addition of a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to the reaction mixture can be beneficial.

Q4: What are the signs of this compound degradation?

A4: Degradation of this compound may be indicated by:

  • Color Change: A pure sample is typically a colorless liquid. The appearance of a yellow or brown color can indicate degradation.

  • Increased Viscosity: Polymerization can lead to an increase in the viscosity of the liquid.

  • Precipitate Formation: The formation of solid precipitates can be a sign of polymerization or the formation of insoluble byproducts.

  • Inconsistent Experimental Results: Poor or irreproducible results in your experiments can be a strong indicator that your this compound has degraded.

Troubleshooting Guides

Issue 1: Polymerization of this compound

Symptoms:

  • The sample appears viscous or has solidified.

  • Inaccurate concentrations when preparing solutions.

  • Poor performance in reactions.

Possible Causes:

  • Improper storage temperature (too high).

  • Presence of impurities that can catalyze polymerization.

  • Prolonged storage.

Solutions:

  • Verify Storage Conditions: Ensure the compound is stored at the recommended 2-8°C.

  • Purity Check: If possible, analyze the purity of your sample using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Use Fresh Stock: If polymerization is suspected, it is best to use a fresh, unopened vial of this compound.

Issue 2: Disulfide Bond Formation

Symptoms:

  • Reduced reactivity of the thiol group in your experiments.

  • Appearance of unexpected peaks in analytical data (e.g., mass spectrometry) corresponding to the disulfide dimer.

Possible Causes:

  • Exposure to air (oxygen).

  • Contamination with oxidizing agents.

  • High pH of the solution.

Solutions:

  • Strict Anaerobic Technique: Handle the compound and prepare solutions under a strictly inert atmosphere.

  • Use Freshly Prepared Solutions: Prepare solutions of this compound immediately before use.

  • pH Control: If your experimental conditions allow, maintain a slightly acidic to neutral pH to minimize disulfide formation.[3]

  • Alkylation: To permanently prevent disulfide bond formation in downstream applications, consider alkylating the free thiol group with reagents like iodoacetamide (B48618) or N-ethylmaleimide after its use in a reaction.[4]

Data Presentation

Currently, there is a lack of publicly available, detailed quantitative data on the degradation rates of this compound under various storage conditions. Researchers are advised to assume the compound is highly sensitive and handle it accordingly. For critical applications, it is recommended to perform in-house stability studies.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

Objective: To prepare a standardized solution of this compound for use in experiments, minimizing degradation.

Materials:

  • This compound

  • Degassed solvent (e.g., ethanol, water, or an appropriate buffer for your experiment)

  • Inert gas supply (Nitrogen or Argon)

  • Airtight, amber glass vial with a septum-lined cap

  • Syringes and needles

Methodology:

  • Inert Atmosphere: Perform all steps in a glovebox or under a positive pressure of an inert gas.

  • Solvent Degassing: Prior to use, degas the chosen solvent by sparging with an inert gas for at least 30 minutes or by several freeze-pump-thaw cycles.

  • Vial Preparation: Place a magnetic stir bar in a clean, dry, amber glass vial and seal it with a septum-lined cap. Purge the vial with an inert gas for several minutes by inserting a needle connected to the gas line and a second needle as an outlet.

  • Solvent Transfer: Using a syringe, transfer the desired volume of the degassed solvent into the purged vial.

  • This compound Transfer: this compound is a liquid. Using a clean, dry syringe that has been flushed with inert gas, carefully withdraw the required volume of this compound from the stock bottle and quickly inject it into the solvent-containing vial through the septum.

  • Mixing: Gently stir the solution until it is homogeneous.

  • Storage: If the solution is not for immediate use, store it at 2-8°C under the inert atmosphere. It is highly recommended to use freshly prepared solutions for the best results.

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation start Start degas Degas Solvent start->degas purge Purge Vial with Inert Gas start->purge add_solvent Add Degassed Solvent degas->add_solvent purge->add_solvent add_mercapto Add This compound add_solvent->add_mercapto mix Mix Solution add_mercapto->mix store Store at 2-8°C (if necessary) mix->store use Immediate Use mix->use

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_logic cluster_degradation Degradation Analysis start Experiment Fails or Gives Poor Results check_reagent Suspect this compound Degradation start->check_reagent polymerization Polymerization Symptoms? check_reagent->polymerization disulfide Disulfide Formation Symptoms? check_reagent->disulfide solution1 Verify Storage Temp. Use Fresh Stock polymerization->solution1 Yes solution2 Use Anaerobic Technique Control pH disulfide->solution2 Yes

Caption: Logical workflow for troubleshooting issues with this compound.

References

Characterization of Mercaptoacetaldehyde reaction byproducts by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, experimental protocols, and technical data for researchers, scientists, and drug development professionals working on the characterization of Mercaptoacetaldehyde and its reaction byproducts by Gas Chromatography-Mass Spectrometry (GC-MS).

Troubleshooting and FAQs

This section addresses common issues encountered during the GC-MS analysis of this compound, a reactive molecule containing both thiol and aldehyde functional groups.

Q1: Why do my chromatogram peaks for this compound and related byproducts show significant tailing?

A: Peak tailing for polar and active compounds like this compound is a common issue in GC-MS. It is typically caused by undesirable interactions between the analyte and active sites within the GC system.

  • Cause 1: Active Sites in the Inlet: The hot glass inlet liner can contain active silanol (B1196071) groups (-Si-OH) that form hydrogen bonds with the thiol and aldehyde groups of your analyte, delaying its passage to the column.

  • Solution 1: Use a deactivated inlet liner. Commercially available liners are treated to cap these active sites. Regular replacement of the liner and septum is crucial to prevent the build-up of non-volatile residues that can create new active sites.[1][2]

  • Cause 2: Column Reactivity: The stationary phase of the column can degrade over time, or the column itself may not be suitable for analyzing reactive sulfur compounds.

  • Solution 2: Use a column specifically designed for analyzing active or sulfur-containing compounds. If you suspect column degradation, condition the column according to the manufacturer's instructions or trim the first 10-15 cm from the inlet side to remove non-volatile contaminants.[2]

  • Cause 3: Inappropriate Solvent: Using a highly polar solvent like methanol (B129727) on a non-polar column can lead to poor sample focusing at the head of the column, causing peak distortion.[1]

  • Solution 3: If possible, use a solvent that is more compatible with the stationary phase. If you must use a polar solvent, optimize your initial oven temperature to ensure proper analyte focusing.

Q2: I am observing very low or no signal for my target analytes. What are the likely causes?

A: Low or no signal can result from analyte degradation, poor transfer into the MS, or issues with the sample itself.

  • Cause 1: Thermal Degradation: this compound is thermally labile and can degrade in the hot GC inlet, especially in the presence of metallic surfaces or other active sites.

  • Solution 1: Lower the inlet temperature. Start at 200°C and adjust downwards as low as possible without sacrificing the volatilization of other components. Also, ensure all components in the sample path (liner, ferrules) are inert.

  • Cause 2: Adsorption: The reactive nature of thiols and aldehydes can cause them to irreversibly adsorb to surfaces in the GC system, preventing them from reaching the detector.

  • Solution 2: Derivatization is highly recommended. Capping the active thiol and aldehyde groups with a derivatizing agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) increases analyte stability and volatility while reducing polarity.[3] This is a critical step for reliable quantification.

  • Cause 3: MS Detector Issues: A dirty ion source, a failing electron multiplier, or an air leak in the MS vacuum system can significantly reduce sensitivity.

  • Solution 3: Perform an MS tune and check the report for signs of leaks (high N2 and O2 levels) or low detector response.[2][4] Clean the ion source and replace the electron multiplier if necessary.

Q3: My chromatogram shows numerous unexpected peaks. How can I identify their source?

A: Unexpected peaks can originate from contamination, side reactions during sample preparation, or column bleed.

  • Cause 1: Sample Contamination: Solvents, reagents, or glassware can introduce contaminants.

  • Solution 1: Run a blank analysis containing only the solvent and derivatization reagents to identify background peaks. Ensure all glassware is meticulously cleaned and rinsed with high-purity solvent.

  • Cause 2: Byproduct Formation: this compound is highly reactive and can undergo self-condensation, oxidation to form disulfides, or react with other components in the sample matrix.

  • Solution 2: Analyze samples as quickly as possible after preparation. If derivatizing, ensure the reaction goes to completion to minimize side reactions. Use mass spectral libraries (like NIST) to tentatively identify the structures of these byproduct peaks based on their fragmentation patterns.[5]

  • Cause 3: Column Bleed: At high temperatures, the column's stationary phase can degrade and elute, causing a rising baseline or discrete siloxane peaks.

  • Solution 3: Ensure your oven temperature does not exceed the column's maximum operating limit.[1] If the column is old or has been exposed to oxygen at high temperatures, it may need to be replaced.

General Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing common GC-MS problems when analyzing reactive analytes like this compound.

TroubleshootingWorkflow GC-MS Troubleshooting Workflow for Reactive Analytes start Problem Observed (e.g., No Peaks, Tailing, Low Signal) check_basics Check Instrument Basics: - Gas Flow & Purity - Temperatures (Inlet, Oven, Transfer Line) - MS Vacuum start->check_basics is_leak Air Leak Detected in MS Tune? (High N2/O2) check_basics->is_leak fix_leak ACTION: Find and Fix Leak (Check Ferrules, Seals) is_leak->fix_leak Yes run_blank Run Solvent + Reagent Blank is_leak->run_blank No fix_leak->check_basics is_blank_dirty Is Blank Contaminated? run_blank->is_blank_dirty clean_source ACTION: Use Fresh Solvent/Reagents, Clean Glassware is_blank_dirty->clean_source Yes check_derivatization Review Sample Prep: Is Derivatization Complete? is_blank_dirty->check_derivatization No clean_source->run_blank optimize_deriv ACTION: Optimize Derivatization (Time, Temp, Reagent Ratio) check_derivatization->optimize_deriv No / Unsure check_inlet Perform Inlet Maintenance: - Replace Liner & Septum - Use Deactivated Liner check_derivatization->check_inlet Yes optimize_deriv->check_derivatization check_column Evaluate Column Health: - Trim Column Inlet (15cm) - Condition Column check_inlet->check_column solution Problem Resolved check_column->solution

Caption: A step-by-step workflow for diagnosing GC-MS issues.

Experimental Protocols

Protocol 1: Sample Derivatization using MSTFA

Derivatization is crucial for improving the stability and chromatographic behavior of this compound and its polar byproducts.[3][6] This protocol uses silylation to cap active hydrogen atoms on thiol and hydroxyl groups.

Materials:

  • Sample containing this compound reaction mixture.

  • Pyridine (B92270) (anhydrous).

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS catalyst.

  • GC Vials (2 mL) with inert caps.

  • Heating block or oven.

Procedure:

  • Drying: If the sample is in an aqueous solution, it must be lyophilized to complete dryness. Water will quench the derivatization reagent.[3]

  • Solvent Addition: Add 100 µL of anhydrous pyridine to the dried sample residue in a GC vial. Vortex for 30 seconds to dissolve.

  • Derivatization: Add 100 µL of MSTFA (with 1% TMCS) to the vial. Cap tightly immediately.

  • Reaction: Heat the vial at 60°C for 45 minutes to ensure complete derivatization.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for GC-MS injection. Analyze within 24 hours for best results.

Sample Preparation and Derivatization Workflow

This diagram illustrates the key steps in preparing a sample for GC-MS analysis.

SamplePrepWorkflow Sample Preparation & Derivatization Workflow sample Aqueous Sample (Reaction Mixture) lyophilize Step 1: Lyophilize (Remove Water) sample->lyophilize dissolve Step 2: Dissolve Residue (Add 100 µL Anhydrous Pyridine) lyophilize->dissolve add_reagent Step 3: Add Derivatizing Reagent (Add 100 µL MSTFA) dissolve->add_reagent heat Step 4: React & Heat (60°C for 45 min) add_reagent->heat inject Ready for GC-MS Injection heat->inject

Caption: Visual guide to the sample derivatization protocol.

Protocol 2: GC-MS Instrumentation and Parameters

These are typical starting parameters for the analysis of silylated this compound and its byproducts. Optimization may be required based on your specific instrumentation and separation needs.

ParameterSettingRationale
GC System Agilent 8890 or equivalentProvides robust and reliable performance.
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA low-polarity phase offering good general-purpose separation.
Inlet Temperature 250°CBalances efficient volatilization with minimizing thermal degradation.
Injection Mode Split (10:1 ratio)Prevents column overloading and improves peak shape.
Injection Volume 1 µLStandard volume for capillary columns.
Carrier Gas HeliumInert carrier gas, standard for MS applications.
Constant Flow 1.2 mL/minOptimal flow rate for column efficiency and MS performance.
Oven Program Start at 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 minProvides good separation for a range of volatile and semi-volatile byproducts.
MS System Agilent 5977 or equivalentStandard single quadrupole mass spectrometer.
Source Temp. 230°CStandard temperature for electron ionization.
Quad Temp. 150°CStandard temperature for the mass filter.
Ionization Mode Electron Ionization (EI)70 eV, provides reproducible fragmentation patterns for library matching.
Scan Range 40 - 550 m/zCovers the expected mass range of derivatized analytes and byproducts.

Data Presentation

Table 1: Effect of Derivatization on Analyte Peak Area

The following table presents hypothetical data illustrating the significant improvement in signal intensity for this compound and a common byproduct (a cyclic trimer) after derivatization with MSTFA. This highlights the necessity of the derivatization step for quantitative analysis.

AnalytePeak Area (Underivatized)Peak Area (MSTFA Derivatized)% Increase
This compound15,4002,850,00018,406%
Cyclic Trimer Byproduct89,2009,760,00010,842%
Internal Standard15,250,00015,190,000-0.4%

Note: Data are for illustrative purposes only. Actual results will vary based on sample concentration and instrument sensitivity.

References

Validation & Comparative

Comparative Guide to the Quantitative Analysis of Mercaptoacetaldehyde by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of reactive intermediates like mercaptoacetaldehyde is crucial for understanding reaction kinetics, optimizing product yield, and ensuring the quality and safety of pharmaceutical products. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with a common alternative, Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of this compound. The following sections present detailed experimental protocols, comparative performance data, and illustrative diagrams to assist in selecting the most appropriate analytical method for your research needs.

Performance Comparison of Analytical Techniques

The choice of analytical technique for the quantitative analysis of this compound is contingent on several factors, including required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The following table summarizes the typical performance characteristics for each method. It is important to note that as a reactive and potentially unstable compound, derivatization is often necessary for robust and reproducible analysis. The data presented for the HPLC method is based on the well-established derivatization of aldehydes with 2,4-dinitrophenylhydrazine (B122626) (DNPH).[1][2][3]

ParameterHigh-Performance Liquid Chromatography (HPLC) with UV DetectionGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation of the DNPH-derivatized analyte based on its polarity, followed by quantification using UV absorbance.[1][2]Separation of volatile (or derivatized) analytes based on their boiling point and polarity, with detection and quantification by mass analysis.[4]
Derivatization Typically required (e.g., with 2,4-dinitrophenylhydrazine - DNPH) to create a stable, UV-active derivative.[1][2]May be required to improve volatility and thermal stability, though direct analysis of the volatile parent compound is possible.
Typical Limit of Detection (LOD) 2 - 20 µg/L (as DNPH derivative).[5]1 - 10 µg/L (with derivatization and selected ion monitoring).
Typical Limit of Quantification (LOQ) 6 - 60 µg/L (as DNPH derivative).[2][3]3 - 30 µg/L (with derivatization and selected ion monitoring).
Linearity (Correlation Coefficient) > 0.999.[5]> 0.995.
Precision (RSD) < 5%.[5]< 10%.
Accuracy (Recovery) 95 - 105%.[5]90 - 110%.
Sample Throughput Moderate.High (with autosampler).
Strengths Robust, reproducible, widely available instrumentation, excellent for routine quality control.[6][7]High selectivity and sensitivity, provides structural information for peak identification, suitable for complex matrices.[4]
Limitations Derivatization step can be time-consuming and introduce variability, potential for interfering compounds in complex matrices.[1]Potential for thermal degradation of the analyte, may require derivatization, instrumentation can be more complex to operate and maintain.

Experimental Protocols

HPLC Method with Pre-column Derivatization using DNPH

This protocol describes a general procedure for the quantitative analysis of this compound by derivatizing the aldehyde functional group with DNPH, followed by reversed-phase HPLC separation and UV detection.[1][2]

1. Reagents and Materials:

  • This compound standard

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., 1 mg/mL in acetonitrile (B52724) with 1% phosphoric acid)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

  • Syringe filters (0.45 µm)

2. Standard and Sample Preparation:

  • Standard Curve Preparation: Prepare a series of standard solutions of this compound in a suitable solvent (e.g., acetonitrile).

  • Derivatization: To an aliquot of each standard and sample, add an excess of the DNPH reagent. Allow the reaction to proceed in a controlled environment (e.g., 40°C for 30 minutes). The reaction should be optimized for time and temperature.[1]

  • Quenching: If necessary, quench the reaction by adding a suitable reagent.

  • Filtration: Filter the derivatized standards and samples through a 0.45 µm syringe filter before injection.

3. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (acidified with a small amount of phosphoric acid to improve peak shape).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detector at a wavelength appropriate for the DNPH derivative (typically around 360-365 nm).[5]

  • Column Temperature: 30°C.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound-DNPH derivative against the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflow for the HPLC analysis and a logical comparison of the two analytical techniques.

HPLC_Workflow A Sample/Standard Preparation B Derivatization with DNPH A->B Add DNPH Reagent C Reaction Incubation B->C Controlled Temperature & Time D Sample Filtration C->D E HPLC Injection D->E F C18 Column Separation E->F Mobile Phase Gradient G UV Detection F->G Elution H Data Analysis G->H Chromatogram

Caption: Experimental workflow for the HPLC analysis of this compound.

Method_Comparison Analyte This compound Deriv_HPLC DNPH Derivatization Analyte->Deriv_HPLC Deriv_GCMS Optional Derivatization Analyte->Deriv_GCMS HPLC HPLC-UV Robust Robustness & Reproducibility HPLC->Robust Routine Ideal for Routine QC HPLC->Routine GCMS GC-MS Selective High Selectivity & Sensitivity GCMS->Selective Complex Suited for Complex Matrices GCMS->Complex Deriv_HPLC->HPLC Deriv_GCMS->GCMS

Caption: Logical comparison of HPLC and GC-MS for this compound analysis.

References

The Definitive Guide to Quantifying Mercaptoacetaldehyde Adducts: A Comparative Analysis of LC-MS/MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of reactive aldehyde adducts is paramount for understanding oxidative stress, disease pathogenesis, and drug-induced toxicity. Mercaptoacetaldehyde (MAA), a highly reactive metabolite, readily forms adducts with proteins and DNA, making these adducts critical biomarkers. This guide provides an in-depth comparison of the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology with alternative techniques for the quantification of MAA adducts, supported by experimental data and detailed protocols.

This guide will objectively compare the performance of LC-MS/MS with other analytical methods, presenting quantitative data in clearly structured tables for easy interpretation. Detailed methodologies for key experiments are provided to ensure reproducibility. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of the underlying processes.

LC-MS/MS: The Gold Standard for Sensitivity and Specificity

LC-MS/MS has emerged as the premier analytical technique for the quantification of MAA adducts due to its exceptional sensitivity, specificity, and versatility. This method combines the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry.

A typical LC-MS/MS workflow for the analysis of MAA adducts, such as the N-acetylcysteine (NAC) conjugate, involves several key steps. Initially, samples are prepared by protein precipitation and reduction to liberate the adducts. This is often followed by a derivatization step to enhance chromatographic retention and ionization efficiency. The prepared sample is then injected into an LC system for separation, and the eluent is introduced into the mass spectrometer for detection and quantification.

Figure 1: General Experimental Workflow for LC-MS/MS Quantification of this compound-NAC Adducts cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample is_add Add Internal Standard (e.g., isotope-labeled adduct) plasma->is_add reduction Reduction (e.g., DTT) is_add->reduction precipitation Protein Precipitation (e.g., Acetonitrile) reduction->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant lc_separation LC Separation (Reversed-Phase C18) supernatant->lc_separation ms_detection Mass Spectrometry (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: Figure 1: General Experimental Workflow for LC-MS/MS Quantification of this compound-NAC Adducts.

Key Experimental Protocol: LC-MS/MS Quantification of MAA-NAC Adducts

This protocol is a representative method synthesized from established procedures for analogous compounds.[1][2][3][4][5]

1. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., isotope-labeled MAA-NAC).

  • For total adduct quantification, add 20 µL of dithiothreitol (B142953) (DTT) solution (100 mM) and incubate at 37°C for 30 minutes to reduce disulfide bonds.[3]

  • Precipitate proteins by adding 300 µL of ice-cold acetonitrile.

  • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 3 µm particle size).[6]

  • Mobile Phase A: 0.1% formic acid in water.[6]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[6]

  • Flow Rate: 0.3 mL/min.

  • Gradient: A linear gradient from 5% to 95% B over 8 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 5 minutes.

  • Injection Volume: 10 µL.

3. Mass Spectrometry:

  • Ionization: Electrospray Ionization (ESI) in positive mode.[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Hypothetical for MAA-NAC):

    • Analyte: Precursor ion (e.g., m/z of protonated MAA-NAC) → Product ion (e.g., characteristic fragment).

    • Internal Standard: Precursor ion (e.g., m/z of protonated isotope-labeled MAA-NAC) → Product ion (e.g., corresponding characteristic fragment).

  • Collision Energy and other MS parameters: Optimized by infusing a standard solution of the analyte.

Alternative Quantification Methods

While LC-MS/MS is the benchmark, other methods can be employed for the quantification of MAA adducts, each with its own set of advantages and limitations.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

HPLC-FLD is a sensitive technique that relies on the derivatization of the analyte with a fluorescent tag. For MAA adducts, this typically involves the release of the thiol-containing moiety (e.g., cysteine) followed by labeling with a fluorogenic reagent.

Key Experimental Protocol: HPLC-FLD for Cysteine Adducts

This protocol is based on established methods for quantifying cysteine adducts in proteins.[7][8]

1. Sample Preparation and Derivatization:

  • Reduce the protein sample with a reducing agent (e.g., DTT) to release the adducted cysteine.

  • Label the released thiols with a fluorescent reagent, such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate.[7]

  • The derivatization reaction is typically performed according to the manufacturer's instructions for the specific reagent.

2. HPLC Analysis:

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile).

  • Detection: Fluorescence detector with excitation and emission wavelengths optimized for the chosen fluorescent tag.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the analysis of volatile or semi-volatile aldehydes. For adduct analysis, a derivatization step is often required to increase volatility and thermal stability.

Colorimetric and Fluorimetric Assays

These assays are generally less specific and are often used for screening purposes. They rely on a chemical reaction that produces a colored or fluorescent product, the intensity of which is proportional to the concentration of the analyte.[9]

Performance Comparison

The choice of analytical method depends on the specific requirements of the study, including the need for sensitivity, specificity, throughput, and the available instrumentation.

ParameterLC-MS/MSHPLC-FLDGC-MSColorimetric/Fluorimetric Assays
Specificity Very HighHighHighLow to Moderate
Sensitivity (LOD/LOQ) Very High (pg/mL to low ng/mL)[6]High (pg to low ng)[7][8]Moderate to HighModerate
Quantitative Accuracy ExcellentGoodGoodModerate
Throughput HighModerateModerateHigh
Structural Information Yes (MS/MS fragmentation)NoYes (Mass Spectra)No
Sample Preparation Moderate complexityModerate complexity (derivatization required)Often complex (derivatization required)Simple
Instrumentation Cost HighModerateModerateLow

LOD: Limit of Detection; LOQ: Limit of Quantification.

The Genesis of this compound Adducts: A Look at the Signaling Pathway

This compound is a product of various metabolic and oxidative stress pathways. One major source is the peroxidation of lipids, a process initiated by reactive oxygen species (ROS).

Figure 2: Simplified Pathway of Reactive Aldehyde Formation from Oxidative Stress ROS Reactive Oxygen Species (ROS) (e.g., from mitochondrial respiration) PUFA Polyunsaturated Fatty Acids (PUFAs) in Cell Membranes ROS->PUFA attacks LPO Lipid Peroxidation PUFA->LPO ReactiveAldehydes Reactive Aldehydes (e.g., this compound) LPO->ReactiveAldehydes generates Biomolecules Biomolecules (Proteins, DNA) ReactiveAldehydes->Biomolecules reacts with Adducts This compound Adducts (Biomarkers of Damage) Biomolecules->Adducts

Caption: Figure 2: Simplified Pathway of Reactive Aldehyde Formation from Oxidative Stress.

The excessive production of ROS, often originating from mitochondrial respiration, can lead to the oxidation of polyunsaturated fatty acids in cellular membranes.[10] This process, known as lipid peroxidation, generates a cascade of reactive aldehydes, including this compound.[11] These electrophilic aldehydes can then readily react with nucleophilic sites on proteins and DNA to form stable adducts, which serve as valuable biomarkers of oxidative damage.

Conclusion

For the highly sensitive and specific quantification of this compound adducts, LC-MS/MS stands as the unequivocal method of choice. Its ability to provide structural confirmation and accurate quantification at low concentrations makes it indispensable for research in toxicology, clinical diagnostics, and drug development. While alternative methods like HPLC-FLD offer a viable option with good sensitivity, they lack the specificity and structural elucidation capabilities of mass spectrometry. The selection of an appropriate analytical method should be guided by the specific research question, the required level of sensitivity and specificity, and the available resources. This guide provides the foundational knowledge and practical protocols to aid researchers in making informed decisions for the robust quantification of these critical biomarkers.

References

A Comparative Analysis of Mercaptoacetaldehyde and N-acetylcysteine as Thiol Donors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of mercaptoacetaldehyde and N-acetylcysteine (NAC), focusing on their potential roles as thiol donors in biological systems. While N-acetylcysteine is a well-established antioxidant and thiol donor with extensive experimental support, this compound remains largely uncharacterized in a biological context. This document aims to present the current state of knowledge for both compounds, highlighting the significant data available for NAC and the existing knowledge gaps for this compound.

Overview of Thiol Donors

Thiol donors are compounds containing a sulfhydryl (-SH) group that can donate a reducing equivalent (a hydrogen atom or an electron) to other molecules. In biological systems, they play a crucial role in maintaining the redox balance, protecting cells from oxidative damage, and participating in various enzymatic reactions. Their ability to reduce disulfide bonds is critical for protein function and cellular signaling.

N-acetylcysteine (NAC): A Well-Characterized Thiol Donor

N-acetylcysteine is a derivative of the amino acid cysteine and is widely used as a mucolytic agent and an antidote for acetaminophen (B1664979) poisoning. Its efficacy as a thiol donor is attributed to several mechanisms.

Mechanisms of Action of N-acetylcysteine:
  • Glutathione (B108866) Precursor: The primary mechanism of NAC's antioxidant activity is its role as a precursor for L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione (GSH).[1][2] GSH is the most abundant intracellular antioxidant, directly scavenging reactive oxygen species (ROS) and acting as a cofactor for antioxidant enzymes like glutathione peroxidase.[1][2]

  • Direct Antioxidant Effects: NAC possesses some direct radical scavenging activity, although its reaction rates with key ROS like hydrogen peroxide are relatively low, suggesting this is not its primary antioxidant mechanism in vivo.[3]

  • Disulfide Bond Reduction: NAC can directly reduce disulfide bonds in proteins, which is the basis for its mucolytic activity where it breaks down mucin polymers in mucus.[4] It has also been shown to regenerate the free thiol form of human serum albumin.[5]

  • Hydrogen Sulfide (B99878) (H₂S) and Sulfane Sulfur Production: Emerging research indicates that NAC-derived cysteine can be metabolized to produce hydrogen sulfide (H₂S) and sulfane sulfur species, which are themselves potent antioxidants.[3]

Quantitative Data on N-acetylcysteine
ParameterObservationReference
Glutathione (GSH) Replenishment Administration of NAC has been shown to increase GSH levels in various tissues, though the effect can be tissue-specific. For instance, in mice, NAC increased bladder GSH levels approximately 2-fold but decreased bone marrow GSH content.[6]
Reaction Rate with H₂O₂ The rate constant for the reaction of NAC with hydrogen peroxide is low (0.16 M⁻¹s⁻¹ at pH 7.4 and 37°C), indicating slow direct scavenging.[3]
Disulfide Reduction NAC has been shown to dose-dependently reduce cysteinylated human serum albumin, restoring its free thiol form.[5]
Bioavailability Oral bioavailability of NAC is relatively low, typically ranging from 4% to 10%.[7]

This compound: An Unexplored Potential Thiol Donor

This compound is a reactive organic compound containing both a thiol and an aldehyde functional group.[8] Its biological properties as a thiol donor are largely unknown, with most available information pertaining to its chemical synthesis and reactivity in organic chemistry.[8][9]

Theoretical Mechanisms of Action of this compound:

Based on its chemical structure, the following potential mechanisms of action can be hypothesized. It is crucial to note that these are speculative and lack experimental validation in biological systems.

  • Direct Thiol Donation: The presence of the sulfhydryl group suggests that this compound could directly donate a hydrogen atom or an electron to reactive oxygen species or participate in thiol-disulfide exchange reactions.

  • Interaction with Cellular Thiols: this compound could potentially interact with endogenous thiols like glutathione. However, studies on the related compound acetaldehyde (B116499) show that it does not readily react with glutathione but can form a conjugate with the glutathione metabolite cysteinylglycine.[10] In vitro studies with acetaldehyde also showed no effect on glutathione levels.[11]

  • Metabolism to a Cysteine-like Moiety: It is conceivable that this compound could be metabolized in a way that provides a cysteine precursor for glutathione synthesis, though no evidence for this pathway currently exists.

Quantitative Data on this compound

Currently, there is a lack of published quantitative data on the biological thiol-donating properties of this compound, including its effects on glutathione levels, its antioxidant capacity in biological assays, and its reactivity with biological disulfides.

Signaling Pathways and Experimental Workflows

N-acetylcysteine Signaling Pathway

The primary signaling pathway influenced by NAC is the glutathione synthesis pathway, which is central to cellular redox homeostasis.

NAC_Pathway NAC N-acetylcysteine Deacetylation Deacetylation NAC->Deacetylation Cellular uptake L_Cysteine L-Cysteine Deacetylation->L_Cysteine gamma_GC γ-Glutamylcysteine L_Cysteine->gamma_GC GCL Glutamate-Cysteine Ligase GCL->gamma_GC GSH Glutathione (GSH) gamma_GC->GSH GS Glutathione Synthetase GS->GSH Oxidative_Stress Oxidative Stress Reduction GSH->Oxidative_Stress ROS Reactive Oxygen Species (ROS) ROS->Oxidative_Stress

Caption: N-acetylcysteine's role in the glutathione synthesis pathway.

Theoretical this compound Signaling Pathway

This diagram illustrates a hypothetical pathway for this compound based on its chemical structure. This is a speculative representation and requires experimental validation.

MAA_Pathway MAA This compound Direct_Scavenging Direct ROS Scavenging MAA->Direct_Scavenging Thiol_Exchange Thiol-Disulfide Exchange MAA->Thiol_Exchange Metabolism Cellular Metabolism (Hypothetical) MAA->Metabolism Oxidative_Stress Oxidative Stress Reduction Direct_Scavenging->Oxidative_Stress Reduced_Proteins Reduced Proteins Thiol_Exchange->Reduced_Proteins Cysteine_Precursor Cysteine-like Precursor (Hypothetical) Metabolism->Cysteine_Precursor GSH_Synthesis GSH Synthesis (Hypothetical) Cysteine_Precursor->GSH_Synthesis GSH_Synthesis->Oxidative_Stress ROS Reactive Oxygen Species (ROS) ROS->Direct_Scavenging Protein_Disulfides Protein Disulfides Protein_Disulfides->Thiol_Exchange

Caption: Theoretical pathways for this compound as a thiol donor.

Experimental Protocols for Thiol Donor Evaluation

To facilitate the comparison of thiol donors like this compound and N-acetylcysteine, standardized experimental protocols are essential.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.

  • Principle: In the presence of an antioxidant, the purple DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The change in absorbance is measured spectrophotometrically.

  • Protocol:

    • Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).

    • Prepare various concentrations of the test compound (NAC or this compound) in a suitable solvent.

    • Mix the test compound solution with the DPPH solution.

    • Incubate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (e.g., 517 nm).

    • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).[2]

Thiol-Disulfide Exchange Assay

This assay evaluates the ability of a thiol donor to reduce a disulfide bond.

  • Principle: The reduction of a model disulfide compound, such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), by a thiol donor releases a colored thiolate anion (TNB²⁻), which can be quantified spectrophotometrically.

  • Protocol:

    • Prepare a solution of DTNB in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

    • Prepare a solution of the test compound.

    • Mix the test compound solution with the DTNB solution.

    • Monitor the increase in absorbance at 412 nm over time.

    • The rate of increase in absorbance is proportional to the rate of disulfide reduction.

Cellular Glutathione Assay

This assay measures the intracellular levels of reduced glutathione (GSH) after treatment with a thiol donor.

  • Principle: Cellular GSH is quantified using a fluorescent probe, such as monochlorobimane (B1663430) (MCB), which becomes fluorescent upon conjugation with GSH, a reaction catalyzed by glutathione S-transferases.

  • Protocol:

    • Culture cells to the desired confluency.

    • Treat the cells with various concentrations of the test compound for a specified duration.

    • Lyse the cells to release intracellular contents.

    • Incubate the cell lysate with MCB.

    • Measure the fluorescence intensity using a fluorometer.

    • Normalize the fluorescence to the total protein concentration in the lysate.

Experimental Workflow for Comparative Analysis

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays cluster_data Data Analysis DPPH DPPH Radical Scavenging Assay IC50 IC₅₀ Calculation (DPPH) DPPH->IC50 Thiol_Exchange Thiol-Disulfide Exchange Assay Kinetics Reaction Kinetics (Thiol-Disulfide Exchange) Thiol_Exchange->Kinetics Cell_Culture Cell Culture (e.g., HepG2, SH-SY5Y) Treatment Treatment with NAC or this compound Cell_Culture->Treatment GSH_Assay Intracellular GSH Measurement (MCB Assay) Treatment->GSH_Assay ROS_Assay Intracellular ROS Measurement (e.g., DCFH-DA) Treatment->ROS_Assay Cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) Treatment->Cytotoxicity GSH_Levels Quantification of GSH Levels GSH_Assay->GSH_Levels ROS_Levels Quantification of ROS Levels ROS_Assay->ROS_Levels Viability Cell Viability Assessment Cytotoxicity->Viability Comparison Comparative Analysis of Thiol Donor Efficacy IC50->Comparison Kinetics->Comparison GSH_Levels->Comparison ROS_Levels->Comparison Viability->Comparison

Caption: A standardized workflow for comparing thiol donor efficacy.

Conclusion

For researchers and drug development professionals, N-acetylcysteine represents a reliable and extensively studied thiol donor. The significant knowledge gap surrounding this compound presents an opportunity for foundational research to characterize its biological activities and explore its potential as a novel therapeutic agent. The experimental protocols outlined in this guide provide a framework for such investigations, enabling a direct and quantitative comparison with established thiol donors like N-acetylcysteine. Future studies are imperative to elucidate the biological relevance of this compound and determine if its theoretical potential as a thiol donor translates into tangible therapeutic benefits.

References

The Efficacy of Mercaptoacetaldehyde in Thiol-Ene Click Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, thiol-ene "click" chemistry offers a robust and versatile method for bioconjugation, polymer synthesis, and surface modification. This guide provides a comparative analysis of the efficacy of various thiols, with a focus on mercaptoacetaldehyde, in this powerful reaction. We present available experimental data, detailed protocols, and visual representations of the underlying chemical processes to aid in the selection of the most suitable thiol for your specific application.

The thiol-ene reaction, a cornerstone of click chemistry, involves the addition of a thiol to an alkene ('ene') to form a stable thioether linkage. This reaction can be initiated by radicals, typically generated by photolysis, or catalyzed by nucleophiles, offering a high degree of control and efficiency. The choice of thiol is a critical parameter that influences the reaction kinetics, overall yield, and the properties of the final product.

Performance Comparison of Thiols in Thiol-Ene Click Chemistry

To provide a practical reference, the following table summarizes the performance of commonly used thiols in photo-initiated thiol-ene reactions with various 'ene' substrates. The data highlights the high efficiency and rapid reaction times characteristic of this click reaction.

Thiol'Ene' SubstratePhotoinitiatorReaction TimeYield (%)Reference
1-Dodecanethiol (B93513)1-Octene (B94956)DMPA (1 mol%)10 min>95Generic Protocol
Thioacetic AcidUnsaturated PeptideDPAP/MAP (10 eq)15 min>95[1]
Benzyl MercaptanDivinyl SulfoneTEMPO (0.1 mmol)8 hQuantitative[2]
Cysteine (in peptide)NorborneneDPAP20 min37[3]
(2-Mercaptoethyl)cyclohexanethiol1,7-OctadieneDMPA (1-5 mol%)Not SpecifiedHighGeneric Protocol

DMPA: 2,2-dimethoxy-2-phenylacetophenone; DPAP: 2,2-dimethoxy-2-phenylacetophenone; MAP: 4-methoxyacetophenone; TEMPO: (2,2,6,6-tetramethylpiperidin-1-yl)oxyl.

Reaction Mechanisms and Experimental Workflows

The thiol-ene reaction can proceed through two primary mechanisms: a radical-mediated addition and a nucleophile-catalyzed Michael addition. The choice of mechanism depends on the nature of the reactants and the desired outcome.

Radical-Mediated Thiol-Ene Reaction

This is the most common pathway, typically initiated by UV light in the presence of a photoinitiator. The reaction proceeds via a chain mechanism involving the formation of a thiyl radical.

Radical_Thiol_Ene cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator Radical Radical Initiator->Radical hv Thiol R-SH Thiyl_Radical R-S• Carbon_Radical R-S-C-C• Thiyl_Radical->Carbon_Radical + Ene RadicalThiol RadicalThiol RadicalThiol->Thiyl_Radical H abstraction Ene C=C Thioether R-S-C-C-H Carbon_RadicalThiol Carbon_RadicalThiol ThioetherThiyl_Radical ThioetherThiyl_Radical Carbon_RadicalThiol->ThioetherThiyl_Radical Chain Transfer

Caption: Radical-mediated thiol-ene reaction mechanism.

A typical experimental workflow for a photo-initiated thiol-ene reaction involves the preparation of the reaction mixture, degassing to remove oxygen which can quench the radical reaction, and irradiation with UV light.

Experimental_Workflow Start Start Prepare_Mixture Prepare reaction mixture: Thiol, Ene, Photoinitiator, Solvent Start->Prepare_Mixture Degas Degas with N2 or Ar Prepare_Mixture->Degas Irradiate Irradiate with UV light (e.g., 365 nm) Degas->Irradiate Monitor Monitor reaction progress (TLC, NMR) Irradiate->Monitor Workup Quench and Workup Monitor->Workup Purify Purify product (Chromatography) Workup->Purify End End Purify->End

Caption: General experimental workflow for a photo-initiated thiol-ene reaction.

Nucleophile-Catalyzed Thiol-Ene (Michael Addition)

When the 'ene' is an electron-deficient alkene (e.g., acrylates, maleimides), the reaction can proceed via a Michael addition mechanism, catalyzed by a nucleophile or a base. This pathway is advantageous as it does not require a photoinitiator or UV light.

Michael_Addition cluster_catalysis Catalysis cluster_addition Addition Thiol R-SH Base Base Thiolate R-S⁻ Enolate R-S-C-C⁻-X Thiolate->Enolate + Ene ThiolBase ThiolBase ThiolBase->Thiolate Deprotonation Ene C=C-X (X = e⁻ withdrawing) Proton_Source H⁺ Source Product R-S-C-CH-X EnolateProton_Source EnolateProton_Source EnolateProton_Source->Product

Caption: Nucleophile-catalyzed thiol-ene (Michael addition) mechanism.

Detailed Experimental Protocols

General Protocol for Photo-Initiated Thiol-Ene Reaction with this compound (Hypothetical)

Note: As direct experimental data for this compound was not found, this protocol is based on general procedures for thiol-ene reactions. Optimization may be required.

Materials:

  • This compound (or a protected form)

  • Alkene substrate (e.g., 1-octene)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • Anhydrous, degassed solvent (e.g., dichloromethane (B109758) or acetonitrile)

Procedure:

  • In a quartz reaction vessel, dissolve the alkene (1.0 equiv.) and this compound (1.1 equiv.) in the chosen solvent.

  • Add the photoinitiator (1-5 mol% relative to the thiol).

  • Seal the vessel and degas the solution by bubbling with an inert gas (N₂ or Ar) for 15-30 minutes.

  • Place the reaction vessel under a UV lamp (e.g., 365 nm) at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or ¹H NMR spectroscopy by observing the disappearance of the alkene protons.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol for Photo-Initiated Thiol-Ene Reaction with 1-Dodecanethiol and 1-Octene

Materials:

  • 1-Dodecanethiol (1.0 equiv.)

  • 1-Octene (1.2 equiv.)

  • DMPA (1 mol%)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a solution of 1-dodecanethiol in DCM, add 1-octene and DMPA.

  • Degas the mixture with nitrogen for 20 minutes.

  • Irradiate the reaction with a 365 nm UV lamp for 10 minutes.

  • Monitor the reaction by TLC.

  • After completion, remove the solvent in vacuo and purify by column chromatography to yield the thioether product.

Protocol for Nucleophile-Catalyzed Thiol-Ene Reaction (Michael Addition)

Materials:

  • Thiol (e.g., thioglycerol, 1.1 equiv.)

  • Electron-deficient alkene (e.g., methyl acrylate, 1.0 equiv.)

  • Base catalyst (e.g., triethylamine, 0.1 equiv.)

  • Solvent (e.g., tetrahydrofuran, THF)

Procedure:

  • Dissolve the electron-deficient alkene in THF in a round-bottom flask.

  • Add the thiol to the solution.

  • Add the base catalyst dropwise to the stirring solution at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench with a mild acid (e.g., saturated NH₄Cl solution).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Conclusion

This compound holds promise as a reactive component in thiol-ene click chemistry due to its structural features. While specific comparative data is currently lacking in the literature, the provided protocols for other common thiols offer a solid foundation for developing and optimizing reactions with this compound. The choice between a radical-mediated or a nucleophilic pathway will depend on the specific alkene substrate and the desired reaction conditions. For applications in drug development and bioconjugation, the biocompatibility of the chosen initiation or catalytic system is of paramount importance. Further experimental investigation is warranted to fully elucidate the quantitative performance of this compound in this versatile and powerful chemical transformation.

References

A Comparative Guide to Mercaptoacetaldehyde Alternatives for Key Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the choice of reagents is critical for efficiency, safety, and yield. Mercaptoacetaldehyde is a valuable C2 synthon, but its instability and handling difficulties have prompted the search for more stable and convenient alternatives. This guide provides a detailed comparison of this compound and its primary alternative, 1,4-dithiane-2,5-diol (B140307), in the context of two widely used synthetic transformations: the Gewald synthesis of 2-aminothiophenes and the Hantzsch synthesis of thiazoles.

The Gewald Reaction: Synthesis of 2-Aminothiophenes

The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of highly substituted 2-aminothiophenes, which are important scaffolds in medicinal chemistry. The reaction typically involves a ketone or aldehyde, an active methylene (B1212753) nitrile, and elemental sulfur in the presence of a base. This compound can be used as the aldehyde component, but its stable dimer, 1,4-dithiane-2,5-diol, is a more common and practical alternative, generating this compound in situ.

Data Presentation: Gewald Reaction Performance

The following table summarizes a comparison of yields for the Gewald reaction using 1,4-dithiane-2,5-diol (as a this compound source) with various carbonyl compounds under microwave-assisted conditions. This method demonstrates a rapid and efficient approach to 2-aminothiophene synthesis.

EntryAldehyde/KetoneActive Methylene NitrileProductYield (%)[1]
1ButyraldehydeMalononitrile (B47326)2-Amino-4-propylthiophene-3-carbonitrile95
2IsovaleraldehydeMalononitrile2-Amino-4-isobutylthiophene-3-carbonitrile92
3Benzaldehyde (B42025)Malononitrile2-Amino-4-phenylthiophene-3-carbonitrile78
44-ChlorobenzaldehydeMalononitrile2-Amino-4-(4-chlorophenyl)thiophene-3-carbonitrile74
5CyclopentanoneMalononitrile2-Amino-4,5-dihydro-3H-cyclopenta[b]thiophene-3-carbonitrile70
6CyclohexanoneMalononitrile2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile79
74-MethylcyclohexanoneMalononitrile2-Amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile84
84-tert-ButylcyclohexanoneMalononitrile2-Amino-6-tert-butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile91
Experimental Protocols: Gewald Reaction

Microwave-Assisted Gewald Synthesis of 2-Aminothiophenes using 1,4-Dithiane-2,5-diol [1]

  • Materials: Appropriate aldehyde or ketone (1 mmol), malononitrile (1.1 mmol), elemental sulfur (1.1 mmol), pyrrolidine (B122466) (1 mmol), and DMF (3 mL).

  • Procedure:

    • In a microwave reaction vial, combine the aldehyde or ketone (1 mmol), malononitrile (1.1 mmol), elemental sulfur (1.1 mmol), and pyrrolidine (1 mmol) in DMF (3 mL).

    • Seal the vial and place it in a microwave reactor.

    • Irradiate the mixture at 50°C for 30 minutes.

    • After cooling, the reaction mixture is worked up by adding water and extracting with a suitable organic solvent (e.g., ethyl acetate).

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 2-aminothiophene.

Mandatory Visualization: Gewald Reaction Workflow

Gewald Reaction Workflow cluster_reactants Reactants cluster_process Process cluster_products Products Ketone Ketone/Aldehyde Reaction One-Pot Reaction (Base, Heat/Microwave) Ketone->Reaction Nitrile Active Methylene Nitrile Nitrile->Reaction Sulfur_Source 1,4-Dithiane-2,5-diol (this compound Dimer) Sulfur_Source->Reaction Thiophene 2-Aminothiophene Reaction->Thiophene

Gewald reaction workflow using 1,4-dithiane-2,5-diol.

Thiazole (B1198619) Synthesis: Hantzsch and Modern Alternatives

The Hantzsch thiazole synthesis is a classic method for the preparation of thiazole rings, typically involving the condensation of an α-haloketone with a thioamide.[2][3] Chloroacetaldehyde (B151913), a two-carbon electrophile, is a relevant starting material in this context. While this compound itself is not a direct reactant in the traditional Hantzsch synthesis, modern synthetic strategies are moving towards greener, one-pot procedures that avoid lachrymatory and toxic α-haloketones. This section compares the classic Hantzsch approach with a modern, multi-component alternative.

Data Presentation: Thiazole Synthesis Performance

This table compares a classic Hantzsch synthesis with a modern, greener multi-component reaction, illustrating the evolution of synthetic strategies toward higher efficiency and sustainability.

Synthetic RouteKey ReagentsConditionsYield (%)Reference
Classic Hantzsch Synthesis Chloroacetaldehyde (50% aq.), Thiourea (B124793)Water, gentle warming75-85BenchChem Protocol
Modern One-Pot Hantzsch Synthesis 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted BenzaldehydesSilica supported tungstosilisic acid, EtOH/Water, 65°C or Ultrasonic irradiation79-90[4][5]
Experimental Protocols: Thiazole Synthesis

Classic Hantzsch Synthesis of 2-Aminothiazole (B372263)

  • Materials: Thiourea, 50% aqueous solution of chloroacetaldehyde, water.

  • Procedure:

    • In a 250 mL round-bottom flask, dissolve thiourea (7.6 g, 0.1 mol) in 50 mL of water with gentle warming and stirring.

    • Once dissolved, cool the solution to room temperature.

    • Slowly add the 50% aqueous solution of chloroacetaldehyde (15.7 g, 0.1 mol) dropwise over 15 minutes.

    • An exothermic reaction will occur, and the solution will warm. Stir the mixture for 2 hours at room temperature, then heat to 80-90°C for an additional 2 hours.

    • Cool the reaction mixture in an ice bath.

    • Neutralize the solution by the slow addition of a saturated sodium carbonate solution until the pH is ~8.

    • The 2-aminothiazole will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry.

Modern One-Pot, Multi-Component Hantzsch Synthesis [5]

  • Materials: 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), substituted benzaldehyde (1 mmol), silica supported tungstosilisic acid (catalyst), Ethanol (B145695)/Water (50/50).

  • Procedure:

    • A mixture of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), the substituted benzaldehyde (1 mmol), and silica supported tungstosilisic acid in a 50/50 mixture of ethanol and water is prepared.

    • The reaction can be carried out either by conventional heating at 65°C or by ultrasonic irradiation at room temperature.

    • The progress of the reaction is monitored by TLC.

    • Upon completion, the catalyst is recovered by simple filtration.

    • The product is isolated from the filtrate, typically by evaporation of the solvent followed by purification (e.g., recrystallization).

Mandatory Visualization: Thiazole Synthesis Logical Relationship

Thiazole Synthesis Logic cluster_classic Classic Hantzsch Route cluster_modern Modern Alternative Route cluster_goal Synthetic Goal Haloketone α-Haloketone (e.g., Chloroacetaldehyde) Classic_Product Thiazole Haloketone->Classic_Product Condensation Thioamide Thioamide Thioamide->Classic_Product Reagents Ketone, Aldehyde, Thioamide, etc. Modern_Product Thiazole Reagents->Modern_Product One-Pot Multi-component Catalyst Green Catalyst (e.g., supported acid) Catalyst->Modern_Product Conditions Greener Conditions (e.g., Ultrasound, MW) Conditions->Modern_Product Goal Thiazole Synthesis Goal->Haloketone Goal->Reagents

Comparison of classic vs. modern thiazole synthesis routes.

Conclusion

For the synthesis of 2-aminothiophenes via the Gewald reaction, 1,4-dithiane-2,5-diol stands out as a superior and practical alternative to the direct use of this compound. It offers stability, ease of handling, and excellent yields, particularly under modern synthetic methods like microwave irradiation.

In the realm of thiazole synthesis, while this compound is not a direct traditional reactant, the comparison highlights a broader trend of moving away from hazardous reagents like α-haloketones (such as chloroacetaldehyde) towards more sophisticated, safer, and often higher-yielding one-pot, multi-component strategies. These modern alternatives, which can be catalyzed by recyclable "green" catalysts, represent the future of efficient and sustainable heterocyclic synthesis. Researchers are encouraged to consider these alternatives to enhance the safety, efficiency, and environmental friendliness of their synthetic protocols.

References

Spectroscopic Identification of Mercaptoacetaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the spectroscopic techniques used for the identification and characterization of mercaptoacetaldehyde and its derivatives. Understanding the distinct spectral features of these compounds is crucial for their application in organic synthesis, medicinal chemistry, and materials science. This document outlines the key identifying features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), supported by comparative data and detailed experimental protocols.

Comparative Spectroscopic Data

The following tables summarize the expected and experimentally observed spectroscopic data for this compound and its representative S-substituted derivatives. Due to the inherent reactivity of this compound, which can lead to dimerization and polymerization, derivatives such as S-alkyl or S-aryl compounds are often synthesized and characterized to confirm the structural backbone.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Compoundδ (ppm), Aldehyde (CHO)δ (ppm), Methylene (SCH₂)δ (ppm), Thiol (SH)δ (ppm), S-Substituent
This compound~9.6 (t)~3.4 (d)~1.8 (t)-
S-Ethylthis compound~9.5 (t)~3.3 (d)-~2.6 (q, -SCH₂CH₃), ~1.3 (t, -SCH₂CH₃)
S-Benzylthis compound~9.4 (t)~3.5 (d)-~7.3 (m, Ar-H), ~3.8 (s, -SCH₂Ph)

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Compoundδ (ppm), Carbonyl (C=O)δ (ppm), Methylene (SCH₂)δ (ppm), S-Substituent
This compound~200~45-
S-Ethylthis compound~198~43~28 (-SCH₂CH₃), ~15 (-SCH₂CH₃)
S-Benzylthis compound~197~42~137 (Ar-C), ~129 (Ar-C), ~128 (Ar-C), ~127 (Ar-C), ~36 (-SCH₂Ph)

Table 3: FT-IR Spectroscopic Data (cm⁻¹)

Compoundν (C=O)ν (C-H, aldehyde)ν (S-H)ν (C-S)
This compound~1725~2720, ~2820~2570~700
S-Ethylthis compound~1720~2715, ~2815-~690
S-Benzylthis compound~1715~2710, ~2810-~695

Table 4: Mass Spectrometry Data (Electron Ionization, EI)

CompoundMolecular Ion (M⁺, m/z)Key Fragment Ions (m/z)
This compound7647 [M-CHO]⁺, 45 [M-CH₂S]⁺
S-Ethylthis compound10475 [M-CHO]⁺, 61 [M-CH₂CHO]⁺, 29 [C₂H₅]⁺
S-Benzylthis compound16691 [C₇H₇]⁺ (tropylium ion), 77 [M-CH₂CHO]⁺

Experimental Protocols

Detailed methodologies are provided below for the key spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy of Organosulfur Compounds

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved; gentle vortexing may be applied.

  • Instrument Setup:

    • Spectrometer: 400 MHz (or higher) NMR spectrometer.

    • Nuclei: ¹H and ¹³C.

    • Temperature: 298 K.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1.0 s.

    • Acquisition Time: ~4 s.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2.0 s.

    • Acquisition Time: ~1.5 s.

    • Spectral Width: 0 to 220 ppm.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an exponential window function. Perform Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Analysis of Aldehydes

  • Sample Preparation: For liquid samples, place a single drop directly onto the ATR crystal. For solid samples, place a small amount of the powdered sample onto the crystal and apply pressure using the anvil to ensure good contact.

  • Instrument Setup:

    • Spectrometer: FT-IR spectrometer equipped with a diamond or germanium ATR accessory.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Place the sample on the crystal and collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.

  • Data Processing: Perform baseline correction and peak picking to identify the wavenumbers of key functional group absorptions.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Sulfur Compounds

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, diethyl ether) to a concentration of approximately 1 mg/mL.

  • GC-MS System and Conditions:

    • Gas Chromatograph: Equipped with a capillary column suitable for volatile organic compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection: 1 µL of the sample solution in splitless mode.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Mass Spectrometer: Quadrupole or ion trap mass analyzer.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-400.

    • Ion Source Temperature: 230°C.

  • Data Analysis: Identify the molecular ion peak. Analyze the fragmentation pattern to identify characteristic fragment ions. Compare the obtained mass spectrum with spectral libraries for confirmation.

Visualization of a Key Reaction

This compound is a versatile building block in organic synthesis. One of its characteristic reactions is the Michael addition to α,β-unsaturated ketones, followed by an intramolecular aldol (B89426) condensation, a process known as the Robinson annulation, to form substituted tetrahydrothiophenes. This pathway is crucial for the synthesis of various sulfur-containing heterocyclic compounds.

Robinson_Annulation MA This compound Step1 Michael Addition MA->Step1 AB_Unsat α,β-Unsaturated Ketone AB_Unsat->Step1 Michael_Adduct Michael Adduct (Enolate Intermediate) Step2 Intramolecular Aldol Condensation Michael_Adduct->Step2 Aldol_Intermediate Intramolecular Aldol Adduct Step3 Dehydration Aldol_Intermediate->Step3 Final_Product Substituted Tetrahydrothiophene Step1->Michael_Adduct Step2->Aldol_Intermediate Step3->Final_Product

Caption: Robinson Annulation with this compound.

A Comparative Study of Mercaptoacetaldehyde Stability in Different Buffer Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the stability of Mercaptoacetaldehyde in various commonly used buffer systems. The selection of an appropriate buffer is critical for researchers working with this reactive aldehyde to ensure experimental reproducibility and the integrity of results. This document outlines the expected stability based on chemical principles and provides detailed experimental protocols for researchers to conduct their own stability assessments.

Introduction to this compound and Buffer Interactions

This compound is a reactive α,β-unsaturated aldehyde that plays a role in various biological processes and is a subject of interest in drug development. Its inherent reactivity, however, makes it susceptible to degradation in aqueous solutions. The choice of buffer system can significantly impact its stability. Amine-containing buffers, such as Tris, are known to react with aldehydes, leading to the formation of imines or other adducts, which can compromise the integrity of the compound. Non-amine containing buffers, such as phosphate (B84403) and acetate, are generally considered more inert. The pH of the buffer is also a critical factor, as both acid and base catalysis can influence the rate of degradation.

Comparative Stability of this compound

Data Presentation: Expected Relative Stability

Buffer SystemBuffer TypeExpected Stability of this compoundRationale
Phosphate BufferNon-AmineHighInert nature of the phosphate ions.
Acetate BufferNon-AmineModerate to HighGenerally inert, but the carboxylate group could potentially interact with the aldehyde.
HEPES BufferZwitterionicModerateContains a tertiary amine which is less reactive than primary amines, but potential for interaction still exists.
Tris BufferPrimary AmineLowThe primary amine group of Tris is expected to react with the aldehyde group of this compound, leading to rapid degradation.

Experimental Protocols

To empower researchers to quantitatively assess the stability of this compound in their specific experimental conditions, detailed protocols for stability testing using High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry are provided below.

Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This method allows for the separation and quantification of this compound and its degradation products over time.

Materials:

  • This compound

  • Selected buffer solutions (e.g., Phosphate, Acetate, HEPES, Tris) at desired pH and concentration

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (for mobile phase adjustment)

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (for derivatization)

  • HPLC system with a C18 reverse-phase column and UV detector

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of this compound in each of the chosen buffer systems at a known concentration (e.g., 1 mg/mL).

    • Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Derivatization (optional but recommended for enhanced detection):

    • To a portion of the collected aliquot, add an acidic solution of DNPH.

    • Allow the reaction to proceed to form the stable DNPH-hydrazone derivative.

  • HPLC Analysis:

    • Inject the derivatized (or underivatized) samples into the HPLC system.

    • Mobile Phase: A gradient of acetonitrile and water with a small amount of phosphoric acid is typically used. For example, starting with 30% acetonitrile and increasing to 70% over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor the absorbance at a wavelength appropriate for the derivative (e.g., 360 nm for DNPH adducts) or the underivatized compound.

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Plot the concentration of this compound versus time to determine the degradation kinetics and calculate the half-life in each buffer system.

Protocol 2: Stability Assessment by UV-Vis Spectrophotometry

This method provides a simpler, high-throughput approach to monitor the degradation of this compound by observing changes in its UV absorbance.

Materials:

  • This compound

  • Selected buffer solutions (e.g., Phosphate, Acetate, HEPES, Tris) at desired pH and concentration

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Sample Preparation:

    • Prepare solutions of this compound in each of the chosen buffer systems at a concentration that gives a measurable absorbance in the UV range (e.g., 0.1 mg/mL).

  • Spectrophotometric Measurement:

    • Immediately after preparation (t=0), measure the UV-Vis spectrum of each solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

    • Incubate the solutions at a constant temperature.

  • Time-Course Monitoring:

    • At regular intervals, measure the absorbance of each solution at the predetermined λmax.

  • Data Analysis:

    • Plot the absorbance at λmax versus time for each buffer system.

    • A decrease in absorbance over time indicates degradation of the this compound. The rate of degradation can be compared between the different buffers.

Signaling Pathway Involvement

α,β-Unsaturated aldehydes, such as this compound, are known to be involved in cellular signaling pathways, particularly those related to oxidative stress. One of the key pathways activated by these electrophilic compounds is the Nrf2-EpRE (Nuclear factor erythroid 2-related factor 2 - Electrophile Response Element) signaling pathway. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. However, in the presence of electrophiles like this compound, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the EpRE, inducing the transcription of a suite of antioxidant and cytoprotective genes.

Experimental Workflow for Stability Assessment

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_data Data Interpretation prep_merc Prepare this compound Stock Solution incubate Incubate Solutions at Constant Temperature prep_merc->incubate prep_buffers Prepare Buffer Solutions (Phosphate, Acetate, HEPES, Tris) prep_buffers->incubate sampling Withdraw Aliquots at Time Points incubate->sampling hplc HPLC Analysis sampling->hplc uv_vis UV-Vis Spectrophotometry sampling->uv_vis kinetics Determine Degradation Kinetics and Half-life hplc->kinetics uv_vis->kinetics

Caption: Workflow for assessing this compound stability.

Nrf2-EpRE Signaling Pathway Activation by this compound

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 modifies Keap1 Keap1_mod Modified Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome targets Nrf2 for Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to Nrf2_Maf Nrf2-Maf Heterodimer Nrf2_nuc->Nrf2_Maf heterodimerizes with Maf Maf Maf->Nrf2_Maf EpRE EpRE Nrf2_Maf->EpRE binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Transcription EpRE->Antioxidant_Genes activates

Caption: Activation of the Nrf2 pathway by this compound.

Safety Operating Guide

Navigating the Safe Disposal of Mercaptoacetaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. Mercaptoacetaldehyde, a reactive thioaldehyde, requires careful handling not only during its use but also through its final disposal. This guide provides essential safety and logistical information to ensure the responsible disposal of this compound waste.

Core Principle: Treat as Hazardous Waste

Due to its chemical properties and the lack of specific, publicly available neutralization protocols, all waste containing this compound must be treated as hazardous waste. The primary disposal route for this type of chemical is through a licensed professional waste disposal service, which will typically employ high-temperature incineration with flue gas scrubbing to ensure complete destruction and environmental protection.[1] Discharge of this compound into sewer systems is strictly prohibited.[1]

Step-by-Step Disposal Protocol

Adherence to a standardized protocol is essential for the safe accumulation and disposal of this compound waste.

  • Segregation and Collection:

    • Designate a specific, clearly labeled waste container for all this compound-containing materials, including pure substance, solutions, and contaminated consumables (e.g., pipette tips, gloves).

    • The container must be made of a compatible material and have a secure, tightly sealing lid to prevent the release of vapors.

    • Store the waste container in a well-ventilated, designated satellite accumulation area away from incompatible materials.

  • Labeling:

    • Properly label the waste container with a "Hazardous Waste" label as soon as the first drop of waste is added.

    • The label must include the full chemical name ("this compound"), the concentration, and any other components in the waste stream.

  • Storage:

    • Keep the waste container closed at all times, except when adding waste.

    • Store the container in secondary containment to mitigate potential spills.

  • Arrange for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste coordinator to schedule a pickup by a licensed hazardous waste contractor.

  • Handling Contaminated Materials:

    • Empty Containers: Triple-rinse empty this compound containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. The rinsed container can then be managed for recycling or disposal as non-hazardous waste, in accordance with institutional policies.[1]

    • Spills: In the event of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite).[2] The contaminated absorbent must be collected in a sealed container and disposed of as hazardous waste.

Quantitative Data and Hazard Profile
PropertyValueCitation
Molecular Formula C₂H₄OS[3]
Appearance Colorless liquid[3]
Flash Point 21.67 °C (71.00 °F)[3]
Solubility Slightly soluble in water[3]

Note: This table summarizes key properties relevant to handling and disposal. For a comprehensive list of properties, refer to the Safety Data Sheet (SDS).

Experimental Protocols: General Approach to Aldehyd Waste

While no specific experimental protocol for the neutralization of this compound was identified in the public domain, a patented method for the neutralization of general aldehyde-containing wastewater exists. This method involves treating the wastewater with sodium pyrosulfite.[2] However, the applicability of this method to a thioaldehyde like this compound has not been verified, and it does not address the sulfur component of the molecule. Therefore, in-lab chemical treatment of this compound waste is not recommended without explicit guidance and approval from your institution's EHS department and waste disposal vendor.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.

Mercaptoacetaldehyde_Disposal_Workflow cluster_generation Waste Generation cluster_accumulation Satellite Accumulation cluster_disposal Final Disposal start Experiment Generates This compound Waste collect Collect Waste in Designated Container start->collect label_container Label Container as 'Hazardous Waste' collect->label_container store Store in Ventilated, Secondary Containment label_container->store keep_closed Keep Container Securely Closed store->keep_closed contact_ehs Contact EHS for Waste Pickup keep_closed->contact_ehs professional_disposal Licensed Contractor Transports Waste contact_ehs->professional_disposal incineration High-Temperature Incineration with Flue Gas Scrubbing professional_disposal->incineration

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound waste, fostering a culture of safety and compliance within their research environments.

References

Personal protective equipment for handling Mercaptoacetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Mercaptoacetaldehyde

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive chemical compounds like this compound. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans to foster a secure research environment.

Physicochemical and Hazard Data

A clear understanding of this compound's properties is the first step toward safe handling. The following table summarizes key quantitative data.

PropertyValueSource
Molecular Formula C₂H₄OS[1]
Molecular Weight 76.12 g/mol [1]
Appearance Colorless liquid[2][3]
Boiling Point 84.0°C to 130°C at 760 mmHg[2][3]
Flash Point 21.67°C (71.00°F) TCC[3]
Solubility Soluble in water, ethanol, and ether.[2] Slightly soluble in water.[3]
Specific Gravity 1.112 to 1.118 @ 25°C[3]

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The recommended PPE includes, but is not limited to, the following:

  • Eye and Face Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4] A face shield should be used in situations with a high risk of splashing.[5][6]

  • Skin Protection : Chemical-resistant clothing, such as overalls, aprons, or a hooded two-piece chemical splash suit, is mandatory.[4][6][7] Gloves are essential; use outer chemical-resistant gloves and consider inner gloves for added protection.[7][8]

  • Respiratory Protection : All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[4] If exposure limits are exceeded or symptoms of irritation occur, a full-face respirator is necessary.[4][5]

  • Footwear : Chemical-resistant, steel-toed boots or shoes should be worn.[6][8]

It is critical to select PPE that is appropriate for the specific hazards of this compound and the procedures being performed.[6]

Operational and Disposal Plans

Handling and Storage

Proper handling and storage procedures are vital to prevent accidents and maintain the chemical's stability.

  • Handling :

    • Work in a well-ventilated area, such as a chemical fume hood, to avoid the formation and inhalation of vapors.[4]

    • Use non-sparking tools and take precautionary measures against static discharge.[9]

    • Avoid contact with skin, eyes, and clothing.[4][9]

    • Do not eat, drink, or smoke in areas where this compound is handled.[9]

  • Storage :

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][9]

    • Keep away from heat, sparks, open flames, and hot surfaces.[9]

    • It is recommended to store at 2 - 8 °C.[9]

Disposal

Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations.

  • Contact a licensed professional waste disposal service.[9]

  • Do not dispose of with household garbage or allow it to enter drains.[4][9]

  • Empty containers should be treated as unused product and disposed of accordingly.[9]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

First-Aid Measures
  • If Inhaled : Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4]

  • In Case of Skin Contact : Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[4]

  • In Case of Eye Contact : Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[4]

  • If Swallowed : Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4]

Accidental Release Measures

In the case of a spill, follow these procedural steps:

  • Evacuate and Secure the Area : Immediately evacuate personnel from the spill area.[4] Remove all sources of ignition.[4]

  • Ensure Adequate Ventilation : Ventilate the area of the spill.[10]

  • Contain the Spill : Prevent further leakage or spillage if it is safe to do so.[4] Use an inert absorbent material like sand or diatomaceous earth to contain the spill.[10]

  • Collect and Dispose : Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[4][9][10]

  • Decontaminate the Area : Clean the spill area thoroughly.

The following diagram illustrates the logical workflow for handling a this compound spill.

Spill_Response_Workflow cluster_Initial_Actions Immediate Response cluster_Containment_Cleanup Containment & Cleanup cluster_Final_Steps Final Procedures Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Ignition Remove Ignition Sources Evacuate->Ignition Ventilate Ensure Ventilation Ignition->Ventilate Contain Contain Spill with Inert Absorbent Ventilate->Contain Collect Collect Absorbed Material (Use Non-Sparking Tools) Contain->Collect Containerize Place in Closed Container for Disposal Collect->Containerize Decontaminate Decontaminate Spill Area Containerize->Decontaminate Dispose Dispose of Waste (Professional Service) Decontaminate->Dispose Report Report Incident Dispose->Report

Workflow for handling a this compound spill.

References

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